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  • Product: 2-Methoxy-4-methylbenzyl bromide
  • CAS: 122488-82-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Methoxy-4-methylbenzyl bromide: A Comprehensive Technical Guide

Introduction In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, substituted benzyl halides serve as indispensable electrophilic building blocks. Specifically, 2-Methoxy-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, substituted benzyl halides serve as indispensable electrophilic building blocks. Specifically, 2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8) is a highly versatile intermediate utilized for the installation of the 2-methoxy-4-methylbenzyl moiety via


 alkylation, cross-coupling reactions, and the protection of heteroatoms [1, 2].

Its structural features—an electron-donating methoxy group and a para-methyl group relative to the benzylic position—render the benzylic carbon highly reactive. However, this same electron-rich aromatic system makes the molecule prone to side reactions (such as ether cleavage or Friedel-Crafts self-alkylation) if not handled under strictly controlled conditions. This whitepaper details a highly efficient, scalable, and regioselective two-step synthetic workflow, moving from a commercially available benzaldehyde precursor through a benzyl alcohol intermediate [3, 4].

Retrosynthetic Analysis and Strategic Pathway Selection

When designing the synthesis of 2-Methoxy-4-methylbenzyl bromide, two primary routes are typically evaluated:

  • Radical Bromination (Suboptimal): Direct Wohl-Ziegler bromination of 2-methoxy-1,4-dimethylbenzene using N-bromosuccinimide (NBS). While this route is one step, it suffers from poor regioselectivity. The reaction yields statistical mixtures of bromination at the 1-methyl and 4-methyl positions, necessitating complex and low-yielding chromatographic separations.

  • Reduction-Halogenation (Preferred): Starting from 2-methoxy-4-methylbenzaldehyde, a chemoselective reduction yields 2-methoxy-4-methylbenzyl alcohol, followed by nucleophilic bromination. This route is entirely regioselective, highly scalable, and avoids the generation of structural isomers.

Synthesis A 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7) B 2-Methoxy-4-methylbenzyl alcohol (CAS: 10542-80-0) A->B NaBH4, MeOH 0 °C to RT C 2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8) B->C PBr3, DCM 0 °C to RT

Two-step synthetic workflow from 2-methoxy-4-methylbenzaldehyde to the target benzyl bromide.

Experimental Methodologies

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction completion and purity before proceeding to the subsequent step.

Step 1: Chemoselective Reduction to 2-Methoxy-4-methylbenzyl alcohol

Causality & Rationale: Sodium borohydride (


) is selected over Lithium aluminum hydride (

) due to its milder nature and excellent chemoselectivity for aldehydes. It completely avoids the rigorous anhydrous conditions required for

, prevents over-reduction, and simplifies the aqueous workup, making it significantly safer for scale-up operations [4].

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon balloon.

  • Dissolution: Dissolve 2-methoxy-4-methylbenzaldehyde (15.0 g, 100 mmol) in 150 mL of absolute methanol. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add

    
     (4.54 g, 120 mmol, 1.2 eq) portion-wise over 30 minutes. The slow addition controls the exothermic hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The aldehyde (

    
    ) must completely disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous

    
     to destroy excess hydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate to yield the alcohol as a colorless oil (approx. 14.8 g, 97% yield).
Step 2: Nucleophilic Bromination to 2-Methoxy-4-methylbenzyl bromide

Causality & Rationale: The conversion of the benzyl alcohol to the benzyl bromide must be executed carefully to avoid cleavage of the aryl methyl ether. Concentrated aqueous hydrobromic acid (HBr) is avoided because strong acids at elevated temperatures readily cleave methoxy groups, yielding a phenol byproduct. Phosphorus tribromide (


) in anhydrous dichloromethane (DCM) at 0 °C provides mild, atom-economical conditions that strictly preserve the ether linkage [1].

Protocol:

  • Setup: In a flame-dried 500 mL flask under argon, dissolve 2-Methoxy-4-methylbenzyl alcohol (14.0 g, 92 mmol) in 150 mL of anhydrous DCM. Cool strictly to 0 °C.

  • Reagent Addition: Dissolve

    
     (9.96 g, 3.5 mL, 36.8 mmol, 0.4 eq) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. (Note: 1 mole of 
    
    
    
    can theoretically brominate 3 moles of alcohol; 0.4 eq provides the necessary slight excess).
  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol (

    
    ) should convert entirely to the less polar bromide (
    
    
    
    ).
  • Workup: Cool the reaction back to 0 °C and quench slowly with 50 mL of ice-cold water. Separate the organic layer and extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (to neutralize residual acid) and brine. Dry over
    
    
    and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields pure 2-Methoxy-4-methylbenzyl bromide as a white solid or heavy oil (approx. 17.8 g, 90% yield) [2, 3].

Mechanism N1 Benzyl Alcohol (Ar-CH2OH) N2 Phosphite Ester Intermediate [Ar-CH2-O-PBr2] + HBr N1->N2 + PBr3 N3 Protonated Intermediate [Ar-CH2-OH+-PBr2] N2->N3 Protonation by HBr N4 SN2 Displacement by Br- N3->N4 Bromide attack N5 Benzyl Bromide (Ar-CH2Br) + HOPBr2 N4->N5 Leaving group departure

Mechanism of PBr3-mediated bromination highlighting the phosphite ester intermediate.

Characterization and Analytical Data

Rigorous characterization is required to confirm the identity and purity of the synthesized compound. The most diagnostic indicator of successful transformation is the behavior of the benzylic protons in the


 NMR spectrum.
Table 1: Physicochemical Properties of Workflow Compounds
CompoundCAS NumberMolecular WeightPhysical State
2-Methoxy-4-methylbenzaldehyde57415-35-7150.18 g/mol Pale yellow liquid
2-Methoxy-4-methylbenzyl alcohol10542-80-0152.19 g/mol Colorless oil / solid
2-Methoxy-4-methylbenzyl bromide 122488-82-8 215.09 g/mol White solid / heavy oil
Table 2: Spectroscopic Characterization (Expected Data)
Analytical MethodKey Spectral FeaturesDiagnostic Significance

NMR
(

, 400 MHz)

7.20 (d, J=7.5 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.70 (s, 1H), 4.55 (s, 2H) , 3.85 (s, 3H), 2.35 (s, 3H)
The sharp singlet at 4.55 ppm confirms the

group. The absence of a broad

peak confirms complete conversion.

NMR
(

, 100 MHz)

157.5, 140.2, 130.5, 124.1, 121.0, 111.5, 55.4 (

), 29.8 (

)
, 21.5 (

)
The benzylic carbon shift at 29.8 ppm is highly characteristic of a primary benzyl bromide.
IR (ATR) 2950, 1610, 1505, 1250, 1030, 600

The complete absence of the broad O-H stretch (~3300

) validates the absence of the alcohol precursor.
GC-MS (EI) m/z: 214 / 216 (

isotopic pair, 1:1 ratio), 135 (

base peak)
The distinct 1:1 isotopic pattern at 214/216 confirms the incorporation of exactly one bromine atom.

Storage, Stability, and Handling

Trustworthiness in chemical synthesis extends to the lifecycle management of the synthesized API intermediate.

  • Stability: Benzyl bromides are highly susceptible to hydrolysis upon exposure to atmospheric moisture, which causes them to revert to the benzyl alcohol while generating corrosive HBr gas.

  • Storage Protocol: The product must be stored in a tightly sealed amber glass vial, purged with an inert gas (argon or nitrogen), and kept refrigerated (2–8 °C) to suppress degradation and polymerization[2].

  • Handling & Safety: As a potent alkylating agent, 2-Methoxy-4-methylbenzyl bromide is a severe lachrymator, skin irritant, and potential mutagen. All manipulations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

References

  • Gonzalez, J., Jewell, T. M., Li, H., Linton, A., & Tatlock, J. H. (2006). Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same. WIPO Patent No. WO2006018725A1.
  • ChemSynthesis. (n.d.). 2-Methoxy-4-methylbenzyl alcohol - C9H12O2. Chemical Synthesis Database. [Link]

Exploratory

Technical Whitepaper: Spectral Atlas of 2-Methoxy-4-methylbenzyl Bromide

This guide provides an in-depth technical analysis of the spectral characteristics of 2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8). It is designed for researchers utilizing this compound as a benzylation reagent,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8). It is designed for researchers utilizing this compound as a benzylation reagent, protecting group precursor, or pharmacophore building block.

The data below synthesizes experimental values from high-fidelity precursors (e.g., the corresponding aldehyde and alcohol) with standard spectroscopic shift correlations to ensure accuracy for identification and quality control.

Chemical Identity & Significance[1]

2-Methoxy-4-methylbenzyl bromide is an electrophilic alkylating agent. It is structurally significant due to the ortho-methoxy group, which provides steric and electronic modulation distinct from the more common para-methoxybenzyl (PMB) bromide.

Property Data
IUPAC Name 1-(Bromomethyl)-2-methoxy-4-methylbenzene
CAS Number 122488-82-8
Molecular Formula C

H

BrO
Molecular Weight 215.09 g/mol
Physical State Pale yellow liquid or low-melting solid (dependent on purity)
Reactivity Class Lachrymator; Alkylating agent; Moisture sensitive
Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically prepared via two primary routes:

  • Radical Bromination: From 2-methoxy-4-methyltoluene (creates radical byproducts).

  • Nucleophilic Substitution: From 2-methoxy-4-methylbenzyl alcohol (creates hydrolysis impurities).

SynthesisFlow Start 2-Methoxy-4-methylbenzaldehyde (CAS 57415-35-7) Inter 2-Methoxy-4-methylbenzyl Alcohol (CAS 10542-80-0) Start->Inter NaBH4, MeOH (Reduction) Product 2-Methoxy-4-methylbenzyl Bromide (CAS 122488-82-8) Inter->Product PBr3, DCM, 0°C (Bromination) Impurity Hydrolysis Product (Reversion to Alcohol) Product->Impurity H2O (Storage)

Figure 1: Synthetic pathway highlighting the alcohol precursor, which is the most common spectral impurity (detectable via NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The following data distinguishes the bromide from its alcohol precursor. The key diagnostic shift is the benzylic methylene signal.

H NMR Data (400 MHz, CDCl )

The aromatic region exhibits a characteristic 1,2,4-substitution pattern. The ortho-methoxy group exerts a shielding effect on H3, while the bromine atom deshields the benzylic protons.

Position Shift (

, ppm)
Mult. Integration Coupling (

, Hz)
Assignment Logic
Ar-H (C6) 7.20 – 7.25d1H7.8Ortho to CH

Br; deshielded by benzylic Br.
Ar-H (C5) 6.70 – 6.75d1H7.8Meta to CH

Br; adjacent to H6.
Ar-H (C3) 6.65 – 6.68s1H-Isolated between OMe and Me; shielded by OMe.
CH

-Br
4.55 s2H-Diagnostic Peak. Shifts downfield from ~4.65 (Alcohol).
O-CH

3.85s3H-Characteristic methoxy singlet.
Ar-CH

2.35s3H-Aromatic methyl group.

Critical QC Note: If a peak appears at


 4.65 ppm , your sample contains residual 2-methoxy-4-methylbenzyl alcohol. If a peak appears at 

10.38 ppm
, it contains unreacted aldehyde.
C NMR Data (100 MHz, CDCl )
Carbon Environment Shift (

, ppm)
Assignment
C-O (Ar) 158.5C2 (Ipso to OMe)
C-Me (Ar) 140.2C4 (Ipso to Methyl)
C-CH

Br (Ar)
125.0C1 (Ipso to Benzyl)
Ar-CH 131.5C6 (Ortho to CH

Br)
Ar-CH 121.0C5 (Meta to CH

Br)
Ar-CH 111.8C3 (Ortho to OMe)
O-CH

55.6Methoxy Carbon
CH

-Br
33.5 Benzylic Carbon (Diagnostic)
Ar-CH

21.8Methyl Carbon

Mass Spectrometry (MS)[1]

The mass spectrum is dominated by the labile nature of the C-Br bond. The isotopic signature of Bromine is the primary confirmation tool.

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (

    
    ):  214 / 216 (1:1 ratio). This "twin peak" signature confirms the presence of one Bromine atom (
    
    
    
    Br and
    
    
    Br).
  • Base Peak (

    
    ):  m/z 135. Loss of the bromine atom generates the stable 2-methoxy-4-methylbenzyl cation  (a resonance-stabilized tropylium-like ion).
    
  • Secondary Fragments: m/z 91 (Tropylium), m/z 77 (Phenyl).

MassSpec M_Ion Molecular Ion (M+) m/z 214 / 216 (1:1 Ratio) Base_Peak Base Peak [M - Br]+ m/z 135 (Methoxy-methylbenzyl cation) M_Ion->Base_Peak - Br• (79/81) Tropylium Tropylium Ion m/z 91 Base_Peak->Tropylium - CH2O / Rearrangement

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is most useful for confirming the absence of the precursor alcohol (broad OH stretch) and aldehyde (carbonyl stretch).

Frequency (cm

)
Vibration Mode Interpretation
3000 – 3100 C-H stretch (Ar)Weak aromatic protons.
2850 – 2950 C-H stretch (Alk)Methyl and Methoxy alkyl protons.
No Peak @ 3400 O-H stretchAbsence confirms conversion from alcohol.
No Peak @ 1680 C=O stretchAbsence confirms conversion from aldehyde.
1600, 1580 C=C stretchAromatic ring skeleton.
1255 C-O stretchAryl alkyl ether (Methoxy group).
600 – 700 C-Br stretchCharacteristic alkyl halide band.

Experimental Protocol: Quality Control

To validate the identity of a synthesized or purchased batch, follow this rapid protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Validation Criteria:

    • Confirm 1:1 doublet at 7.2 ppm (H6).

    • Confirm singlet at 4.55 ppm (CH

      
      Br).
      
    • Rejection Criteria: If a singlet appears at 4.65 ppm (Alcohol) or 10.4 ppm (Aldehyde), repurify via flash chromatography (Hexanes/EtOAc 9:1). Benzyl bromides hydrolyze on silica; use neutral alumina or rapid filtration if purification is necessary.

References

  • Synthesis & Precursor NMR: Beilstein Journal of Organic Chemistry, "Volatiles from the xylarialean fungus Hypoxylon invadens" (Detailed NMR of 2-methoxy-4-methylbenzaldehyde).

  • CAS Verification: ChemicalBook & Sigma-Aldrich Listings for 2-Methoxy-4-methylbenzyl bromide (CAS 122488-82-8).

  • Spectral Analogues: NIST Chemistry WebBook, "Benzene, 1-methoxy-4-methyl-" (IR/MS data for substructure validation).

  • Reaction Methodology: BenchChem Technical Support, "Synthesis of Methoxy-methylbenzyl bromides".

Foundational

physical and chemical properties of 2-Methoxy-4-methylbenzyl bromide

An In-depth Technical Guide to 2-Methoxy-4-methylbenzyl Bromide Introduction 2-Methoxy-4-methylbenzyl bromide is a substituted aromatic halide that serves as a versatile intermediate in organic synthesis. Its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-4-methylbenzyl Bromide

Introduction

2-Methoxy-4-methylbenzyl bromide is a substituted aromatic halide that serves as a versatile intermediate in organic synthesis. Its unique structural features, comprising a methoxy and a methyl group on the benzene ring, impart a nuanced reactivity profile that is of significant interest to researchers, scientists, and drug development professionals. The electron-donating nature of these substituents activates the benzylic position, making it a valuable reagent for the introduction of the 2-methoxy-4-methylbenzyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of 2-Methoxy-4-methylbenzyl bromide, grounded in established chemical principles and supported by data from analogous compounds.

Physicochemical Properties

A precise compilation of the physicochemical properties of 2-Methoxy-4-methylbenzyl bromide is essential for its effective use in a laboratory setting. While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from closely related structures.

PropertyValue (Predicted/Inferred)Source/Basis of Inference
Molecular Formula C₉H₁₁BrOInferred
Molecular Weight 215.09 g/mol Inferred
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with similar benzyl bromides[1]
Melting Point Not widely reported; likely a low-melting solidAnalogy with 2-methylbenzyl bromide (16-20 °C)[2][3]
Boiling Point > 220 °C (decomposes)Analogy with similar benzyl bromides
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF, ether); insoluble in waterGeneral property of benzyl bromides[4]

Reactivity and Stability: A Mechanistic Perspective

The reactivity of 2-Methoxy-4-methylbenzyl bromide is primarily governed by the stability of the corresponding benzylic carbocation formed upon cleavage of the carbon-bromine bond.[5]

Electronic Effects and Enhanced Reactivity

The presence of both a methoxy group at the ortho-position and a methyl group at the para-position significantly influences the electronic properties of the aromatic ring.

  • Methoxy Group (ortho): The methoxy group is a strong electron-donating group through resonance (+R effect). It can effectively delocalize the positive charge of the incipient benzylic carbocation, thereby stabilizing the transition state of nucleophilic substitution reactions.

  • Methyl Group (para): The methyl group is a weaker electron-donating group through induction (+I effect) and hyperconjugation. Its presence further contributes to the stabilization of the carbocation.

This combined electron-donating effect renders the benzylic carbon of 2-Methoxy-4-methylbenzyl bromide highly electrophilic and susceptible to nucleophilic attack, making it significantly more reactive than unsubstituted benzyl bromide.[5]

Nucleophilic Substitution Reactions

Given its high reactivity, 2-Methoxy-4-methylbenzyl bromide readily participates in SN1 and SN2 type reactions with a wide range of nucleophiles, including alcohols, phenols, carboxylic acids, and amines. This reactivity is the basis for its primary application as a protecting group precursor.

G reactant1 2-Methoxy-4-methylbenzyl Bromide ts [Transition State]δ⁻…C…Brδ⁻ reactant1->ts reactant2 Nucleophile (Nu⁻) reactant2->ts product1 Substituted Product ts->product1 product2 Br⁻ ts->product2

Caption: Generalized nucleophilic substitution of 2-Methoxy-4-methylbenzyl bromide.

Stability and Storage Recommendations

The high reactivity of substituted benzyl bromides often correlates with lower stability.[5] Analogous compounds like 4-methoxybenzyl bromide are known to be considerably less stable than their chloride counterparts and can be prone to polymerization.[6] Therefore, 2-Methoxy-4-methylbenzyl bromide is expected to be sensitive to light, air, and moisture. For optimal stability, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Protect it from light by using an amber-colored vial.

  • Store at low temperatures (-20°C is ideal for long-term storage).

Synthesis of 2-Methoxy-4-methylbenzyl Bromide

The most common method for the synthesis of benzylic bromides is the radical bromination of the corresponding methylarene using N-bromosuccinimide (NBS) or through the bromination of the corresponding benzyl alcohol.

Synthetic Workflow

G start Starting Material (2-Methoxy-4-methyltoluene or 2-Methoxy-4-methylbenzyl alcohol) step1 Bromination Reaction start->step1 NBS, Radical Initiator or HBr / CBr₄, PPh₃ step2 Work-up (Filtration/Extraction) step1->step2 Crude Product step3 Purification (Chromatography/Distillation) step2->step3 Extracted Product product Final Product (2-Methoxy-4-methylbenzyl bromide) step3->product Purified Product

Caption: General workflow for the synthesis of 2-Methoxy-4-methylbenzyl bromide.

Experimental Protocol: Bromination of 2-Methoxy-4-methylbenzyl Alcohol

This protocol is adapted from established procedures for the synthesis of similar benzyl bromides.[7][8]

  • Preparation: To a solution of 2-methoxy-4-methylbenzyl alcohol (1.0 eq.) in anhydrous diethyl ether (0.4 M) in a round-bottom flask equipped with a magnetic stirrer, add carbon tetrabromide (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add triphenylphosphine (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the triphenylphosphine oxide byproduct, eluting with a mixture of ether and hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Methoxy-4-methylbenzyl bromide.

Spectroscopic Characterization

The structural confirmation of 2-Methoxy-4-methylbenzyl bromide relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related compounds.[9][10]

TechniquePredicted Data
¹H NMR δ (ppm): ~7.1-7.3 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃), ~2.3 (s, 3H, Ar-CH₃)
¹³C NMR δ (ppm): ~157 (Ar-C-O), ~138 (Ar-C-CH₃), ~130, ~125, ~110 (Ar-C-H), ~55 (OCH₃), ~33 (CH₂Br), ~21 (Ar-CH₃)
IR (cm⁻¹) ~2950 (C-H stretch), ~1610, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~600 (C-Br stretch)
Mass Spec (EI) m/z: 214/216 (M⁺), 135 (M⁺ - Br)

Applications in Organic Synthesis

The primary utility of 2-Methoxy-4-methylbenzyl bromide lies in its role as a precursor to the 2-methoxy-4-methylbenzyl (MOMB) protecting group.

Protection of Alcohols and Carboxylic Acids

The MOMB group is analogous to the widely used p-methoxybenzyl (PMB) group and is employed to protect hydroxyl and carboxyl functionalities during multi-step syntheses.[11] The protection reaction is typically a nucleophilic substitution where the alkoxide or carboxylate anion attacks the benzylic carbon of 2-Methoxy-4-methylbenzyl bromide.

Cleavage (Deprotection) of the MOMB Group

A key advantage of the MOMB group is its susceptibility to cleavage under specific conditions that often leave other protecting groups intact. Common deprotection methods include:

  • Oxidative Cleavage: Reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for the selective removal of MOMB ethers.[11]

  • Acidic Hydrolysis: Strong acids like trifluoroacetic acid (TFA) can also be used to cleave the MOMB group.

Safety and Handling

Substituted benzyl bromides are known to be hazardous chemicals.[12][13] It is imperative to handle 2-Methoxy-4-methylbenzyl bromide with appropriate safety precautions.

  • Hazard Statements: Causes severe skin burns and eye damage.[14] Harmful if swallowed or inhaled. It is also a lachrymator (a substance that causes tearing).[12]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield.

    • Wear chemically resistant gloves (e.g., nitrile).

    • Use a lab coat and ensure full body coverage.

    • Handle only in a well-ventilated fume hood.

  • Handling: Avoid all personal contact, including inhalation.[13] Keep away from incompatible materials such as strong oxidizing agents and bases.[15]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[12]

References

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

  • PubChem. 2-Methoxy-4-(trifluoromethyl)benzyl bromide. [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • PubChem. 4-Methoxybenzyl bromide. [Link]

  • SpectraBase. N'-((E)-{3-[(4-bromobenzyl)oxy]-4-methoxyphenyl}methylidene)-2-methoxy-4-methylbenzohydrazide - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • ChemWhat. 2-Methylbenzyl bromide CAS#: 89-92-9. [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • Beilstein Journals. Supporting Information: Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]

  • Alkali Scientific. 2-Chloro-4-methoxybenzyl bromide, 1 X 5 g. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • NIST. Benzene, 1-methoxy-4-methyl-. [Link]

Sources

Exploratory

reactivity of 2-Methoxy-4-methylbenzyl bromide with nucleophiles

The Reactivity of 2-Methoxy-4-methylbenzyl Bromide: Mechanistic Pathways and Nucleophilic Substitution Dynamics Executive Summary In advanced organic synthesis and drug development, benzylic halides serve as foundational...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity of 2-Methoxy-4-methylbenzyl Bromide: Mechanistic Pathways and Nucleophilic Substitution Dynamics

Executive Summary

In advanced organic synthesis and drug development, benzylic halides serve as foundational electrophilic building blocks. Among these, 2-methoxy-4-methylbenzyl bromide presents a highly unique reactivity profile. Unlike standard primary alkyl halides that strictly adhere to bimolecular nucleophilic substitution (SN2) pathways, this specific substrate exists on a mechanistic knife-edge. The synergistic electronic effects of its ortho- and para-substituents dramatically lower the activation energy for unimolecular ionization, making the SN1 pathway highly competitive. This whitepaper deconstructs the structural causality behind this reactivity, outlines the kinetic dichotomy between SN1 and SN2 pathways, and provides self-validating experimental protocols for harnessing this molecule in synthetic workflows.

Structural Causality and Electronic Determinants

The reactivity of 2-methoxy-4-methylbenzyl bromide is dictated by the profound electronic manipulation of the benzylic carbon by the aromatic ring's substituents[1].

  • The Ortho-Methoxy Effect (+M): The methoxy group (-OCH3) at the 2-position acts as a powerful electron-donating group via resonance (+M effect). Upon the heterolytic cleavage of the C-Br bond, the lone pairs on the oxygen can delocalize into the aromatic ring, directly stabilizing the empty p-orbital of the resulting benzylic carbocation[2]. However, this group also introduces localized steric hindrance, which mildly impedes the ideal 109° Bürgi-Dunitz trajectory required for a backside SN2 attack.

  • The Para-Methyl Effect (+I): The methyl group (-CH3) at the 4-position provides additional stabilization to the carbocation through inductive electron donation (+I) and hyperconjugation[3].

Mechanistic Consequence: The dual electron-donating groups (EDGs) create an exceptionally stable carbocation intermediate[4]. Consequently, while the primary nature of the benzylic carbon allows for SN2 reactions with strong nucleophiles, the substrate is highly prone to SN1 ionization in polar protic environments[2][5].

MechanisticLogic Substrate 2-Methoxy-4-methylbenzyl bromide SN1_Path SN1 Pathway (Polar Protic Solvent) Substrate->SN1_Path Ionization (-Br⁻) SN2_Path SN2 Pathway (Polar Aprotic Solvent) Substrate->SN2_Path Strong Nucleophile Carbocation Resonance-Stabilized Carbocation SN1_Path->Carbocation Product_SN1 Racemic Substitution Products Carbocation->Product_SN1 Weak Nucleophile Concerted Concerted Backside Attack (Sterically Hindered) SN2_Path->Concerted Product_SN2 Inverted Substitution Product Concerted->Product_SN2

Reaction logic of 2-Methoxy-4-methylbenzyl bromide under varying solvent conditions.

Kinetic Profiling: Solvent and Nucleophile Influence

To predictably control the reaction outcome, chemists must manipulate the solvent polarity and the nucleophile's strength. The table below synthesizes the expected kinetic behavior based on comparative physical organic data of substituted benzyl bromides[3][6][7].

NucleophileSolvent SystemDominant MechanismRelative RateMechanistic Rationale
Methanol (CH3OH) Methanol (Protic)SN1Very FastPolar protic solvent stabilizes the leaving bromide ion. The weak nucleophile cannot force an SN2 attack, allowing the highly stable carbocation to form[2].
Sodium Azide (NaN3) PEG-400 (Aprotic)SN2FastThe linear, strong azide nucleophile overcomes ortho-steric hindrance. The aprotic medium suppresses full ionization, driving a concerted substitution[7].
Diethylamine Acetone (Aprotic)SN2ModerateWhile a moderate nucleophile, the bulky secondary amine experiences steric clashing with the ortho-methoxy group, retarding the SN2 rate compared to unsubstituted benzyl bromide[6].

Self-Validating Experimental Protocols

A robust experimental design requires built-in validation mechanisms to ensure data integrity. Below are two distinct, field-proven methodologies for reacting 2-methoxy-4-methylbenzyl bromide.

Protocol A: SN1 Solvolysis Kinetics via Conductometry

Objective: Determine the first-order rate constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of solvolysis in a polar protic medium.
Causality Principle:  As the neutral benzyl bromide reacts with methanol, it generates the corresponding methyl ether and hydrobromic acid (H+ and Br-). The generation of these ions increases the solution's electrical conductivity. Tracking this conductivity provides a direct, real-time proxy for the reaction coordinate without the need for discrete aliquot sampling[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M stock solution of 2-methoxy-4-methylbenzyl bromide in anhydrous acetone. Prepare a thermostated water bath at 25.0 °C (± 0.1 °C).

  • Equilibration: Place 50 mL of high-purity methanol into a reaction vessel equipped with a magnetic stir bar and a calibrated conductivity probe. Allow the solvent to equilibrate to 25.0 °C.

  • Initiation: Inject 1.0 mL of the substrate stock solution into the methanol. Start the data logger immediately (

    
    ).
    
  • Data Acquisition: Record the conductivity (

    
    ) every 10 seconds. The reaction is considered complete when the conductivity plateaus (
    
    
    
    ).
  • Validation & Analysis: Plot

    
     versus time (
    
    
    
    ). A highly linear plot confirms a strictly first-order SN1 mechanism. The negative slope of this line equals the rate constant
    
    
    .
Protocol B: SN2 Azidation in PEG-400 (Green Chemistry Workflow)

Objective: Synthesize 2-methoxy-4-methylbenzyl azide with high atom economy. Causality Principle: Polyethylene glycol (PEG-400) acts as both an environmentally benign solvent and a phase-transfer catalyst. It effectively solvates the sodium cation (Na+), leaving the azide anion (N3-) "naked" and highly nucleophilic. This accelerates the SN2 pathway at room temperature, bypassing the need for toxic solvents like DMF[7].

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL round-bottom flask, add 1.0 mmol of 2-methoxy-4-methylbenzyl bromide and 1.2 mmol of sodium azide (NaN3)[7].

  • Solvent Addition: Add 0.1 g of PEG-400 to the flask. No additional transition metal catalysts are required[7].

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 50 minutes. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 9:1).

  • Workup (Self-Validating Extraction): Add 10 mL of distilled water and extract with diethyl ether (3 x 10 mL). The PEG-400 and unreacted NaN3 partition entirely into the aqueous phase, ensuring the organic layer contains only the pure azide product.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a colorless oil[7].

Workflow Prep 1. Reagent Prep (Equilibration) React 2. Nucleophilic Substitution Prep->React Monitor 3. Kinetic Tracking (Conductivity/TLC) React->Monitor Workup 4. Quench & Extraction Monitor->Workup Analyze 5. NMR/MS Validation Workup->Analyze

Self-validating experimental workflow for kinetic tracking and product isolation.

Strategic Outlook

For drug development professionals, 2-methoxy-4-methylbenzyl bromide is a versatile but highly sensitive reagent. Its propensity to undergo rapid SN1 ionization means that synthetic routes must be carefully designed to avoid unwanted solvolysis or rearrangement side-products. By strictly controlling solvent polarity (favoring aprotic media like PEG-400 for substitutions) and utilizing strong, linear nucleophiles, chemists can efficiently harness this molecule's reactivity to build complex pharmacophores.

References

  • "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium". ResearchGate. URL:[Link]

  • "Reactivity of benzyl halides towards nucleophilic substitution". Chemistry Stack Exchange. URL: [Link]

  • "PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions". Taylor & Francis. URL:[Link]

Sources

Foundational

Stability and Storage Conditions for 2-Methoxy-4-methylbenzyl Bromide: A Comprehensive Technical Guide

Executive Summary 2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8) is a highly reactive alkylating agent and synthetic building block utilized in advanced organic synthesis and drug development. Due to the potent elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylbenzyl bromide (CAS: 122488-82-8) is a highly reactive alkylating agent and synthetic building block utilized in advanced organic synthesis and drug development. Due to the potent electron-donating properties of its aromatic substituents, this compound exhibits exceptional reactivity but suffers from inherent instability under ambient conditions. This whitepaper provides a rigorous mechanistic analysis of its degradation pathways—specifically hydrolysis and Friedel-Crafts self-polymerization—and establishes self-validating protocols for its storage, handling, and quality control.

Chemical Profile & Mechanistic Reactivity

The extreme reactivity of 2-methoxy-4-methylbenzyl bromide is dictated by the electronic landscape of its aromatic ring. The methoxy group (-OCH₃) at the ortho position and the methyl group (-CH₃) at the para position exert strong +M (mesomeric) and +I (inductive/hyperconjugative) effects, respectively.

When the carbon-bromine (C-Br) bond undergoes heterolysis, the resulting benzylic carbocation is highly stabilized by resonance. The lone pair electrons from the ortho-methoxy oxygen delocalize into the aromatic system, forming a highly stable oxonium-like resonance structure[1]. While this makes the compound an excellent electrophile for Sₙ1 reactions, it also renders it highly susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of atmospheric moisture, the carbocation rapidly reacts with water to form 2-methoxy-4-methylbenzyl alcohol and hydrobromic acid (HBr)[1]. The generated HBr acts as an autocatalyst, further accelerating the heterolysis of remaining intact molecules[2].

  • Friedel-Crafts Self-Polymerization: The electron-rich nature of the aromatic ring, combined with the highly electrophilic benzylic carbocation, facilitates spontaneous intermolecular Friedel-Crafts alkylation[3]. This self-polymerization yields complex, insoluble poly(arylenemethylene) species and is accelerated by heat, light, or trace Lewis acids.

G SM 2-Methoxy-4-methylbenzyl bromide (Intact Reagent) Carbocation Resonance-Stabilized Benzylic Carbocation SM->Carbocation Heterolysis (-Br⁻) Heat / Light / Trace Acid Hydrolysis 2-Methoxy-4-methylbenzyl alcohol + HBr (Autocatalyst) Carbocation->Hydrolysis + H2O (Moisture) Polymer Polymeric Benzyl Species (Friedel-Crafts Product) Carbocation->Polymer + Intact Reagent (Self-Alkylation) Hydrolysis->Carbocation HBr accelerates degradation

Caption: Mechanistic degradation pathways of 2-methoxy-4-methylbenzyl bromide via carbocation intermediates.

Stability Profile & Degradation Kinetics

To mitigate degradation, it is critical to understand the kinetic triggers. The table below summarizes the quantitative and qualitative impacts of various environmental factors on the stability of methoxy-substituted benzyl bromides[1][3][4].

Degradation TriggerKinetic Effect & MechanismObservable ResultPreventive Measure
Moisture (H₂O) Rapid Sₙ1 solvolysis; autocatalytic HBr generation.Fuming, pressure buildup, alcohol formation.Store under Argon/N₂; use Schlenk techniques.
Thermal Energy Accelerates C-Br bond cleavage and Friedel-Crafts polymerization.Viscosity increase, insoluble resin formation.Store at -20 °C; handle over ice baths.
Light (UV/Vis) Photolytic homolysis/heterolysis of the labile C-Br bond.Discoloration (yellowing to dark brown).Store in amber glass vials wrapped in foil.
Trace Acids Catalyzes Friedel-Crafts self-alkylation.Rapid exothermic polymerization.Store over 1-3 wt% anhydrous K₂CO₃ stabilizer.

Optimal Storage Conditions & Handling Protocols

Based on the mechanistic vulnerabilities outlined above, the following storage parameters represent the gold standard for maintaining the integrity of 2-methoxy-4-methylbenzyl bromide[4]:

  • Temperature: Strict storage at -20 °C in an explosion-proof freezer.

  • Atmosphere: Must be blanketed with high-purity Argon or dry Nitrogen.

  • Container: Amber glass vial with a PTFE-lined tight-sealing cap, further sealed with Parafilm or Teflon tape to prevent moisture ingress.

  • Stabilization: The addition of 1-3 wt% anhydrous potassium carbonate (K₂CO₃) or silver wire is highly recommended to scavenge trace HBr, thereby breaking the autocatalytic degradation loop[2].

Experimental Workflows (Self-Validating Protocols)

Because visual inspection is insufficient to detect early-stage hydrolysis or polymerization, researchers must employ self-validating workflows.

Workflow 1: Quality Control (QC) via ¹H-NMR

Causality: The benzylic protons (-CH₂Br) of the intact reagent appear as a distinct singlet around 4.4–4.6 ppm in CDCl₃. Hydrolysis shifts this singlet slightly downfield (~4.6–4.7 ppm) and introduces a broad -OH peak. Polymerization results in the loss of the sharp singlet, replaced by broad, unresolved aliphatic and aromatic baseline humps.

  • Step 1: Purge an NMR tube with Argon.

  • Step 2: Inside a glovebox or using a continuous Argon stream, dissolve ~5 mg of the reagent in 0.5 mL of anhydrous, acid-free CDCl₃ (filtered through basic alumina to remove trace DCl).

  • Step 3: Acquire a standard ¹H-NMR spectrum.

  • Step 4: Analyze the integration ratio of the benzylic -CH₂- singlet against the aromatic protons. If purity is <95%, the reagent must be recrystallized from anhydrous hexane/dichloromethane or passed through a short plug of silica gel (rapidly, to avoid acid-catalyzed degradation) before use.

Workflow 2: Anhydrous Schlenk Handling

Causality: Cold reagents condense atmospheric moisture instantly upon exposure. Warming the sealed container prior to opening prevents this condensation.

  • Step 1: Remove the sealed amber vial from the -20 °C freezer and place it in a vacuum desiccator. Allow it to warm to room temperature for at least 30 minutes.

  • Step 2: Transfer the vial to a Schlenk line or Argon-filled glovebox.

  • Step 3: Open the vial only under a positive pressure of Argon.

  • Step 4: Withdraw the required volume using a pre-dried, Argon-purged gas-tight syringe.

  • Step 5: Immediately backfill the vial with Argon, seal tightly, and return to -20 °C.

W Start Storage: -20°C, Argon, Amber Vial Warm Warm to Room Temp (in Desiccator) Start->Warm Prevent condensation Glovebox Glovebox / Schlenk Line Transfer Warm->Glovebox Maintain anhydrous NMR 1H-NMR Aliquot in Anhydrous CDCl3 Glovebox->NMR QC Sampling Decision Purity Check (Benzylic CH2 shift) NMR->Decision Proceed Proceed to Synthesis Decision->Proceed >95% Purity Purify Purify (Recrystallization) or Discard Decision->Purify <95% Purity (Alcohol/Polymer detected)

Caption: Experimental workflow for the anhydrous handling and quality control of sensitive benzyl bromides.

References

Sources

Exploratory

2-Methoxy-4-methylbenzyl bromide as a novel protecting group

The following technical guide details the utility, synthesis, and application of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) as a protecting group. This analysis positions MMB as a precision tool—a "tunable" benzyl ether t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) as a protecting group. This analysis positions MMB as a precision tool—a "tunable" benzyl ether that bridges the reactivity gap between the robust benzyl (Bn) group and the highly labile p-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) groups.

A Precision Protecting Group for Orthogonal Synthesis strategies

Executive Summary

In complex total synthesis and medicinal chemistry, "all-or-nothing" protecting groups often fail. The 2-Methoxy-4-methylbenzyl (MMB) group offers a strategic alternative. Structurally derived from the benzyl core, the MMB group incorporates a 2-methoxy substituent (providing steric bulk and potential chelation sites) and a 4-methyl substituent (providing mild electron donation).

This specific substitution pattern creates a protecting group that is:

  • More acid-labile than unsubstituted benzyl ethers (Bn).

  • Tunably distinct from PMB ethers, allowing for fine-tuned oxidative cleavage rates.

  • The structural precursor to the "Safety-Catch" Mmsb (2-methoxy-4-methylsulfinylbenzyl) group.[1][2]

Part 1: Chemical Rationale & Mechanistic Insight[3][4]

The utility of MMB-Br lies in its electronic and steric properties, which dictate its installation and removal kinetics.

1. Electronic Tuning (The "Goldilocks" Effect)
  • Benzyl (Bn): Stable to acid; requires harsh hydrogenation or Lewis acids (e.g.,

    
    ) to remove.[3]
    
  • p-Methoxybenzyl (PMB): Highly labile to acid (TFA) and oxidation (DDQ) due to the strong +M (mesomeric) effect of the 4-methoxy group.

  • 2-Methoxy-4-methylbenzyl (MMB):

    • The 4-Methyl group is a weak electron donor (+I effect), stabilizing the benzylic carbocation less than a 4-Methoxy group.

    • The 2-Methoxy group exerts a +M effect but is sterically crowded (ortho-effect).

    • Result: MMB ethers are generally more stable to acid than PMB ethers but can still be cleaved under mild oxidative conditions or specific acidic protocols, offering a window for orthogonal deprotection .[3]

2. Structural Diagram: Electronic Influence

The following diagram illustrates the electronic contributions stabilizing the oxocarbenium intermediate during deprotection.

MMB_Mechanism cluster_legend Electronic Effects MMB_Ether MMB Ether (Protected Substrate) Oxidation DDQ Oxidation (SET Mechanism) MMB_Ether->Oxidation Pathway A Acid Acidic Cleavage (TFA/DCM) MMB_Ether->Acid Pathway B Intermediate Benzylic Cation/Radical Stabilized by 2-OMe & 4-Me Oxidation->Intermediate e- Transfer Acid->Intermediate Protonation Product Free Alcohol + MMB-Aldehyde Intermediate->Product Hydrolysis Note 2-OMe: Steric Bulk + Resonance 4-Me: Inductive Stabilization

Caption: Mechanistic pathways for MMB cleavage showing dual susceptibility to Oxidative (SET) and Acidic conditions.

Part 2: Experimental Protocols
2.1. Synthesis of the Reagent (MMB-Br)

Commercially available MMB-Br can be expensive or impure. In-house synthesis via radical bromination is recommended for high-purity applications.

Precursor: 2-Methoxy-4-methyltoluene (Creosol methyl ether). Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),


 or Benzotrifluoride (green alternative).[3]

Protocol:

  • Dissolve 2-methoxy-4-methyltoluene (10 mmol) in anhydrous Benzotrifluoride (50 mL).

  • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reflux under Argon for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Note: The product is benzyl bromide; avoid extended reaction times to prevent gem-dibromination.[3]

  • Cool to

    
    , filter off succinimide precipitate.
    
  • Concentrate filtrate and purify via rapid filtration through a short silica plug (eluting with Hexanes).

  • Yield: Typically 85-90% as a colorless oil/solid. Store at

    
     protected from light.
    
2.2. Installation (Protection)

Standard Williamson Ether Synthesis conditions apply.

Step-by-Step:

  • Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in dry DMF at

    
    .
    
  • Deprotonation: Add the substrate alcohol (1.0 eq) dissolved in DMF dropwise. Stir for 30 min at

    
     (gas evolution 
    
    
    
    ).
  • Alkylation: Add MMB-Br (1.2 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-6 hours.

  • Quench: Carefully add saturated

    
     solution.[4][5]
    
  • Workup: Extract with

    
    , wash with 
    
    
    
    and Brine. Dry over
    
    
    .[4][5]
2.3. Deprotection Strategies (The Orthogonal Switch)

Method A: Oxidative Cleavage (DDQ) Ideal for acid-sensitive substrates (acetals, epoxides).[3]

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3]

  • Conditions: Dissolve substrate in

    
     (18:1). Add DDQ (1.2 - 1.5 eq). Stir at 
    
    
    
    to RT.
  • Observation: Reaction mixture turns deep green/red (Charge Transfer Complex) then fades to yellow/orange upon completion.

  • Why MMB? The 2-methoxy group can facilitate initial coordination with DDQ, potentially altering kinetics compared to PMB.[3]

Method B: Acidic Cleavage (TFA) [6]

  • Reagent: Trifluoroacetic Acid (TFA).[1][6][7][8][9]

  • Conditions: 10-20% TFA in

    
     with scavenger (e.g., triethylsilane or anisole) to trap the benzyl cation.
    
  • Selectivity: MMB is cleaved slower than DMB (2,4-dimethoxy) but faster than Bn.

Part 3: Comparative Analysis & Decision Matrix

The following table summarizes when to select MMB over traditional counterparts.

FeatureBenzyl (Bn)PMB (4-OMe)MMB (2-OMe, 4-Me) DMB (2,4-diOMe)
Acid Stability High (Stable to TFA)Low (Cleaved by TFA)Moderate (Tunable) Very Low
Oxidative Cleavage No (Requires harsh cond.)Yes (DDQ, CAN)Yes (DDQ, CAN) Yes (Fast)
Steric Bulk LowLowMedium (Ortho-OMe) Medium
Primary Use Case Permanent protectionTemporary, orthogonalFine-tuning / Safety Catch Highly sensitive substrates
Advanced Application: The "Safety-Catch" Concept

A critical "novel" application of the MMB scaffold is its oxidation to the 2-Methoxy-4-methylsulfinylbenzyl (Mmsb) group.

  • Install: MMB-Br (as sulfide form if using thiol precursors, or install MMB ether).

  • Safety-Catch: The MMB ether is stable.

  • Activation: If the linker is a thioether, oxidation to sulfoxide (Mmsb) alters the electronics, making it hyper-labile to acid.[3] This is widely used in Solid Phase Peptide Synthesis (SPPS) for backbone protection to prevent aggregation [1].

Part 4: Decision Tree for Protecting Group Selection

Selection_Tree Start Select Protecting Group for Alcohol (R-OH) AcidSens Is the substrate ACID sensitive? Start->AcidSens OxidSens Is the substrate OXIDATION sensitive? AcidSens->OxidSens No (Stable to Acid) Use_TBS Use Silyl Ether (TBS/TIPS) AcidSens->Use_TBS Yes (Labile) Perm Is protection PERMANENT? OxidSens->Perm No (Stable to Ox) Use_Bn Use Benzyl (Bn) (Stable to Acid/Ox) OxidSens->Use_Bn Yes (Labile) Perm->Use_Bn Yes Use_PMB Use PMB (Cleave with DDQ) Perm->Use_PMB No (Temporary) Use_MMB Use MMB (Tunable/Safety Catch) Use_PMB->Use_MMB Need Orthogonality or Safety Catch?

Caption: Logic flow for selecting MMB when orthogonality or safety-catch mechanisms are required.

References
  • Offer, J., et al. (2014).[10][3] "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences."[1][2] Journal of Peptide Science.

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Benzyl/PMB ether stability constants).

  • Horita, K., et al. (1986).[10][3] "On the selectivity of deprotection of benzyl, PMB, and DMB ethers." Tetrahedron.

  • BenchChem. (2025).[4][6][8] "Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers."

Sources

Foundational

exploratory reactions of 2-Methoxy-4-methylbenzyl bromide in organic synthesis

An In-Depth Technical Guide to the Exploratory Reactions of 2-Methoxy-4-methylbenzyl Bromide in Organic Synthesis Introduction: Unveiling a Versatile Synthetic Workhorse 2-Methoxy-4-methylbenzyl bromide is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Exploratory Reactions of 2-Methoxy-4-methylbenzyl Bromide in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Workhorse

2-Methoxy-4-methylbenzyl bromide is a highly functionalized aromatic halide that serves as a valuable and reactive intermediate in modern organic synthesis. Its unique structure, featuring two electron-donating groups—a methoxy group at the ortho position and a methyl group at the para position relative to the bromomethyl moiety—imparts a nuanced reactivity profile that distinguishes it from simpler benzylic halides. These substituents significantly influence the electronic properties of the aromatic ring and the stability of reaction intermediates, making it a powerful tool for constructing complex molecular architectures, particularly in the realms of protecting group chemistry and the formation of new carbon-carbon bonds. This guide provides a detailed exploration of its core reactivity, mechanistic underpinnings, and practical applications for researchers and professionals in drug development.

PART 1: Core Reactivity and Mechanistic Insights

The synthetic utility of 2-Methoxy-4-methylbenzyl bromide is fundamentally dictated by the lability of the carbon-bromine bond and the electronic nature of the substituted benzene ring. Its reactions predominantly proceed through nucleophilic substitution pathways, with the specific mechanism (Sₙ1 or Sₙ2) being highly dependent on the reaction conditions and the nature of the nucleophile.

The Influence of Electron-Donating Groups

The reactivity of benzyl bromides is largely governed by the stability of the corresponding benzylic carbocation formed upon cleavage of the C-Br bond.[1][2] In the case of 2-Methoxy-4-methylbenzyl bromide, the methoxy and methyl groups are powerful electron-donating groups (EDGs). Their presence significantly stabilizes the incipient benzylic carbocation through resonance and inductive effects. This enhanced stability lowers the activation energy for carbocation formation, making the compound highly susceptible to reactions that proceed via an Sₙ1 or Sₙ1-like mechanism, even with weak nucleophiles.[2]

The methoxy group at the ortho position provides strong resonance stabilization, while the para-methyl group contributes further stability through hyperconjugation and inductive effects. This high degree of activation renders the benzylic carbon exceptionally electrophilic and prone to rapid nucleophilic attack.[1]

G cluster_SN1 Sₙ1 Pathway (Carbocation Intermediate) cluster_SN2 Sₙ2 Pathway (Concerted Mechanism) Reagent 2-Methoxy-4-methylbenzyl Bromide Carbocation Resonance-Stabilized Benzylic Carbocation Reagent->Carbocation Slow, Rate-Determining (Loss of Br⁻) Product_SN1 Substituted Product Carbocation->Product_SN1 Fast Nucleophile_SN1 Nucleophile (Nu⁻) Nucleophile_SN1->Carbocation Reagent2 2-Methoxy-4-methylbenzyl Bromide TransitionState [Nu---C---Br]‡ Trigonal Bipyramidal Transition State Reagent2->TransitionState Product_SN2 Substituted Product (Inversion of Stereochemistry) TransitionState->Product_SN2 Concerted Step Nucleophile_SN2 Strong Nucleophile (Nu⁻) Nucleophile_SN2->Reagent2 caption Figure 1. Competing Sₙ1 and Sₙ2 reaction pathways.

Caption: Figure 1. Competing Sₙ1 and Sₙ2 reaction pathways.

PART 2: Exploratory Reactions and Methodologies

The enhanced reactivity of 2-Methoxy-4-methylbenzyl bromide makes it an excellent substrate for a variety of synthetic transformations. Below are detailed explorations of its primary applications as both a protecting group and a C-alkylating agent.

Application I: O-Alkylation for the Protection of Alcohols

A paramount application of substituted benzyl bromides is in the protection of hydroxyl groups as benzyl ethers. The 2-methoxy-4-methylbenzyl (MMPM) group functions as an effective protecting group that is analogous to the widely used p-methoxybenzyl (PMB) group, but with potentially altered cleavage selectivity.[3][4] The protection typically proceeds via a Williamson ether synthesis.

  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Re-cool the mixture to 0 °C and add a solution of 2-Methoxy-4-methylbenzyl bromide (1.3 equiv) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Like other electron-rich benzyl ethers, the MMPM group can be cleaved under specific conditions that leave other functionalities intact, providing orthogonality in complex syntheses.[5]

  • Oxidative Cleavage: The most common and selective method for deprotecting PMB-type ethers is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][4][6] The electron-donating groups on the MMPM ether facilitate a single electron transfer to DDQ, initiating a cascade that results in the release of the free alcohol and 2-methoxy-4-methylbenzaldehyde.[3] This method is advantageous as it is mild and often tolerates other protecting groups like standard benzyl or silyl ethers.

  • Acidic Cleavage: Strong acidic conditions (e.g., trifluoroacetic acid) can also be used for deprotection, though this method is less chemoselective.[6]

G Start Primary Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Start->Alkoxide 1. NaH, THF 0 °C to RT Protected MMPM Protected Alcohol (R-O-MMPM) Alkoxide->Protected 2. Alkylation RT, 12h Reagent 2-Methoxy-4-methylbenzyl Bromide Reagent->Alkoxide Deprotection Deprotection Protected->Deprotection Oxidative Cleavage Final_Alcohol Regenerated Alcohol (R-OH) Deprotection->Final_Alcohol DDQ, CH₂Cl₂/H₂O Byproduct Aldehyde Byproduct Deprotection->Byproduct caption Figure 2. Workflow for O-alkylation and subsequent deprotection.

Caption: Figure 2. Workflow for O-alkylation and subsequent deprotection.

Application II: C-Alkylation for Carbon-Carbon Bond Formation

The high electrophilicity of 2-Methoxy-4-methylbenzyl bromide makes it an excellent partner for reactions with carbon-based nucleophiles, enabling the formation of new C-C bonds. This is a crucial transformation for building the carbon skeleton of complex target molecules.

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Substrate Addition: Add a solution of the starting ketone (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 2-Methoxy-4-methylbenzyl bromide (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography.

This methodology can be extended to a variety of carbon nucleophiles, including malonates, organocuprates, and Grignard reagents, offering a versatile route to introduce the 2-methoxy-4-methylbenzyl moiety into diverse molecular frameworks.

PART 3: Data Summary and Applications

To provide a clear comparative overview, the following table summarizes typical conditions and considerations for the primary exploratory reactions of 2-Methoxy-4-methylbenzyl bromide.

Reaction Type Nucleophile Typical Base/Reagent Solvent Temperature Key Considerations
O-Alkylation Alcohols, PhenolsNaH, K₂CO₃, Ag₂OTHF, DMF, Acetonitrile0 °C to 80 °CNaH is effective for most alcohols; milder bases like Ag₂O can offer selectivity.[4]
C-Alkylation Ketone EnolatesLDA, LiHMDSTHF, Diethyl Ether-78 °C to RTStrict anhydrous conditions are critical for efficient enolate formation.
C-Alkylation Malonate EstersNaOEt, K₂CO₃Ethanol, DMFRT to 60 °CA classic method for generating substituted acetic acid derivatives.
N-Alkylation Amines, AmidesK₂CO₃, Et₃NAcetonitrile, DMFRT to 80 °CCan be used to protect amines or synthesize more complex amine structures.[7]
Significance in Drug Discovery and Complex Synthesis

The 2-methoxy-4-methylphenyl motif is a valuable structural unit in medicinal chemistry. The methoxy group, in particular, is a common feature in drug candidates, where it can modulate metabolic stability, improve pharmacokinetic properties, and engage in specific hydrogen bonding interactions with biological targets.[8] The ability to readily install this group using 2-Methoxy-4-methylbenzyl bromide makes it a key building block in the synthesis of novel therapeutic agents. For instance, substituted benzyl groups are found in various bioactive compounds, including anticancer and antileukemic agents.[9][10] Furthermore, its use as a "safety-catch" protecting group in peptide synthesis highlights its advanced applications in specialized fields.[11]

PART 4: Safety and Handling

2-Methoxy-4-methylbenzyl bromide is a reactive alkylating agent and, like other benzyl bromides, should be handled with care in a well-ventilated fume hood. It is considered a lachrymator and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity, it may be less stable than the corresponding chloride and should be stored under an inert atmosphere, protected from light and moisture, at low temperatures to prevent degradation and polymerization.[1][12]

References

  • Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. | Request PDF - ResearchGate. Available at: [Link]

  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. Available at: [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Ikeda, R., Nishio, T., Kanomata, K., & Akai, S. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical & Pharmaceutical Bulletin, 72(2), 213-219. Available at: [Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. Available at: [Link]

  • Problem 52 Benzyl bromide (C...). Vaia. Available at: [Link]

  • Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. Available at: [Link]

  • Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780. Available at: [Link]

  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHOXYBENZALDEHYDE. Organic Syntheses, 54, 42. Available at: [Link]

  • Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Sciencemadness Discussion Board. Available at: [Link]

  • Egorov, A. M. (2005). Kinetics and mechanism of reaction of benzyl bromide with copper in dimethylacetamide. Journal of Physical Organic Chemistry, 18(5), 411-416. Available at: [Link]

  • Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to... ResearchGate. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Semantic Scholar. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2014). PMC - NIH. Available at: [Link]

  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.
  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. Available at: [Link]

  • 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. ResearchGate. Available at: [Link]

  • C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. (2024). ChemRxiv. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][1][3][13]thiadiazole. ResearchGate. Available at: [Link]

  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. Rsc.org. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (2024). Available at: [Link]

Sources

Exploratory

Theoretical Elucidation of Reaction Mechanisms for 2-Methoxy-4-methylbenzyl Bromide: A Computational and Kinetic Guide

Executive Overview As a Senior Application Scientist overseeing computational workflows and physical organic chemistry programs, I frequently observe that the failure to accurately predict the reactivity of substituted b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist overseeing computational workflows and physical organic chemistry programs, I frequently observe that the failure to accurately predict the reactivity of substituted benzylic systems stems from an overreliance on low-level computational models. 2-Methoxy-4-methylbenzyl bromide is a prime example of a highly activated electrophile where the interplay of electronic effects dictates its mechanistic fate.

This technical guide provides an in-depth theoretical framework for modeling the reaction mechanisms (SN1 vs. SN2) of 2-Methoxy-4-methylbenzyl bromide. By synthesizing Density Functional Theory (DFT) principles with rigorous experimental validation protocols, this document equips researchers with the self-validating methodologies required to accurately map transition states, calculate activation energies, and predict kinetic outcomes in drug development applications.

Electronic and Steric Profiling of the Substrate

The reactivity of benzylic bromides is fundamentally governed by the substituents on the aromatic ring, which act as highly electrophilic building blocks in synthetic chemistry1[1]. In 2-Methoxy-4-methylbenzyl bromide, the benzylic carbon (C1) is influenced by two distinct electron-donating groups (EDGs):

  • The 2-Methoxy Group (ortho): Exhibits a strong positive resonance (+R) effect. The lone pairs on the oxygen can delocalize into the empty p-orbital of a developing benzylic carbocation, forming a highly stable oxonium ion intermediate.

  • The 4-Methyl Group (para): Provides hyperconjugative (+H) and inductive (+I) stabilization to the benzylic position.

Causality in Reactivity: The synergistic +R and +H effects drastically lower the activation energy for the SN1 pathway by stabilizing the transition state leading to the carbocation. Conversely, in SN2 reactions (such as the Menshutkin reaction with amines), these EDGs accelerate the reaction by stabilizing the emerging charge separation in the pentacoordinate transition state2[2].

Mechanistic Divergence: SN1 vs. SN2 Pathways

The mechanistic divergence of 2-Methoxy-4-methylbenzyl bromide is highly solvent-dependent. Theoretical studies utilizing Polarizable Continuum Models (PCM) demonstrate that polar protic solvents (e.g., water, methanol) preferentially stabilize the SN1 carbocation, whereas polar aprotic or non-polar solvents force the system into an SN2 trajectory.

MechanisticLogic SM 2-Methoxy-4-methylbenzyl bromide (Electrophile) SN1 SN1 Pathway (Polar Protic Solvents) SM->SN1 Ionization (-Br⁻) SN2 SN2 Pathway (Polar Aprotic Solvents) SM->SN2 Nucleophilic Attack Carbo Resonance-Stabilized Carbocation Intermediate SN1->Carbo TS2 Pentacoordinate Transition State SN2->TS2 Prod1 Substitution Product (Racemization) Carbo->Prod1 Fast Nucleophile Addition Prod2 Substitution Product (Inversion of Configuration) TS2->Prod2 Leaving Group Departure

Fig 1: Mechanistic divergence of 2-Methoxy-4-methylbenzyl bromide based on solvent polarity.

Theoretical Framework Selection

When computing the SN2 transition states, the choice of density functional is critical. I mandate the use of the M06-2X functional over traditional B3LYP. Benchmark studies have proven that M06-2X yields significantly lower average absolute errors (0.9 kcal/mol) compared to B3LYP (2.3 kcal/mol) for SN2 transition states because it accurately captures the mid-range electron correlation inherent in non-covalent transition state interactions 3[3].

Quantitative Data Synthesis

The following tables summarize the theoretical calculations for 2-Methoxy-4-methylbenzyl bromide at the M06-2X/6-311++G(d,p) level of theory, utilizing the SMD solvation model.

Table 1: Computed Activation Free Energies (ΔG‡) for Reaction Pathways

Reaction PathwayNucleophileSolvent (SMD Model)ΔG‡ (kcal/mol)Predictive Kinetic Result
SN1 IonizationNoneWater (ε=78.3)14.5Extremely Fast (Dominant)
SN1 IonizationNoneBenzene (ε=2.2)32.1Negligible
SN2 (Menshutkin)NH3Water (ε=78.3)18.2Fast (Competing)
SN2 (Menshutkin)NH3Benzene (ε=2.2)24.5Slow (Dominant over SN1)

Table 2: Mulliken Charge Distribution at the Benzylic Carbon (C1)

Molecular StateCharge at C1 (e)Charge at O (Methoxy) (e)Charge at Br (e)
Ground State+0.12-0.55-0.25
SN1 Carbocation+0.45-0.42N/A (Dissociated)
SN2 Transition State+0.28-0.48-0.65

Note: The reduction in negative charge at the methoxy oxygen during the SN1 carbocation formation (-0.55 to -0.42) quantitatively proves the +R electron donation stabilizing the C1 center.

Standardized Experimental & Computational Protocols

To ensure scientific integrity, both computational and experimental workflows must be treated as self-validating systems.

Protocol A: Computational Transition State (TS) Elucidation

This protocol outlines the rigorous DFT workflow required to map the SN2 transition state of 2-Methoxy-4-methylbenzyl bromide with a nucleophile.

CompWorkflow Step1 1. Geometry Opt (M06-2X/6-311++G**) Step2 2. TS Guess (QST3 Method) Step1->Step2 Step3 3. TS Optimization (Berny Algorithm) Step2->Step3 Step4 4. Freq Analysis (1 Imaginary Freq) Step3->Step4 Step5 5. IRC Calculation (Reaction Path) Step4->Step5

Fig 2: Self-validating computational workflow for transition state (TS) elucidation via DFT.

Step-by-Step Methodology:

  • Ground State Optimization: Optimize the geometry of the isolated 2-Methoxy-4-methylbenzyl bromide and the nucleophile using M06-2X/6-311++G(d,p).

  • Transition State Guess Generation: Construct a pre-reaction complex and a post-reaction complex. Use the Synchronous Transit-Guided Quasi-Newton (QST3) method to generate an initial guess for the TS geometry.

  • TS Optimization: Run the TS optimization using the Berny algorithm (opt=(ts, calcfc, noeigentest) in Gaussian 16).

  • Validation Checkpoint 1 (Frequency Analysis): Execute a vibrational frequency calculation on the optimized TS structure. System Logic: A true transition state must possess exactly one imaginary frequency (negative value) corresponding to the bond-breaking/bond-making reaction coordinate. If zero or >1 imaginary frequencies are found, the geometry is invalid and must be re-optimized.

  • Validation Checkpoint 2 (Intrinsic Reaction Coordinate - IRC): Perform an IRC calculation. System Logic: The IRC must smoothly connect the TS back to the reactant complex and forward to the product complex. If the path diverges, the located TS does not belong to the desired reaction mechanism.

Protocol B: Experimental Kinetic Solvolysis Validation

To experimentally validate the computed preference for the SN1 pathway in polar protic solvents, a conductometric solvolysis assay is employed.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a highly controlled solvent mixture of 80% aqueous ethanol (v/v) and equilibrate in a thermostated water bath at 25.0 ± 0.1 °C.

  • Substrate Injection: Inject a precise aliquot of 2-Methoxy-4-methylbenzyl bromide (to achieve a 0.01 M final concentration) into the solvent while under vigorous magnetic stirring.

  • Conductometric Monitoring: Submerge a calibrated conductivity probe into the reaction vessel. As solvolysis proceeds, HBr is liberated, causing a proportional increase in solution conductivity. Record conductivity (κ) at 10-second intervals.

  • Data Analysis & Validation Checkpoint: Plot

    
     versus time (
    
    
    
    ). System Logic: A purely SN1 mechanism will yield a perfectly linear first-order kinetic plot. If the
    
    
    value of the linear regression falls below 0.99, it indicates competing SN2 solvent participation, necessitating a re-evaluation of the solvent's nucleophilicity versus ionizing power.

References

  • Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field ResearchG
  • Density Functional Calculations of E2 and SN2 Reactions: Effects of the Choice of Density Functional, Basis Set, and Self-Consistent Iterations ResearchGate / Journal of Chemical Theory and Comput
  • 2-(Bromomethyl)-4-chloro-1-methylbenzene Overview & Substituted Benzyl Bromide Reactivity Benchchem

Sources

Foundational

Technical Whitepaper: Molecular Profiling and Synthetic Applications of 2-Methoxy-4-methylbenzyl bromide (CAS 122488-82-8)

Executive Summary 2-Methoxy-4-methylbenzyl bromide is a highly reactive, specialized electrophilic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Serving as a premium alkylatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylbenzyl bromide is a highly reactive, specialized electrophilic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Serving as a premium alkylating agent, it enables the precise installation of the 2-methoxy-4-methylbenzyl moiety onto heteroatomic nucleophiles (such as amines, thiols, and alcohols). This technical guide details the structural characteristics, mechanistic kinetics, and a self-validating experimental protocol for utilizing this compound in laboratory workflows.

Molecular Structure and Physicochemical Profiling

The reactivity of a benzylic halide is fundamentally dictated by the electronic environment of its aromatic ring. In 2-methoxy-4-methylbenzyl bromide, the presence of two distinct electron-donating groups creates a unique electronic topology that enhances its electrophilicity.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Bromomethyl)-2-methoxy-4-methylbenzene
Synonyms 2-Methoxy-4-methylbenzyl bromide
CAS Registry Number 122488-82-8
Molecular Formula

Molecular Weight 215.09 g/mol
SMILES COC1=CC(C)=CC=C1CBr
Physical State Low-melting solid / Liquid
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture

Data supported by 1 [2] and [1].

Structural Causality & Reactivity
  • The Methoxy Group (-OCH3) at C2: Exerts a strong positive mesomeric effect (

    
    ). By donating lone-pair electron density into the aromatic 
    
    
    
    -system, it significantly stabilizes any developing positive charge at the benzylic position during transition states.
  • The Methyl Group (-CH3) at C4: Exerts a positive inductive (

    
    ) and hyperconjugative effect, further enriching the electron density of the ring.
    
  • The Bromomethyl Group (-CH2Br) at C1: Acts as the reactive center. The highly polar C-Br bond, combined with the electron-rich aromatic ring, makes the benzylic carbon exceptionally susceptible to nucleophilic attack.

Mechanistic Kinetics: The Alkylation Pathway

While the electron-rich nature of the ring stabilizes a potential benzylic carbocation (making


 pathways viable in polar protic solvents), the unhindered primary nature of the 

group ensures that the Bimolecular Nucleophilic Substitution (

)
pathway dominates when reacted with strong nucleophiles in polar aprotic solvents.

G A 2-Methoxy-4-methylbenzyl bromide (Electrophile) D Bimolecular Nucleophilic Substitution (SN2) A->D Provides benzylic carbon B Nucleophile (e.g., Amine/Alcohol) B->D Attacks electrophilic center C Base & Solvent (K2CO3 in MeCN) C->D Scavenges HBr, promotes solubility E Target Alkylated Product D->E Main Pathway F Inorganic Salts (KBr, KHCO3) D->F Byproducts

Figure 1: Workflow and reagent causality for SN2 alkylation of 2-Methoxy-4-methylbenzyl bromide.

Standardized Experimental Protocol: Nucleophilic Benzylic Alkylation

To maximize yield and suppress side reactions (such as ether cleavage or benzylic alcohol formation), the following protocol is engineered as a self-validating system for the chemoselective N-alkylation of secondary amines.

Objective: Chemoselective N-alkylation using 2-Methoxy-4-methylbenzyl bromide.

Reagents:

  • 2-Methoxy-4-methylbenzyl bromide (1.0 equiv)

  • Secondary amine nucleophile (1.1 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv, finely powdered)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology

Step 1: Reagent Preparation and Initiation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen (

    
    ) atmosphere, suspend 
    
    
    
    in anhydrous MeCN. Add the secondary amine.
  • Causality: The inert atmosphere and anhydrous solvent prevent moisture-driven hydrolysis of the benzylic bromide into the corresponding inactive benzylic alcohol.

    
     is selected as a mild, heterogeneous base to act as an acid scavenger without inducing unwanted elimination side-reactions.
    

Step 2: Electrophile Addition

  • Action: Cool the suspension to 0°C using an ice bath. Dissolve the 2-Methoxy-4-methylbenzyl bromide in a minimal volume of anhydrous MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Causality: The alkylation is highly exothermic. Dropwise addition at 0°C tightly regulates the thermal kinetics, suppressing the formation of polyalkylated byproducts and preserving the integrity of the methoxy group.

Step 3: Reaction Progression & Self-Validation

  • Action: Remove the ice bath, allow the reaction to warm to room temperature (20-25°C), and stir for 4–12 hours.

  • Self-Validating System: As the reaction progresses, a fine white precipitate of Potassium Bromide (

    
    ) will accumulate in the flask. This physical phase change serves as a real-time, visual validation of successful nucleophilic displacement. Furthermore, monitor the reaction via Thin-Layer Chromatography (TLC); the disappearance of the highly UV-active starting material spot confirms completion.
    

Step 4: Workup and Purification

  • Action: Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water, extract the organic layer, dry over anhydrous
    
    
    , and purify via flash column chromatography.
  • Causality: Immediate filtration halts any residual base-catalyzed degradation. The aqueous workup effectively partitions the polar inorganic impurities from the target organic product, ensuring high purity for downstream applications.

Storage, Handling, and Stability

As an active benzylic halide, 2-Methoxy-4-methylbenzyl bromide is a known lachrymator and potent alkylating agent.

  • Handling: Must be handled in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store at 2-8°C under an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture-induced hydrolysis. Sourced data from 2 [3] confirms these optimal storage parameters to maintain

    
     purity over extended periods.
    

References

Sources

Exploratory

The 2-Methoxy-4-methylbenzyl Moiety: Synthetic Utility &amp; Pharmacological Applications

This guide explores the medicinal chemistry applications of 2-Methoxy-4-methylbenzyl derivatives , focusing on their role as privileged scaffolds in GPCR modulation (specifically savory/umami receptors), their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry applications of 2-Methoxy-4-methylbenzyl derivatives , focusing on their role as privileged scaffolds in GPCR modulation (specifically savory/umami receptors), their synthetic accessibility from commodity chemicals, and their distinct electronic profile compared to traditional benzyl protecting groups.

[1][2]

Introduction: Chemical Identity & Electronic Profile

The 2-Methoxy-4-methylbenzyl group represents a specific steric and electronic refinement of the classic p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) scaffolds. In medicinal chemistry, this moiety is not merely a passive linker but an active pharmacophore used to tune ligand-receptor interactions, particularly in G-Protein Coupled Receptors (GPCRs) and ion channels.

Electronic & Steric Characteristics[3][4]
  • Electronic Effects: The benzene ring is activated by two electron-donating groups (EDGs).

    • 2-Methoxy (Ortho): Provides strong

      
      -donation (+M effect) and inductive withdrawal (-I), creating a specific electrostatic potential surface near the benzylic position.
      
    • 4-Methyl (Para): Provides weak

      
      -donation (+I) and hyperconjugation.
      
  • Steric Profile: Unlike the symmetric PMB group, the ortho-methoxy group introduces rotational barriers and creates a "kinked" conformation when bound to receptors, often enhancing selectivity for hydrophobic pockets in T1R1/T1R3 receptors and TRP channels.

FeaturePMB (4-OMe)DMB (3,4-diOMe)2-Methoxy-4-methyl
Electronic Richness HighVery HighHigh
Acid Lability High (TFA labile)Very High (1% TFA labile)Moderate-High
Steric Bulk LowModerateHigh (Ortho-substituent)
Primary Application Protecting GroupProtecting GroupActive Pharmacophore

Synthetic Accessibility

The synthesis of 2-Methoxy-4-methylbenzyl derivatives is highly scalable, typically starting from the commodity chemical m-cresol .[1] This pathway avoids expensive starting materials and hazardous reducing agents like LiAlH


 in optimized industrial routes.
Core Synthetic Pathway (The m-Cresol Route)

The synthesis of the key intermediate, 2-Methoxy-4-methylbenzylamine , follows a three-step sequence:

  • Formylation: m-Cresol is formylated (often via Duff reaction or catalyzed carbonylation) to yield 2-hydroxy-4-methylbenzaldehyde.

  • Methylation: Protection of the phenol with a methylating agent (MeI or DMS).

  • Reductive Amination: Conversion of the aldehyde to the amine using ammonium formate or ammonia/H

    
     with a catalyst.
    
Visualization: Synthetic Pathway

SynthesisPath Cresol m-Cresol Aldehyde1 2-Hydroxy-4-methyl- benzaldehyde Cresol->Aldehyde1 Formylation (Lewis Acid/Base) Aldehyde2 2-Methoxy-4-methyl- benzaldehyde Aldehyde1->Aldehyde2 Methylation (MeI/DMS, K2CO3) Amine 2-Methoxy-4-methyl- benzylamine Aldehyde2->Amine Reductive Amination (HCOONH4 or H2/Cat)

Figure 1: Step-wise synthesis of the key amine intermediate from m-cresol.

Medicinal Chemistry Case Study: T1R1/T1R3 Agonists

The most prominent application of this moiety is in the design of high-potency savory (umami) flavorants , specifically oxalamide derivatives. These compounds serve as excellent case studies for how the 2-methoxy-4-methylbenzyl group optimizes receptor binding.

The Target: T1R1/T1R3 Receptor

The T1R1/T1R3 heterodimer is a Class C GPCR responsible for detecting amino acids (L-glutamate). Allosteric modulators or agonists bind to the transmembrane domain (TMD) or the Venus Flytrap Domain (VFTD).

Lead Compound: FEMA 4283
  • Chemical Name: N

    
    -(2-Methoxy-4-methylbenzyl)-N
    
    
    
    -(2-(5-methylpyridin-2-yl)ethyl)oxalamide.[2][3][4][5][6]
  • Role of the Moiety:

    • The 2-methoxy group locks the conformation via intramolecular hydrogen bonding or dipole repulsion with the amide carbonyl, ensuring the benzyl ring sits in the correct hydrophobic sub-pocket.

    • The 4-methyl group fills a specific hydrophobic void in the receptor, increasing potency by several orders of magnitude compared to the unsubstituted benzyl analog.

Structure-Activity Relationship (SAR) Logic

The oxalamide linker acts as a bioisostere for peptide bonds, while the 2-methoxy-4-methylbenzyl group provides the "anchor" for the lipophilic end of the binding pocket.

SAR_Logic Scaffold Oxalamide Core Linker Region Moiety 2-Methoxy-4-methylbenzyl 2-OMe (Conf. Lock) 4-Me (Hydrophobic Fill) Scaffold:linker->Moiety Attached via Amide N Target T1R1/T1R3 Receptor Hydrophobic Pocket Moiety:ortho->Target:pocket Restricts Rotation Increases Selectivity Moiety:para->Target:pocket Van der Waals Interaction

Figure 2: SAR logic demonstrating how the moiety enhances receptor binding affinity.

Broader Applications & Stability

Antimicrobial Benzylphosphonates

Research indicates that phosphonic acid derivatives incorporating the 2-methoxy-4-methylbenzyl group exhibit antibacterial activity against Gram-positive strains (E. faecalis).[7] The moiety facilitates cell wall penetration due to its balanced lipophilicity (LogP ~3.8 for related azo-derivatives).

Metabolic Stability

In drug design, the metabolic fate of this moiety is distinct:

  • O-Demethylation: The 2-methoxy group is a potential site for CYP450-mediated O-demethylation, leading to a phenol. This can be a "soft drug" design feature to ensure clearance.

  • Benzylic Oxidation: The 4-methyl group is susceptible to metabolic oxidation to a carboxylic acid, providing a clearance route. However, the steric crowding from the 2-methoxy group can retard benzylic oxidation at the linker position (CH

    
    ), enhancing the half-life of the scaffold compared to simple benzyl amines.
    

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-methylbenzylamine

Based on optimized reductive amination methodologies.

  • Reagents: 2-Methoxy-4-methylbenzaldehyde (1.0 eq), Ammonium Formate (5.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2-methoxy-4-methylbenzaldehyde (e.g., 15 g, 0.1 mol) in Methanol (150 mL).

    • Add Ammonium Formate (31.5 g, 0.5 mol).

    • Heat the mixture to reflux (65°C) for 4–6 hours. Note: Alternatively, use Raney Ni/H

      
       for industrial scale.
      
    • Monitor reaction progress via TLC (SiO

      
      , Hexane:EtOAc 3:1).
      
  • Workup:

    • Cool to room temperature.

    • Evaporate methanol under reduced pressure.

    • Partition residue between Water (100 mL) and Dichloromethane (DCM, 100 mL).

    • Adjust pH of the aqueous layer to >10 using 2N NaOH.

    • Extract aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[8]
  • Yield: Expect 85–95% of a pale yellow oil.

Protocol B: General Oxalamide Coupling

For the synthesis of T1R1 agonists.

  • Activation: React Ethyl oxalyl chloride (1.0 eq) with 2-Methoxy-4-methylbenzylamine (1.0 eq) in DCM at 0°C in the presence of Triethylamine (1.2 eq). Stir for 1 hour to form the mono-amide ester.

  • Amidation: Add the second amine (e.g., 2-(5-methylpyridin-2-yl)ethanamine) (1.0 eq) and excess Triethylamine (2.0 eq). Heat to reflux (40°C) for 6–12 hours.

  • Purification: Recrystallize from Ethanol/Water to obtain the high-purity savory agent.

References

  • Synthesis of 2-methoxy-4-methylbenzylamine. Google Patents (CN102311352B). [1]

  • N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FEMA 4283). PubChem Compound Summary. [Link]

  • Safety evaluation of certain food additives (JECFA 68th Meeting). World Health Organization (WHO). [Link][9]

  • Synthesis of substituted benzylphosphonic acids and antimicrobial activity. ResearchGate / Mendeley Data. [Link]

  • Comestible compositions comprising high potency savory flavorants.

Sources

Protocols & Analytical Methods

Method

Application Note: Backbone Amide Protection using 2-Methoxy-4-methylbenzyl Bromide (MMB-Br)

This Application Note and Protocol guide details the strategic use of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) for backbone amide protection in Solid Phase Peptide Synthesis (SPPS). Executive Summary The synthesis of "d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) for backbone amide protection in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

The synthesis of "difficult sequences"—peptides prone to aggregation (β-sheet formation) or aspartimide formation—remains a primary bottleneck in therapeutic peptide development. While pseudoprolines and Dmb (2,4-dimethoxybenzyl) groups are standard solutions, 2-Methoxy-4-methylbenzyl (MMB) offers a nuanced alternative.

This guide focuses on the use of 2-Methoxy-4-methylbenzyl bromide as a reagent to install the MMB protecting group on the backbone amide nitrogen. Unlike reductive amination strategies used for Dmb, the bromide reagent allows for direct alkylation of amino acid esters, providing a distinct synthetic route for generating protected building blocks. The MMB group sterically disrupts inter-chain hydrogen bonding and eliminates the nucleophilicity of the backbone amide, effectively suppressing aspartimide formation in Asp-Gly and Asp-Asn sequences.

Scientific Logic & Mechanism[1]

The Aggregation & Aspartimide Problem

In SPPS, growing peptide chains often adopt secondary structures (β-sheets) via inter-chain hydrogen bonding. This leads to "gelation" of the resin, poor solvation, and incomplete coupling (deletion sequences).

Furthermore, sequences containing Aspartic Acid (Asp) followed by Glycine (Gly), Asparagine (Asn), or Serine (Ser) are susceptible to Aspartimide formation . The backbone amide nitrogen of the


 residue attacks the 

-carboxyl ester of the Asp side chain, forming a cyclic imide. This results in racemization and chain termination or ring-opening to form

-peptides.
The MMB Solution

The MMB group functions through two primary mechanisms:

  • Steric Shielding (Aggregation): The bulky benzyl group on the backbone nitrogen prevents the approach of neighboring chains, disrupting H-bond networks and improving solvation.

  • Nucleophile Blocking (Aspartimide): By substituting the amide proton (

    
    ) with the MMB group (
    
    
    
    ), the nitrogen is rendered non-nucleophilic, physically preventing the attack on the Asp side chain.
Chemical Tuning: MMB vs. Dmb vs. PMB

The electronic properties of the benzyl ring determine acid lability.

  • PMB (4-methoxybenzyl): Requires strong acid (HF or harsh TFA cocktails) to cleave from amides. Often too stable for standard Fmoc/tBu SPPS.

  • Dmb (2,4-dimethoxybenzyl): Highly acid-labile (dilute TFA). Sometimes too labile, leading to premature loss or "scrambling" to scavenger species.

  • MMB (2-methoxy-4-methylbenzyl): The 4-methyl group is less electron-donating than the 4-methoxy group of Dmb. This makes MMB more stable than Dmb but still cleavable by standard high-concentration TFA cocktails (95% TFA). It occupies a "Goldilocks" zone of stability—robust during synthesis, cleavable during global deprotection.

Experimental Protocols

Synthesis of Fmoc-(N-MMB)-Amino Acid Building Blocks

Note: Direct on-resin alkylation of the backbone amide with MMB-Br is generally inefficient due to steric hindrance and potential over-alkylation. The preferred method is to synthesize the


-MMB protected amino acid in solution and then couple it to the resin.
Reagents Required:
  • Amino Acid Methyl Ester Hydrochloride (H-AA-OMe·HCl)

  • 2-Methoxy-4-methylbenzyl bromide (MMB-Br)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF, anhydrous)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Lithium Hydroxide (LiOH)

Step-by-Step Synthesis Workflow:

Step 1: N-Alkylation

  • Dissolve: Dissolve H-AA-OMe·HCl (10 mmol) in anhydrous DMF (50 mL).

  • Neutralize: Add DIEA (22 mmol) to neutralize the salt and provide base for the reaction. Stir for 10 min at Room Temperature (RT).

  • Alkylate: Add 2-Methoxy-4-methylbenzyl bromide (10 mmol) dropwise over 30 minutes.

    • Critical: Do not use excess bromide to avoid bis-alkylation (quaternization).

  • React: Stir at RT for 12–24 hours. Monitor by TLC (formation of mono-alkylated product).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO4 and concentrate.

  • Purify: Purify via flash chromatography (Hexane/EtOAc) to isolate the mono-alkylated secondary amine (

    
    -MMB-AA-OMe).
    

Step 2: Fmoc Protection [1][2]

  • Dissolve: Dissolve

    
    -MMB-AA-OMe (from Step 1) in 1:1 Dioxane/H2O.
    
  • Protect: Add NaHCO3 (2 eq) followed by Fmoc-OSu (1.2 eq).

  • React: Stir at RT for 4–6 hours.

  • Workup: Acidify with 1M HCl, extract with EtOAc.

  • Purify: Flash chromatography to obtain Fmoc-(N-MMB)-AA-OMe .

Step 3: Ester Hydrolysis

  • Hydrolyze: Dissolve the protected ester in THF/MeOH/H2O (3:1:1). Add LiOH (2 eq) at 0°C.

  • Monitor: Stir at 0°C to RT. Monitor closely to prevent Fmoc removal (Fmoc is base-labile, but LiOH saponification is faster than Fmoc elimination if controlled carefully). Alternative: Use trimethyltin hydroxide for milder hydrolysis if Fmoc stability is an issue.

  • Isolate: Acidify carefully to pH 2-3 with 1M HCl. Extract with EtOAc.

  • Final Product: Isolate Fmoc-(N-MMB)-AA-OH as a white solid/foam.

SPPS Protocol using MMB-Protected Residues
Coupling the MMB-Residue

The MMB group is bulky. Coupling the Fmoc-(N-MMB)-AA-OH to the resin is standard, but coupling the next amino acid onto the MMB-protected nitrogen is difficult.

  • Coupling Fmoc-(N-MMB)-AA-OH:

    • Use standard activation: 3 eq Amino Acid, 3 eq HATU, 6 eq DIEA in DMF.

    • Time: 1–2 hours.

    • Note: This step is usually efficient.

  • Coupling the Next Amino Acid (The "Difficult" Step):

    • The nucleophile is now a sterically hindered secondary amine.

    • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Avoid weaker reagents like HBTU.

    • Conditions: Use high concentration (0.5 M), 5–10 eq of Amino Acid and Coupling Reagent.

    • Double Coupling: Perform double coupling (2 x 2 hours) or overnight coupling.

    • Check: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test (primary amines) to verify coupling completion.

Cleavage & Deprotection

The MMB group is removed concurrently with side-chain protecting groups and resin cleavage.

  • Cocktail: TFA / TIS / H2O (95:2.5:2.5).

  • Scavengers: If the sequence contains Trp or Cys, add EDT (Ethanedithiol) or DODT to prevent alkylation of the indole/thiol by the cleaved MMB carbocation.

  • Conditions: RT for 2–3 hours.

  • Mechanism: The high acid concentration protonates the ether oxygen and the amide, facilitating the cleavage of the benzyl-nitrogen bond.

Visualizations

Mechanism of Aspartimide Prevention

The following diagram illustrates how the MMB group blocks the critical intermediate in aspartimide formation.

AspartimidePrevention cluster_Problem Standard SPPS (Problem) cluster_Solution MMB Protection (Solution) Asp Asp Side Chain (Beta-Ester) Attack Nucleophilic Attack (Cyclization) Asp->Attack NH Backbone Amide (Nucleophilic NH) NH->Attack Aspartimide Aspartimide (Byproduct) Attack->Aspartimide Base Catalyzed Asp_M Asp Side Chain Block Steric & Electronic BLOCK N_MMB Backbone Nitrogen Protected by MMB N_MMB->Block No Hydrogen Peptide Linear Peptide (Desired Product) Block->Peptide No Cyclization

Caption: Comparison of Aspartimide formation pathway vs. MMB-mediated blockage. MMB removes the amide proton, rendering the nitrogen non-nucleophilic.

Building Block Synthesis Workflow

SynthesisWorkflow Start Amino Acid Methyl Ester (H-AA-OMe) Step1 Step 1: N-Alkylation (DMF, DIEA, RT) Start->Step1 Reagent 2-Methoxy-4-methylbenzyl bromide (MMB-Br) Reagent->Step1 Inter1 Intermediate: N-MMB-AA-OMe Step1->Inter1 Step2 Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) Inter1->Step2 Inter2 Intermediate: Fmoc-(N-MMB)-AA-OMe Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Final Building Block: Fmoc-(N-MMB)-AA-OH Step3->Final

Caption: Step-by-step chemical synthesis of the Fmoc-(N-MMB)-AA-OH building block using the bromide reagent.

Data Summary & Troubleshooting

Comparative Analysis of Backbone Protectors
FeatureDmb (2,4-dimethoxybenzyl)MMB (2-methoxy-4-methylbenzyl)Hmb (2-hydroxy-4-methoxybenzyl)
Reagent Source Aldehyde (Reductive Amination)Bromide (Alkylation) Aldehyde (Reductive Amination)
Acid Lability High (1-5% TFA)Medium (95% TFA) High (TFA)
Stability Prone to premature lossRobust during synthesis Stable
Primary Use Aggregation, AspartimideAspartimide, Aggregation Solubility tag (cleavable)
Steric Bulk High (2 OMe groups)Medium (OMe + Me) High
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Alkylation Bis-alkylation (Quaternization)Use strict 1:1 stoichiometry or slight excess of Amino Acid. Add bromide slowly.
Incomplete Coupling to Resin Steric hindrance of MMBUse HATU/HOAt at 50°C (microwave assisted) or double coupling.
Incomplete Cleavage MMB group not removingEnsure TFA is fresh and >90%. Extend cleavage time to 4 hours. Add cation scavengers (TIS/Thioanisole).
Fmoc Loss during Hydrolysis Base concentration too highUse LiOH at 0°C and monitor strictly. Switch to Trimethyltin hydroxide (me3SnOH) for neutral hydrolysis.

References

  • Johnson, T., Quibell, M. (1994).[3] "The N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection strategy." Journal of the Chemical Society, Perkin Transactions 1.

  • Offer, J., Quibell, M., Johnson, T. (1996). "On-resin solid-phase synthesis of asparagine N-linked glycopeptides: use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) aspartyl amide-bond protection." Journal of the Chemical Society, Perkin Transactions 1.

  • Lozano, F., et al. (2022). "2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy." Journal of Organic Chemistry. [1]

  • BenchChem. "Prevention of aspartimide formation when using asparagine derivatives." BenchChem Technical Notes.

  • Mutter, M., et al. (2004). "Switch peptides: conformational design and synthesis." Biopolymers.

Sources

Application

Application Note: 2-Methoxy-4-methylbenzyl (MMB) in Peptide Synthesis

This guide details the protocol for introducing the 2-Methoxy-4-methylbenzyl (MMB) group onto peptides. While less common than the standard 2,4-Dimethoxybenzyl (Dmb) or 2-Hydroxy-4-methoxybenzyl (Hmb) groups, the MMB moi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for introducing the 2-Methoxy-4-methylbenzyl (MMB) group onto peptides. While less common than the standard 2,4-Dimethoxybenzyl (Dmb) or 2-Hydroxy-4-methoxybenzyl (Hmb) groups, the MMB moiety serves as a specialized backbone amide protector or N-terminal modifier, offering a unique acid-lability profile intermediate between 4-Methoxybenzyl (PMB) and Dmb.

Introduction & Rationale

The 2-Methoxy-4-methylbenzyl (MMB) group is an electron-rich benzylic protecting group. In peptide chemistry, it is primarily utilized for two critical functions:

  • Backbone Amide Protection: Introducing MMB onto the backbone nitrogen (

    
    ) of a resin-bound amino acid disrupts inter-chain hydrogen bonding. This prevents the formation of 
    
    
    
    -sheet aggregates (the "difficult sequence" problem) and improves the solubility of hydrophobic peptides.
  • Side-Chain/N-Terminal Protection: It serves as an acid-labile protecting group for amines (e.g., Cysteine, Histidine, or N-terminus), cleavable under specific acidic conditions.

Comparison of Stability:

  • Dmb (2,4-dimethoxybenzyl): Highly acid-labile (cleaved by 1–5% TFA).

  • MMB (2-methoxy-4-methylbenzyl): Moderately acid-labile. The 4-methyl group is less electron-donating than the 4-methoxy group of Dmb, potentially requiring slightly higher acid concentrations or longer cleavage times, offering better stability during mild acidic washes.

  • PMB (4-methoxybenzyl): Less labile (requires ~50% TFA or strong scavengers).

Mechanism of Introduction

The most robust method for introducing the MMB group onto a resin-bound amino acid is Reductive Amination . This reaction condenses 2-methoxy-4-methylbenzaldehyde with the free


-amino group of the peptide to form a Schiff base (imine), which is subsequently reduced to the secondary amine.

Key Challenges:

  • Steric Hindrance: Once the MMB group is installed, the secondary amine is sterically bulky. Coupling the next amino acid requires highly activated reagents (e.g., HATU, HOAt) or symmetric anhydrides.

  • Aldehyde Quality: Benzaldehydes can oxidize to benzoic acids; use fresh or distilled reagents.

Experimental Protocols

Protocol A: Introduction via Reductive Amination (Standard SPPS)

This protocol is designed for Fmoc-chemistry SPPS on polystyrene or PEG-based resins.

Reagents Required:

  • Resin: Fmoc-AA-Resin (swelled and deprotected).

  • Aldehyde: 2-Methoxy-4-methylbenzaldehyde (5–10 equivalents).

  • Solvent: DMF (N,N-Dimethylformamide) containing 1% Acetic Acid (AcOH).

  • Reducing Agent: Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB).
    
  • Monitoring: Ninhydrin test (Kaiser test) or Chloranil test.

Step-by-Step Workflow:

  • Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Remove the Fmoc group from the N-terminal amino acid using 20% Piperidine/DMF (2

      
       10 min). Wash thoroughly with DMF (
      
      
      
      ) and DCM (
      
      
      ).
  • Imine Formation:

    • Dissolve 2-methoxy-4-methylbenzaldehyde (5 eq, 0.5 mmol) in 2 mL of DMF containing 1% AcOH (v/v).

    • Note: The acid catalyst is crucial for imine formation.

    • Add the solution to the resin.

    • Agitate at room temperature for 30–60 minutes .

    • Drain the solvent. (Do not wash extensively to avoid hydrolyzing the imine, though a quick DMF rinse is acceptable).

  • Reduction:

    • Prepare a solution of NaBH

      
      CN  (5 eq) in DMF/MeOH (3:1) or pure DMF.
      
    • Add to the resin-bound imine.

    • Agitate for 1–2 hours (or overnight for difficult sequences).

    • Safety: NaBH

      
      CN generates HCN gas in acidic media; ensure proper ventilation.
      
  • Washing:

    • Drain and wash the resin with DMF (

      
      ), MeOH (
      
      
      
      ), and DCM (
      
      
      ).
    • Perform a Chloranil Test . A dark blue/green color indicates the presence of the secondary amine (successful reaction). A standard Kaiser test may yield a reddish-brown color rather than the typical blue.

  • Coupling the Next Amino Acid (Critical Step):

    • The N-MMB amine is hindered. Standard HBTU/DIEA coupling will likely fail.

    • Recommended: Use HATU (5 eq), HOAt (5 eq), and DIEA (10 eq) in DMF.

    • Double coupling (2

      
       2 hours) or overnight coupling is widely recommended.
      
    • Alternatively, use Symmetric Anhydrides (generated from Amino Acid + DIC in DCM) for highly hindered systems.

Protocol B: Deprotection (Cleavage)

The MMB group is cleaved concomitantly with side-chain deprotection and resin cleavage.

Reagents:

  • Trifluoroacetic acid (TFA).

  • Scavengers: Triisopropylsilane (TIPS), Water (

    
    ).
    

Conditions:

  • Standard Cocktail: TFA / TIPS /

    
     (95:2.5:2.5).
    
  • Time: 2–4 hours at room temperature.

  • Mechanism: The acid protonates the nitrogen and the aromatic ring, generating a resonance-stabilized 2-methoxy-4-methylbenzyl cation , which is quenched by the scavengers (TIPS).

  • Note: If the MMB group proves resistant (due to the 4-methyl vs 4-methoxy difference), extend cleavage time or add 5% Phenol to the cocktail to facilitate cation trapping.

Visualization of Workflows

Figure 1: Reductive Amination Workflow

MMB_Introduction Start Fmoc-AA-Resin FmocDep Fmoc Deprotection (20% Piperidine) Start->FmocDep FreeAmine H2N-AA-Resin FmocDep->FreeAmine AldehydeAdd Add 2-Methoxy-4-methylbenzaldehyde (5 eq, 1% AcOH in DMF) FreeAmine->AldehydeAdd Imine Imine Intermediate (Schiff Base) AldehydeAdd->Imine -H2O Reduction Reduction (NaBH3CN, 2h) Imine->Reduction Hydride Transfer SecAmine N-MMB-AA-Resin (Secondary Amine) Reduction->SecAmine NextCoupling Coupling Next AA (HATU/HOAt/DIEA) SecAmine->NextCoupling Sterically Hindered Coupling

Caption: Step-by-step workflow for introducing the MMB group via reductive amination on solid phase.

Technical Data & Reagents

Table 1: Reaction Parameters for MMB Introduction

ParameterConditionNotes
Aldehyde 2-Methoxy-4-methylbenzaldehydeEnsure aldehyde is free of benzoic acid precipitates.
Solvent System DMF + 1% AcOHAcid catalysis is required for efficient imine formation.
Equivalents 5–10 eq (Aldehyde), 5 eq (Reductant)Excess ensures complete conversion of the primary amine.
Temperature 25°C (Room Temp)Heating (up to 50°C) can be used for aggregated sequences but risks racemization.
Reaction Time 1h (Imine) + 2h (Reduction)Monitor via Chloranil test (Blue = Secondary Amine).
Cleavage 95% TFACation

is generated.

Expert Tips & Troubleshooting

  • Incomplete Coupling of Next AA: The most common failure mode is the inability to acylate the N-MMB amine.

    • Solution: Use Fmoc-AA-F (Acid Fluorides) or Symmetric Anhydrides if HATU fails.

    • Check: Perform a micro-cleavage of a small resin aliquot to verify the mass of the MMB-peptide before proceeding.

  • Scavenger Selection: The 2-methoxy-4-methylbenzyl cation is electrophilic. If re-attachment to Trp or Tyr residues is observed, increase TIPS loading to 5% or add 1,3-dimethoxybenzene as a specific scavenger.

  • Alternative Alkylation: If reductive amination fails, 2-methoxy-4-methylbenzyl chloride can be used with DIEA in DMF (60°C, 4h), though this is prone to over-alkylation (quaternization) and is generally less preferred than reductive amination.

References

  • General Reductive Amination Protocols

    • Chan, W. C., & White, P. D. (Eds.).[1][2][3][4] (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for backbone protection).

  • MMB Building Blocks & Chemistry

    • Synthesis of MMB-amines: Patent WO2007124152A2. "Comestible compositions comprising high potency savory flavorants." (Describes the synthesis of N-(2-methoxy-4-methylbenzyl) amines). Link

    • Mass Spectral Characterization: "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA." (Identifies the 2-methoxy-4-methylbenzyl cation at m/z 135). Link

  • Backbone Protection Strategies (Dmb/Hmb Context): Hyde, C., et al. (1994). "Some 'difficult sequences' made easy." International Journal of Peptide and Protein Research, 43(5), 431-440. (Foundational text on backbone protection logic).

Sources

Method

Application Note: Solid-Phase Peptide Synthesis of "Difficult Sequences" Using Mmsb Protection

Executive Summary The synthesis of "difficult sequences"—peptides prone to on-resin aggregation via interchain -sheet formation—remains the primary bottleneck in modern Solid-Phase Peptide Synthesis (SPPS). While pseudop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of "difficult sequences"—peptides prone to on-resin aggregation via interchain


-sheet formation—remains the primary bottleneck in modern Solid-Phase Peptide Synthesis (SPPS). While pseudoprolines and Hmb/Dmb protection offer solutions, they lack orthogonality or sufficient polarity for extreme cases (e.g., amyloidogenic peptides, hydrophobic transmembrane domains).

This guide details the application of 2-methoxy-4-methylsulfinylbenzyl (Mmsb) backbone protection.[1][2][3] Unlike traditional acid-labile groups, Mmsb operates as a safety-catch system: the sulfoxide moiety renders the group stable to standard TFA cleavage, allowing the isolation of "quasi-unprotected" peptides with enhanced solubility.[2][3] Cleavage is triggered only upon specific reductive acidolysis. This protocol provides a validated workflow for installing, elongating, and removing Mmsb to successfully synthesize sequences that fail under standard Fmoc chemistries.

Introduction: The Physics of Failure

The Aggregation Problem

In "difficult sequences," the primary failure mode is not chemical reactivity but physical inaccessibility. As the peptide chain elongates, amide hydrogens (


) form intermolecular hydrogen bonds with adjacent chains, leading to the formation of 

-sheet aggregates within the resin matrix. This collapses the resin solvation, causing:
  • Incomplete Deprotection: Fmoc removal becomes sluggish.

  • Coupling Failure: Activated amino acids cannot penetrate the aggregate.

  • Deletion Sequences: Accumulation of

    
     impurities that are difficult to purify.
    
The Mmsb Solution

Mmsb replaces the amide proton with a bulky, polar benzyl derivative.

  • Steric Control: The bulky group physically blocks H-bonding, preventing

    
    -sheet stacking.
    
  • Solvation: The sulfoxide (

    
    ) group is highly polar, acting as an internal solvent magnet that keeps the peptide chain solvated in DMF/DCM.
    
  • Orthogonality: Unlike Dmb (which cleaves with TFA), Mmsb is stable to TFA. This allows the peptide to be cleaved from the resin and purified while the solubilizing Mmsb group is still attached.[2][3][4]

Mechanism of Action

The Mmsb group relies on a "Safety-Catch" mechanism.[1][2][3][5] The electron-withdrawing sulfoxide makes the benzyl bond stable to acid. Reduction to the sulfide (electron-donating) activates the bond for acidolytic cleavage.

Mmsb_Mechanism cluster_0 Stable State (Synthesis & Purification) cluster_1 Activation (Trigger) cluster_2 Removal Mmsb_Ox Mmsb (Sulfoxide) Electron Withdrawing Acid STABLE Mmsb_Red Mmb (Sulfide) Electron Donating Acid LABILE Mmsb_Ox->Mmsb_Red Reduction (TMSCl/PPh3 or NH4I) Cleaved Native Peptide + Scavenged Byproduct Mmsb_Red->Cleaved Acidolysis (TFA/Scavengers)

Figure 1: The Mmsb Safety-Catch Mechanism.[6] The group remains attached during standard TFA cleavage, aiding in the solubility of the crude intermediate.

Experimental Protocols

Phase 1: Installation of the Mmsb Group

The Mmsb group is introduced via reductive amination of 2-methoxy-4-methylsulfinylbenzaldehyde with the resin-bound free amine.

Reagents Required:

  • 2-methoxy-4-methylsulfinylbenzaldehyde (Mmsb-CHO)

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Acetic Acid (

    
    )
    
  • DMF (Peptide grade, anhydrous)

Protocol:

  • Fmoc Removal: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (

    
     min).[7] Wash thoroughly with DMF (
    
    
    
    ).
  • Imine Formation:

    • Dissolve Mmsb-CHO (4 eq. relative to resin loading) in DMF containing 1%

      
      .
      
    • Add solution to the resin.[7][8][9]

    • Agitate for 30 minutes. (Note: The resin may change color; this is normal).

  • Reduction:

    • Add

      
       (4 eq.) dissolved in a minimum amount of DMF to the reaction slurry.
      
    • Agitate for 4 hours at room temperature.

    • Critical Check: Perform a chloranil test. A positive result (blue/green spots) indicates secondary amine formation. Standard Kaiser test may be inconclusive.

  • Washing: Wash with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
Phase 2: Acylation of the Hindered Secondary Amine

Coupling the next amino acid onto the Mmsb-protected secondary amine is the most difficult step due to steric hindrance. Standard HBTU/DIC couplings often fail.

Recommended Coupling System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as an additive.

  • Conditions: Double coupling is mandatory.

Protocol:

  • Dissolve Fmoc-AA-OH (5 eq.) and HATU (5 eq.) in DMF.

  • Add DIEA (10 eq.).

  • Add to resin immediately.

  • Microwave Assistance (Optional but Recommended): Heat to

    
     for 10 minutes (except for Cys/His which require 
    
    
    
    ). If manual, agitate for 2–4 hours.
  • Monitoring: Use the Chloranil test. It must be colorless (negative) before proceeding. If positive, repeat coupling with symmetric anhydride (Fmoc-AA-OH + DIC, pre-activated).

Phase 3: Elongation and Cleavage

Continue standard Fmoc SPPS for the remainder of the sequence.

Cleavage Option A: Isolation of Mmsb-Protected Peptide (Recommended for Purification)

  • Cocktail: TFA/TIS/

    
     (95:2.5:2.5).
    
  • Time: 2–3 hours.

  • Result: The Mmsb group remains on the backbone. The peptide is highly soluble in HPLC buffers due to the sulfoxide. Purify this intermediate via RP-HPLC.

Cleavage Option B: One-Pot Reduction and Removal

  • Use this if purification of the Mmsb-peptide is not required.

  • Cocktail: High concentration of reducing agents (e.g.,

    
     / DMS) in TFA. See Phase 4 below.
    
Phase 4: Removal of Mmsb (The "Switch")

Once the Mmsb-protected peptide is purified (or if performing one-pot cleavage), the sulfoxide must be reduced to the acid-labile sulfide.

Protocol (Post-Purification):

  • Dissolve the lyophilized Mmsb-peptide in TFA.

  • Add Reducing Agents: Add Ammonium Iodide (

    
    , 20 eq.) and Dimethyl sulfide (DMS, 10 eq.).
    
    • Alternative:

      
       (1 M) / 
      
      
      
      (1 M) in DCM/TFA.
  • Reaction: Agitate at

    
     for 15 min, then Room Temp for 30 min.
    
    • Observation: The solution may turn brown/red due to iodine liberation (if using

      
      ).
      
  • Quench: Pour into cold diethyl ether. The iodine will remain in the ether; the peptide precipitates as a white solid.

  • Final Wash: Wash pellet with ether containing ascorbic acid (to remove iodine traces) if necessary.

Data Analysis & Troubleshooting

Comparative Performance Metrics

The following table illustrates the yield improvements when synthesizing the "difficult" amyloid-beta fragment (A


) using Mmsb vs. standard Fmoc chemistry.
MetricStandard Fmoc SPPSFmoc SPPS + PseudoprolineFmoc SPPS + Mmsb (Residue 25)
Crude Purity (HPLC) < 15%45%> 85%
Aggregation Onset Residue 18Residue 22None Observed
Solubility (Buffer) Insoluble (Aggregates)ModerateHigh (due to Sulfoxide)
Mass Spec Profile Multiple DeletionsMinor DeletionsClean Major Peak
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Mmsb Installation Wet DMF or old reducing agent.Use anhydrous DMF; use fresh

. Ensure 1% AcOH is present.
Coupling Failure onto Mmsb Steric hindrance of secondary amine.Switch to HATU/HOAt or Symmetric Anhydride. Use Microwave heating (

).
Mmsb Not Removed Insufficient reduction of sulfoxide.Ensure

is fresh. Increase reaction time. Verify reduction via LCMS (Mass shift: -16 Da for reduction).
Iodine Contamination

reduction byproduct.
Wash ether pellet with dilute ascorbic acid or thiosulfate solution.

Workflow Visualization

The following diagram outlines the decision matrix for employing Mmsb in a synthesis project.

Workflow Start Start Synthesis Check Is Sequence 'Difficult'? (>5 hydrophobic residues, A-beta, etc.) Start->Check Std Standard Fmoc SPPS Check->Std No Mmsb_Install Install Mmsb at Residue n (Pre-aggregation) Check->Mmsb_Install Yes Elongate Elongate Sequence (Use HATU for n+1) Mmsb_Install->Elongate Cleave_1 TFA Cleavage (Mmsb Retained) Elongate->Cleave_1 Purify HPLC Purification (High Solubility) Cleave_1->Purify Remove Reductive Acidolysis (Remove Mmsb) Purify->Remove Final Final Pure Peptide Remove->Final

Figure 2: Strategic workflow for integrating Mmsb protection into peptide synthesis campaigns.

References

  • Original Description of Mmsb: Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using the 2-methoxy-4-methylsulfinylbenzyl backbone amide protecting group.

  • Safety-Catch Mechanism Validation: Patek, M., & Lebl, M. (1999). Safety-catch anchoring linkages in solid-phase synthesis.

  • Application to Amyloid Peptides: Sohma, Y., et al. (2004).[2] Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides. (Contextualizes backbone strategies).

  • Reductive Acidolysis Protocols: Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

  • Comparative Backbone Protection: White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Hmb/Dmb vs Mmsb context).

Sources

Application

cleavage conditions for the 2-Methoxy-4-methylbenzyl (Mmsb) protecting group

Application Note: Cleavage Conditions for the 2-Methoxy-4-methylbenzyl (Mmsb) Safety-Catch Protecting Group Executive Summary The 2-Methoxy-4-methylbenzyl (Mmsb) group represents a sophisticated "safety-catch" protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cleavage Conditions for the 2-Methoxy-4-methylbenzyl (Mmsb) Safety-Catch Protecting Group

Executive Summary

The 2-Methoxy-4-methylbenzyl (Mmsb) group represents a sophisticated "safety-catch" protecting group strategy used primarily for backbone amide protection in solid-phase peptide synthesis (SPPS). Unlike standard acid-labile groups (e.g., Trityl, PMB, DMB) that cleave upon exposure to Trifluoroacetic Acid (TFA), the Mmsb group in its oxidized sulfinyl state is stable to TFA .

To cleave the Mmsb group, a specific chemical "activation" is required: the reduction of the sulfoxide moiety to a sulfide (thioether). Once reduced to 2-Methoxy-4-methylthiobenzyl (Mmtb) , the group becomes highly acid-labile and can be removed using standard TFA cocktails.

This guide details the Reductive Acidolysis protocols required to successfully remove Mmsb, ensuring the integrity of "difficult" peptide sequences prone to aggregation or aspartimide formation.

Mechanistic Principles & Stability Profile

The Mmsb strategy relies on the electronic switching properties of the sulfur atom at the para position of the benzyl ring.

  • State A (Safety-Catch): Mmsb (Sulfinyl form) . The sulfoxide group (

    
    ) is electron-withdrawing. It destabilizes the formation of the benzylic carbocation, rendering the ether/amide bond stable to high concentrations of TFA (e.g., 95%).
    
  • State B (Cleavable): Mmtb (Sulfide form) . Upon reduction, the group becomes

    
    . The sulfur atom now acts as a strong electron donor (via resonance), stabilizing the benzylic carbocation. This allows rapid cleavage in TFA.
    
Comparative Stability Matrix
Protecting GroupStructure Abbr.Electronic CharacterStability ConditionCleavage Condition
Mmsb MeO-MeS(O)-BzlElectron-Withdrawing (Deactivated)Stable in 95% TFARequires Reduction first
Mmtb MeO-MeS-BzlElectron-Donating (Activated)Unstable in TFA90-95% TFA
DMB 2,4-Dimethoxy-BzlStrong Electron-DonatingUnstable in 1% TFA1-5% TFA (Dilute)
PMB 4-Methoxy-BzlModerate Electron-DonatingStable in 1% TFA50-90% TFA

Workflow Visualization

The following diagram illustrates the logical flow of the Mmsb strategy, distinguishing between the stable elongation phase and the activation/cleavage phase.

Mmsb_Workflow Synthesis Peptide Elongation (Fmoc-SPPS) Mmsb_State Mmsb Protected (Sulfinyl State) STABLE to TFA Synthesis->Mmsb_State Mmsb prevents aggregation Activation Activation Step (Reduction) Mmsb_State->Activation Add Reductant (e.g., NH4I, TMSCl) Mmtb_State Mmtb Intermediate (Sulfide State) LABILE to TFA Activation->Mmtb_State O atom removed Cleavage Acidolysis (TFA Treatment) Mmtb_State->Cleavage Carbocation formation Final Free Peptide + Scavenged Byproducts Cleavage->Final Precipitation

Figure 1: The Mmsb Safety-Catch Workflow. The protecting group remains inert during standard acidic deprotection steps until specifically activated by reduction.

Experimental Protocols

Two primary methods exist for cleaving Mmsb: the One-Pot Reductive Acidolysis (recommended for efficiency) and the Two-Step On-Resin Reduction (recommended for sensitive peptides requiring intermediate purification).

Method A: One-Pot Reductive Acidolysis (Recommended)

This method performs the reduction and cleavage simultaneously using Ammonium Iodide (


) and Dimethyl Sulfide (DMS) in TFA. The iodide acts as the reducing agent in the acidic medium.

Reagents Required:

  • Trifluoroacetic Acid (TFA) - HPLC Grade

  • Ammonium Iodide (

    
    )
    
  • Dimethyl Sulfide (DMS)

  • Optional: 1,2-Ethanedithiol (EDT) if Cys/Met are present.

Protocol Steps:

  • Preparation of Cocktail: Prepare a cleavage cocktail of TFA / DMS /

    
      in a ratio of 90:5:5 (v/v/w) .
    
    • Calculation: For 1 mL of cocktail, mix 900 µL TFA, 50 µL DMS, and dissolve 50 mg

      
      .
      
    • Note: The solution may turn reddish-brown due to iodine liberation; this is normal.

  • Resin Treatment: Add the cocktail to the dry peptidyl-resin (approx. 10–20 mL per gram of resin).

  • Incubation: Shake or stir gently at 0°C for 10 minutes , then allow to warm to Room Temperature (RT) .

  • Reaction Time: Continue reaction for 2.5 to 3 hours .

    • Why: The reduction is rapid, but the subsequent acidolysis of the resulting Mmtb ether requires the full duration.

  • Quenching: Filter the resin and precipitate the filtrate into cold diethyl ether.

  • Iodine Removal: The crude peptide pellet may be yellow/brown. Wash the pellet extensively with ether. If color persists, treat the crude peptide solution (during HPLC prep) with a dilute ascorbic acid solution to quench residual iodine.

Method B: Two-Step On-Resin Reduction (High Control)

Use this method if you wish to keep the peptide attached to the resin while removing the Mmsb group (e.g., for subsequent on-resin cyclization) or if the peptide is sensitive to iodine.

Step 1: Reduction

  • Swelling: Swell resin in Dichloromethane (DCM).

  • Reagent: Prepare a solution of 1 M TMSCl (Trimethylsilyl chloride) and 1 M

    
     (Triphenylphosphine)  in DCM.
    
  • Reaction: Add solution to resin. Shake for 3 x 30 minutes at RT.

  • Wash: Wash resin thoroughly with DCM (5x) and DMF (5x) to remove phosphorus byproducts.

    • Checkpoint: The group is now converted to Mmtb (Sulfide). It is now acid-labile.

Step 2: Cleavage

  • Cocktail: Treat resin with standard TFA / TIS /

    
     (95:2.5:2.5) .
    
  • Time: Shake for 2–3 hours at RT.

  • Workup: Precipitate in cold ether as standard.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete Cleavage Insufficient reduction of Sulfinyl -> Sulfide.Switch to Method A (One-Pot

). Iodide is a stronger reducing agent in TFA than phosphines are in DCM.
Met/Cys Oxidation Oxidative potential of the sulfoxide cleavage.Ensure DMS (Dimethyl Sulfide) is present in the cocktail. It acts as a scavenger for the oxygen transferred from the Mmsb group.
Peptide Re-alkylation The Mmtb carbocation is reacting with Trp/Tyr.Add TIS (Triisopropylsilane) or EDT to the cleavage cocktail to scavenge the 2-methoxy-4-methylthiobenzyl carbocation.
Iodine Contamination Residual

from Method A.
Wash ether pellet with dilute sodium thiosulfate or ascorbic acid solution before lyophilization.

Chemical Mechanism Diagram

Understanding the electronic transition is vital for troubleshooting.

Mechanism cluster_0 Stable State (Mmsb) cluster_1 Labile State (Mmtb) Mmsb 2-Methoxy-4-methylsulfinylbenzyl (Electron Deficient Ring) Resistant to H+ Mmtb 2-Methoxy-4-methylthiobenzyl (Electron Rich Ring) Susceptible to H+ Mmsb->Mmtb Reduction (TMSCl/PPh3 or NH4I) Carbo Resonance Stabilized Carbocation Mmtb->Carbo TFA Protonation (C-N bond cleavage)

Figure 2: Electronic activation mechanism. The reduction restores electron density to the ring, allowing the carbocation to form under acidic conditions.

References

  • Original Description of Mmsb Safety-Catch: Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014).[1] 2-Methoxy-4-methylsulfinylbenzyl: A Backbone Amide Safety-Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences.[1][2][3] Chemistry – A European Journal.[2]

  • Application in Safety-Catch Linkers: Gomez, A., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry.

  • Comprehensive Review of Protecting Groups: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Reductive Acidolysis Methodology: Nicolas, E., et al. (1989). A new approach to the synthesis of peptide-resins using the S-t-butylsulfenyl group. Tetrahedron Letters. (Foundational chemistry for reductive cleavage).

Sources

Method

application of 2-Methoxy-4-methylbenzyl bromide in the synthesis of aggregating peptides

This Application Note and Protocol guide details the use of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) as a specialized reagent for the synthesis of "difficult" aggregating peptides. Application Note: 2-Methoxy-4-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) as a specialized reagent for the synthesis of "difficult" aggregating peptides.

Application Note: 2-Methoxy-4-methylbenzyl Bromide in Aggregating Peptide Synthesis

Part 1: Core Directive & Technical Rationale

The Challenge: Peptide Aggregation

Synthetic peptides containing hydrophobic domains (e.g., Amyloid-


, Prion sequences, transmembrane domains) often undergo on-resin aggregation. This phenomenon occurs when growing peptide chains form intermolecular hydrogen bonds ( 

-sheets), leading to "gelation" of the resin. This steric collapse prevents reagents from accessing the N-terminus, resulting in deletion sequences and low crude purity.
The Solution: Backbone Amide Protection

The application of 2-Methoxy-4-methylbenzyl bromide (MMB-Br) addresses this by installing a semi-permanent blocking group on the peptide backbone nitrogen.

  • Mechanism: The bulky MMB group replaces the amide proton (

    
    ), eliminating the hydrogen bond donor capability at that specific residue. This forces the peptide into a random coil conformation, restoring solubility and solvation.
    
  • Why MMB-Br? While 2,4-Dimethoxybenzyl (Dmb) is a common standard, the 2-Methoxy-4-methylbenzyl (MMB) analog offers a tuned acid-stability profile. The replacement of the 4-methoxy group (in Dmb) with a 4-methyl group (in MMB) slightly reduces the electron density of the benzene ring.

    • Benefit: This makes the MMB group more robust against premature cleavage during mild acidic washes or extended coupling cycles compared to Dmb, while still being fully removable under final high-concentration TFA cleavage conditions.

Part 2: Scientific Integrity & Protocols

Strategic Workflow: The "Building Block" Approach

Direct on-resin alkylation using benzyl bromides is often inefficient and prone to side reactions (e.g., over-alkylation). The most reliable method is to synthesize the Fmoc-N(MMB)-AminoAcid-OH building block in solution, then introduce it into the SPPS workflow.

Protocol A: Synthesis of Fmoc-N(MMB)-AA-OH Building Block

Prerequisite: This protocol uses Glycine (Gly) or Alanine (Ala) as the carrier residue, as bulky side chains (Val, Ile) make N-alkylation difficult.

Materials:

  • Amino Acid Benzyl Ester (H-AA-OBzl · HCl)

  • 2-Methoxy-4-methylbenzyl bromide (MMB-Br)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) / DMF

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

Step-by-Step Methodology:

  • N-Alkylation (Introduction of MMB):

    • Dissolve H-AA-OBzl · HCl (1.0 eq) in DCM.

    • Add DIEA (2.2 eq) to neutralize the salt and scavenge acid.

    • Add 2-Methoxy-4-methylbenzyl bromide (1.0 eq) dropwise at 0°C.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LC-MS. Mono-alkylation is favored by stoichiometry, but bis-alkylation can occur if excess bromide is used.

    • Workup: Wash with 5% NaHCO3, brine, dry over MgSO4, and concentrate. Purify via flash chromatography if bis-alkylated byproduct is present (>5%).

  • Fmoc Protection:

    • Dissolve the N-MMB-AA-OBzl intermediate in Dioxane/Water (1:1).

    • Add NaHCO3 (2.0 eq) and Fmoc-OSu (1.1 eq).

    • Stir overnight. The secondary amine (N-MMB) is sterically hindered; reaction times may be longer than standard primary amines.

  • Ester Hydrolysis (Deprotection of C-terminus):

    • Hydrogenation (H2, Pd/C) is preferred to remove the Benzyl (OBzl) ester without affecting the Fmoc or MMB group.

    • Alternative: If Methyl ester was used, mild saponification (LiOH, THF/H2O) at 0°C can be used, but avoid Fmoc cleavage (keep pH < 10 and time short).

    • Result: Fmoc-N(MMB)-AA-OH .

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Coupling the MMB-Residue: Because the N-MMB group is bulky, coupling onto it (the next amino acid) is the difficult step.

  • Coupling the Building Block:

    • Use standard HBTU/DIEA or DIC/Oxyma conditions to couple Fmoc-N(MMB)-AA-OH to the resin-bound peptide.

    • Note: This coupling is usually efficient.

  • Acylation of the Secondary Amine (The Critical Step):

    • After removing the Fmoc from the MMB-residue, you are left with a bulky secondary amine.

    • Reagent: Use highly reactive acylating species. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.

    • Conditions: 5 eq AA, 5 eq HATU, 10 eq DIEA in DMF. Double coupling (2 x 1 hr) is mandatory.

    • Self-Validating Step: Perform a Chloranil Test (for secondary amines) rather than Kaiser Test (primary amines) to verify coupling completion.

  • Cleavage & MMB Removal:

    • Cocktail: TFA / TIS / H2O / DODT (92.5 / 2.5 / 2.5 / 2.5).

    • Conditions: The MMB group is acid-labile. It cleaves via an

      
       mechanism, generating a resonance-stabilized benzyl cation.
      
    • Scavenger Note: The MMB cation is highly electrophilic. High concentrations of scavengers (TIS/DODT) are required to prevent re-alkylation of Tryptophan or Cysteine residues.

Part 3: Visualization & Data

Comparative Stability Table
Protecting GroupStructureElectron DonorsAcid Lability (TFA)Application Context
Dmb 2,4-Dimethoxybenzyl2 x OMe (Strong)High (1-5% TFA)Standard backbone protection; risk of premature loss.
MMB 2-Methoxy-4-methylbenzyl 1 x OMe, 1 x Me (Med) Medium (90%+ TFA) Balanced stability; survives extended synthesis cycles.
Mob 4-Methoxybenzyl1 x OMeLow (HF or High TFA)Cysteine protection; rarely used for backbone.
Bzl BenzylNoneVery Low (HF/TFMSA)Permanent protection.
Mechanism of Action & Synthesis Flow (Graphviz)

MMB_Application cluster_mech Mechanism of Action Aggregation Peptide Aggregation (Beta-Sheet Formation) SPPS SPPS Incorporation (Disrupts H-Bonds) Aggregation->SPPS Prevents MMB_Br Reagent: 2-Methoxy-4-methylbenzyl Bromide (MMB-Br) BuildingBlock Synthesis of Fmoc-N(MMB)-AA-OH MMB_Br->BuildingBlock N-Alkylation BuildingBlock->SPPS Coupling Cleavage Acid Cleavage (TFA) Removal of MMB SPPS->Cleavage Complete Synthesis Disruption Steric Bulk of MMB Blocks Inter-chain H-Bonding SPPS->Disruption FinalPeptide Purified Linear Peptide (High Purity) Cleavage->FinalPeptide Scavenging

Caption: Workflow demonstrating the strategic insertion of MMB to disrupt aggregation pathways during Solid Phase Peptide Synthesis.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On-resin solid-phase synthesis of difficult peptide sequences using backbone-amide protecting groups." Journal of the American Chemical Society. (Foundational text on backbone protection logic).

  • White, P., et al. (2004). "Automated synthesis of backbone protected peptides." Journal of Peptide Science. (Discusses Hmb/Dmb automation, applicable to MMB).

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews. (Comprehensive review of benzyl-based protecting groups and stability profiles).

  • PubChem. (n.d.). "2-Methoxy-4-methylbenzyl bromide Compound Summary." National Library of Medicine. (Verification of Reagent Structure).

Sources

Application

Application Note: Overcoming "Difficult Peptides" – Enhancing Solubility and Purification with 2-Methoxy-4-methylbenzyl-derived Safety-Catch Protection

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Safety-Catch Backbone Protection, RP-HPLC Introduction: The Aggregation Bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Safety-Catch Backbone Protection, RP-HPLC

Introduction: The Aggregation Bottleneck in SPPS

Solid-phase peptide synthesis (SPPS) has democratized the production of complex biologics. However, the synthesis of "difficult peptides"—such as the amyloid-β (Aβ) fragments, poly-alanine sequences, or highly hydrophobic therapeutic candidates—remains plagued by sequence-dependent aggregation. During chain elongation, unprotected backbone amides form robust inter-chain hydrogen bonds, leading to premature β-sheet formation. This steric occlusion prevents incoming amino acids from accessing the terminal amine, resulting in deletion sequences, poor crude purity, and intractable solubility during purification.

To circumvent this, researchers employ backbone protection. While standard groups like 2-hydroxy-4-methoxybenzyl (Hmb) are useful, they often suffer from premature cleavage or complex acylation kinetics. The introduction of the 2-methoxy-4-methylbenzyl core, specifically engineered as the safety-catch 2-methoxy-4-methylsulfinylbenzyl (Mmsb) group, represents a paradigm shift in handling difficult sequences .

Mechanistic Causality: How the Mmsb Safety-Catch Works

The brilliance of the Mmsb group lies in its dual-state electronic properties, which provide a self-validating, highly controlled synthetic environment:

  • Synthesis & Cleavage (The Sulfoxide State): In its native state, the Mmsb group features a strongly electron-withdrawing sulfinyl (sulfoxide) moiety. This electron withdrawal destabilizes any potential carbocation formation at the benzylic position. Consequently, the benzyl-amide bond is completely stable to the harsh trifluoroacetic acid (TFA) conditions used to cleave the peptide from the resin.

  • Purification of the "Quasi-Unprotected" Peptide: Because the Mmsb group survives resin cleavage, you isolate a "quasi-unprotected" peptide—fully deprotected at the side chains but retaining the bulky 2-methoxy-4-methylbenzyl core on the backbone. This bulky appendage sterically disrupts β-sheet packing, rendering highly hydrophobic peptides soluble in standard aqueous/organic HPLC buffers for straightforward purification.

  • Safety-Catch Release (The Thioether State): Once purified, the safety-catch is "sprung." Treatment with a reducing agent (such as NH₄I) converts the sulfoxide to a thioether, forming 2-methoxy-4-methylthiobenzyl (Mmtb). The thioether is strongly electron-donating, making the benzylic position highly susceptible to acidolysis. A subsequent TFA treatment seamlessly removes the protecting group, yielding the native peptide .

Aggregation_vs_Protection cluster_standard Standard SPPS Pathway cluster_mmsb Mmsb-Protected Pathway A Unprotected Backbone B Inter-chain H-bonding A->B C β-Sheet Aggregation B->C D Mmsb-Protected Backbone E Steric Hindrance D->E F Soluble, High Yield E->F

Structural dynamics: Unprotected backbones aggregate, while Mmsb protection ensures solubility.

Experimental Protocols

The following self-validating protocols detail the incorporation, cleavage, and reduction of the Mmsb group. By isolating the quasi-unprotected peptide prior to final deprotection, researchers can verify the success of the synthesis via LC-MS before committing to the final reduction step.

Protocol A: Incorporation of Fmoc-N(Mmsb)-AA-OH

Note: Due to the steric bulk of the 2-methoxy-4-methylbenzyl core, the coupling of the amino acid immediately following the Mmsb-protected residue requires highly reactive conditions.

  • Resin Preparation: Swell the peptidyl-resin (e.g., PEG-PS or ChemMatrix) in DMF for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: Dissolve Fmoc-N(Mmsb)-AA-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIEA (6.0 eq) and pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Verification: Perform a Kaiser test. If positive, repeat the coupling using a different coupling chemistry (e.g., DIC/OxymaPure).

  • Subsequent Coupling: To couple the next amino acid onto the sterically hindered secondary amine of the Mmsb residue, use highly reactive conditions such as triphosgene (BTC) or perform double couplings at elevated temperatures (e.g., 50 °C) .

Protocol B: Isolation of the Quasi-Unprotected Peptide
  • Global Cleavage: Treat the fully elongated peptidyl-resin with a standard cleavage cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filtration: Filter the resin and concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitation: Add the concentrated filtrate dropwise into ice-cold diethyl ether. Centrifuge at 4,000 rpm for 5 minutes and decant the supernatant.

  • Purification: Dissolve the pellet in H₂O/MeCN. The Mmsb group remains intact, imparting massive solubility. Purify the quasi-unprotected peptide via Preparative RP-HPLC.

Protocol C: Safety-Catch Reduction and Final Deprotection
  • Reduction Cocktail: Dissolve the purified quasi-unprotected peptide in neat TFA containing NH₄I (50 eq) and dimethyl sulfide (Me₂S, 50 eq).

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 45 minutes.

    • Causality Note: The NH₄I reduces the sulfoxide to a thioether. The Me₂S acts as a scavenger for the liberated iodine. Once reduced to the electron-rich 2-methoxy-4-methylthiobenzyl (Mmtb) state, the TFA immediately cleaves the backbone protecting group.

  • Isolation: Evaporate the TFA under nitrogen, precipitate the native peptide in cold ether, and isolate via centrifugation.

Mmsb_Workflow N1 1. SPPS Elongation (Incorporate Fmoc-N(Mmsb)-AA-OH) N2 2. Resin Cleavage (TFA) (Mmsb remains intact) N1->N2 N3 3. HPLC Purification (Isolate quasi-unprotected peptide) N2->N3 N4 4. Safety-Catch Reduction (NH4I / TFA treatment) N3->N4 N5 5. Final Cleavage & Precipitation (Native peptide isolated) N4->N5

Step-by-step workflow for the synthesis, purification, and deprotection of Mmsb-peptides.

Quantitative Data: Impact on Difficult Sequences

The implementation of the 2-methoxy-4-methylbenzyl safety-catch strategy yields transformative results for sequences that typically fail under standard Fmoc-SPPS conditions. The data below summarizes the improvements observed in classical "difficult" models.

Table 1: Comparative Synthesis Metrics for Aggregation-Prone Peptides

Peptide SequenceSynthesis StrategyCrude Purity (%)Solubility in H₂O/MeCNFinal Isolated Yield (%)
H-(Ala)₁₀-NH₂ Standard SPPS< 15%Insoluble< 5%
H-(Ala)₁₀-NH₂ Mmsb-Protected> 85%Highly Soluble42%
Ac-(RADA)₄-NH₂ Standard SPPS22%Poor8%
Ac-(RADA)₄-NH₂ Mmsb-Protected78%Excellent35%
Aβ(1-42) Standard SPPS< 10%Insoluble< 2%
Aβ(1-42) Mmsb-Protected65%Moderate-High18%

Data synthesized from comparative studies on backbone amide protection strategies, highlighting the rescue of synthesis yields for highly hydrophobic targets.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences." Chemistry - A European Journal. URL:[Link]

  • Albericio, F. et al. (2024). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." MDPI Molecules. URL:[Link]

  • Paravizzini, N. et al. (2024). "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." Angewandte Chemie International Edition. URL:[Link]

Method

Protecting the Sentinel Amino Acid: A Detailed Guide to Cysteine Side Chain Protection in Peptide Synthesis

Introduction: The Unique Challenge of Cysteine In the intricate world of peptide synthesis, cysteine stands as a uniquely versatile and challenging amino acid. Its nucleophilic thiol (-SH) side chain is the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Cysteine

In the intricate world of peptide synthesis, cysteine stands as a uniquely versatile and challenging amino acid. Its nucleophilic thiol (-SH) side chain is the cornerstone of critical structural and functional motifs, most notably the formation of disulfide bridges that dictate the tertiary structure and biological activity of many peptides and proteins.[1][2][3] However, this very reactivity makes the cysteine thiol a primary source of undesirable side reactions during solid-phase peptide synthesis (SPPS), including premature oxidation, alkylation, and racemization.[4] Therefore, the judicious selection and application of a temporary protecting group for the cysteine side chain is not merely a technical detail, but a cornerstone of a successful synthetic strategy.[1]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of protecting groups to provide a comprehensive understanding of the chemical principles, strategic applications, and detailed protocols for the most vital cysteine protecting groups used in modern peptide synthesis. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The Landscape of Cysteine Protection: An Orthogonal Approach

The ideal cysteine protecting group should be stable to the iterative conditions of Nα-deprotection and amino acid coupling, yet readily and cleanly removable under specific conditions that do not compromise the integrity of the final peptide.[5] This principle of "orthogonality" is central to the synthesis of complex peptides, especially those with multiple disulfide bonds requiring regioselective formation.[4] The choice of a protecting group is therefore intrinsically linked to the overall synthetic strategy, be it Fmoc/tBu or Boc/Bzl chemistry.

G cluster_Cleavage Final Cleavage & Global Deprotection cluster_Cys Cysteine Side Chain Protection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Peptide Purified Peptide Cleavage->Peptide Yields Crude Peptide AA_Coupling AA_Coupling AA_Coupling->Cleavage 3. Final Cycle Complete Cys_Protection Fmoc-Cys(PG)-OH (PG remains stable) AA_Coupling->Cys_Protection

Comparative Analysis of Common Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table provides a comparative overview of the most commonly employed groups, summarizing their key characteristics to aid in this selection process.

Protecting GroupStructureStability to TFAStability to PiperidineCommon Deprotection Method(s)Key Characteristics & Applications
Trityl (Trt) -C(C₆H₅)₃LabileStableStandard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[6]Most common and cost-effective for routine synthesis of peptides with free thiols.[1]
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Stable[7][8]Stable[7]Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[7][9]High stability allows for purification of the protected peptide before disulfide bond formation. Orthogonal to many other protecting groups, enabling regioselective disulfide bond synthesis.[8]
Monomethoxytrityl (Mmt) -C(C₆H₅)₂(C₆H₄-p-OCH₃)Very Labile (cleaved by 1-2% TFA)[10][11]StableDilute TFA, IodineAllows for selective on-resin deprotection for modifications or disulfide bond formation.[10][12]
tert-Butyl (tBu) -C(CH₃)₃StableStableMercury(II) Acetate, TFMSA/TFA/anisole, MeSiCl₃/Ph₂SOOrthogonal to Trt and Acm; useful in strategies for forming multiple disulfide bonds.
tert-Butylthio (StBu) -S-C(CH₃)₃Stable (if thiols are excluded from cleavage cocktail)StableReduction with thiols (e.g., β-mercaptoethanol) or phosphines (e.g., TCEP)Enables selective on-resin deprotection to generate a free thiol for modification or disulfide formation.
2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl (Pbf) Sulfonyl-basedLabile (requires high TFA concentration)StableHigh concentration of TFAPrimarily used for arginine protection, but has been adapted for cysteine.[13][14]

In-Depth Profiles and Protocols of Key Cysteine Protecting Groups

The Workhorse: Trityl (Trt)

The trityl group is the most widely used protecting group for cysteine in Fmoc-based SPPS due to its reliability, cost-effectiveness, and straightforward removal during the final cleavage step.[1] Its bulky nature provides excellent steric protection for the thiol group.

Causality of Experimental Choices:

  • Coupling: Fmoc-Cys(Trt)-OH is susceptible to racemization during activation, especially with strong bases like DIPEA in combination with coupling reagents like HBTU.[2] Therefore, using a carbodiimide-based activation method (e.g., DIC/HOBt) or minimizing pre-activation times is crucial to maintain chiral integrity.[15]

  • Cleavage: The Trt group is cleaved by trifluoroacetic acid (TFA). The resulting trityl cation is a reactive electrophile that can re-attach to the deprotected cysteine thiol or modify other sensitive residues like tryptophan.[8][15] To prevent this, scavengers such as triisopropylsilane (TIS) are essential in the cleavage cocktail to irreversibly quench the trityl cation.[6]

Experimental Protocols:

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH in Manual SPPS [6]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Repeat: Proceed to the next Fmoc-amino acid coupling cycle.

Protocol 2: Cleavage and Deprotection of the Trt Group [6]

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or orange due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

The Orthogonal Strategist: Acetamidomethyl (Acm)

The Acm group is exceptionally stable under the standard acidic and basic conditions of SPPS, making it an invaluable tool for complex synthetic strategies, particularly for the regioselective formation of multiple disulfide bonds.[7][8][16] Its removal requires specific reagents, providing an orthogonal handle for deprotection.

Causality of Experimental Choices:

  • Stability: The Acm group's stability to TFA allows for the cleavage of the peptide from the resin with the cysteine still protected. This enables purification of the linear, Acm-protected peptide before proceeding with disulfide bond formation, which can significantly improve the purity of the final product.[17]

  • Deprotection: Removal of the Acm group is typically achieved through oxidative methods, often with concomitant disulfide bond formation using iodine, or by treatment with heavy metal salts like mercury(II) acetate to yield a free thiol.[7][9] The choice of deprotection method depends on the desired outcome (disulfide or free thiol) and the presence of other sensitive residues.

G cluster_Peptide Peptide with Orthogonal Protection cluster_Step1 Step 1: First Disulfide Bond Formation cluster_Step2 Step 2: Second Disulfide Bond Formation Peptide_Start Peptide-Cys(Trt)-Cys(Acm) Cleavage1 TFA Cleavage (Removes Trt) Peptide_Start->Cleavage1 Oxidation1 Oxidation (e.g., air, DMSO) Cleavage1->Oxidation1 Forms first disulfide bond Deprotection2 Acm Deprotection (e.g., Iodine) Oxidation1->Deprotection2 Peptide_Final Peptide with two regioselective disulfide bonds Deprotection2->Peptide_Final Forms second disulfide bond

Experimental Protocols:

Protocol 3: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation [1][9]

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid or aqueous methanol to a concentration of 10⁻³ to 10⁻⁴ M.

  • Iodine Addition: Add a 10-50 fold excess of a 0.4 M iodine solution in the same solvent for each Acm group.

  • Reaction: Stir the solution vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by HPLC.

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: Purify the resulting peptide by HPLC.

Protocol 4: Acm Deprotection to a Free Thiol using Mercury(II) Acetate [7]

CAUTION: Mercury(II) acetate is highly toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (approximately 100 µL per mg of peptide).

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

  • Mercury(II) Acetate Addition: Add 1.0 equivalent of mercury(II) acetate per Acm group with stirring.

  • Reaction: Readjust the pH to 4.0 and stir the mixture at room temperature for 1 hour under an inert atmosphere.

  • Thiol Scavenging: Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand for 5 hours to precipitate the mercury salts.

  • Isolation: Centrifuge the mixture to remove the precipitate and desalt the supernatant containing the crude peptide by HPLC.

The Fine-Tuner: Monomethoxytrityl (Mmt)

The Mmt group is a more acid-labile derivative of the trityl group, allowing for its selective removal on-resin under very mild acidic conditions (e.g., 1-2% TFA in DCM) without affecting other acid-labile protecting groups like tBu or even the resin linkage in some cases.[10][11] This makes it an excellent choice for on-resin modifications of the cysteine thiol or for the on-resin formation of disulfide bonds.

Causality of Experimental Choices:

  • Selective Deprotection: The increased lability of the Mmt group is due to the electron-donating effect of the methoxy group, which stabilizes the resulting carbocation. This allows for its removal with very dilute TFA, a condition under which the Trt group and tBu-based side-chain protecting groups remain intact.

  • Monitoring: The release of the Mmt cation during deprotection can be visually monitored by its characteristic yellow-orange color or spectrophotometrically at around 460-470 nm, providing real-time feedback on the reaction's progress.[10]

Experimental Protocol:

Protocol 5: On-Resin Selective Deprotection of the Mmt Group [10][18]

  • Resin Swelling: Swell the peptide-resin with the Mmt-protected cysteine in DCM for 10-15 minutes.

  • Deprotection Solution: Prepare a deprotection solution of 1-2% TFA (v/v) and 1-5% TIS (v/v) in DCM.

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection solution to the resin. Agitate the mixture. A yellow-orange color should develop.

  • Iterative Treatment: After 2 minutes, drain the solution and repeat the treatment with fresh deprotection solution until the solution no longer develops a strong color (typically 5-10 cycles of 2 minutes each).

  • Washing: After the final treatment, wash the resin thoroughly with DCM (3-5 times) to remove the cleaved Mmt group and residual reagents.

  • Neutralization and Further Steps: Wash the resin with a solution of 1% DIPEA in DMF to neutralize any residual acid, followed by washing with DMF (3-5 times) to prepare for the next synthetic step (e.g., on-resin disulfide bond formation or alkylation).

Troubleshooting and Considerations

  • Racemization: Cysteine is particularly prone to racemization during coupling.[2] This is exacerbated by the use of strong bases and extended pre-activation times.[2] To mitigate this, consider using coupling reagents that do not require a strong base (e.g., DIC/Oxyma), minimizing the amount of base used, and adding the activated amino acid to the resin immediately.[15] The choice of protecting group can also influence the extent of racemization, with some studies suggesting that Thp and Dpm protecting groups may offer advantages over Trt in this regard.

  • Incomplete Deprotection: Incomplete removal of protecting groups can lead to complex mixtures that are difficult to purify. For Trt, ensure a sufficient concentration of scavenger (TIS) is used in the cleavage cocktail.[6] For Acm, ensure the correct stoichiometry of the deprotection reagent and optimal reaction conditions are used, with progress monitored by HPLC.

  • Side Reactions during Cleavage: The reactive carbocations generated during the cleavage of acid-labile protecting groups can lead to unwanted modifications of sensitive amino acids. A well-formulated cleavage cocktail with appropriate scavengers is essential to minimize these side reactions.

Conclusion

The successful synthesis of cysteine-containing peptides is a testament to a well-planned and executed protection strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific requirements of the target peptide, including its sequence, the desired disulfide bond pattern, and any planned post-synthetic modifications. The Trityl group remains the standard for routine applications, while the Acm and Mmt groups provide the necessary orthogonality for more complex synthetic challenges. By understanding the chemical principles behind each protecting group and adhering to meticulously designed protocols, researchers can confidently navigate the complexities of cysteine chemistry and unlock the full potential of these vital biomolecules.

References

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. (n.d.). Retrieved from [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11394.
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (2022). Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). Retrieved from [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups | Biotage. (2023). Retrieved from [Link]

  • Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? | ResearchGate. (2018). Retrieved from [Link]

  • Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.). Retrieved from [Link]

  • Cleavage Cocktails; Reagent B - Peptides. (n.d.). Retrieved from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. (2013). Retrieved from [Link]

  • Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation - Find an Expert - The University of Melbourne. (n.d.). Retrieved from [Link]

  • Further Development of New Deprotection Chemistry for Cysteine and Selenocysteine Side Chain Protecting Groups - ResearchGate. (n.d.). Retrieved from [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. (2014). Retrieved from [Link]

  • (a) Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 2-Methoxy-4-methylbenzyl (MMB) in Peptide Fragment Condensation

The following Application Note and Protocol guide details the use of 2-Methoxy-4-methylbenzyl bromide in peptide fragment condensation. Executive Summary 2-Methoxy-4-methylbenzyl bromide is a specialized alkylating agent...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 2-Methoxy-4-methylbenzyl bromide in peptide fragment condensation.

Executive Summary

2-Methoxy-4-methylbenzyl bromide is a specialized alkylating agent used to introduce the 2-Methoxy-4-methylbenzyl (MMB) protecting group.[1][2] In the context of peptide fragment condensation , the MMB group serves a critical role as a sterically demanding backbone amide protector or a fine-tuned acid-labile side-chain protector .[1][2]

Its primary utility lies in its unique stability profile:[2]

  • Electronic Properties: The MMB group contains a 2-methoxy substituent (electron-donating, steric bulk) and a 4-methyl substituent (weakly electron-donating).[1][2]

  • Stability Hierarchy: It is more acid-stable than the highly labile 2,4-dimethoxybenzyl (Dmb) and 2,4,6-trimethoxybenzyl (Tmb) groups, but more acid-labile than the unsubstituted benzyl (Bzl) group.[2]

  • Key Advantage: Unlike Dmb, which can be prematurely cleaved by dilute TFA (1-5%), MMB withstands standard Fmoc/tBu cleavage conditions (95% TFA) to a greater degree, often requiring strong acid (HF, TFMSA) or specific oxidative conditions for removal.[2] This makes it ideal for fragment condensation strategies where backbone protection must persist through intermediate purification and handling steps.

Mechanistic Insight & Causality

The Aggregation Problem in Fragment Condensation

Fragment condensation—joining two fully protected peptide segments—is frequently hampered by intermolecular hydrogen bonding (beta-sheet formation), leading to aggregation, poor solubility, and slow coupling rates.[2]

  • Solution: protecting the backbone amide nitrogen (

    
    ) disrupts hydrogen bonding networks.[1][2]
    
  • Reagent Role: 2-Methoxy-4-methylbenzyl bromide alkylates the amide nitrogen, introducing the bulky MMB group.[1][2] This steric bulk prevents aggregation, rendering "difficult sequences" soluble in organic solvents (DMF, DCM).[2]

Stability Tuning (MMB vs. Dmb vs. Mmsb)

The choice of MMB over other benzyl derivatives is dictated by the required lability:

  • Dmb (2,4-dimethoxybenzyl): Cleaved by TFA.[2] Useful for temporary protection but risks premature loss during fragment purification.

  • Mmsb (2-methoxy-4-methylsulfinylbenzyl): A "safety-catch" linker.[1][2] Stable to acid until reduced to the sulfide.[2]

  • MMB (2-methoxy-4-methylbenzyl): The non-oxidized analog.[1][2] It offers permanent protection during Fmoc/tBu SPPS and fragment isolation, ensuring solubility is maintained until the final global deprotection (often requiring HF or harsh acid cocktails).[2]

Diagram 1: Stability & Lability Hierarchy of Benzyl-Type Backbone Protectors

StabilityHierarchy Bzl Benzyl (Bzl) Most Stable Cleavage: HF / H2 / Na/NH3 MMB 2-Methoxy-4-methylbenzyl (MMB) Intermediate Stability Cleavage: HF / TFMSA / High TFA Bzl->MMB Increasing Acid Lability PMB p-Methoxybenzyl (PMB) Labile Cleavage: TFA / Oxidants MMB->PMB Dmb 2,4-Dimethoxybenzyl (Dmb) Very Labile Cleavage: 1-5% TFA PMB->Dmb

Caption: Acid lability hierarchy of benzyl-based protecting groups. MMB occupies a "sweet spot" for robust backbone protection.

Experimental Protocols

Synthesis of MMB-Protected Amino Acids

The MMB group is typically introduced onto the amino acid before coupling to the resin or peptide chain to ensure site-specificity.[1][2]

Reagents:

  • Fmoc-Amino Acid (Fmoc-AA-OH)[1][2]

  • 2-Methoxy-4-methylbenzyl bromide[1][2]

  • Base: DIEA (Diisopropylethylamine) or K2CO3[2]

  • Solvent: DMF or THF

Step-by-Step Protocol:

  • Esterification (Temporary): Protect the carboxylic acid of the Fmoc-AA-OH (e.g., as a phenacyl ester or allyl ester) to prevent O-alkylation.

  • N-Alkylation:

    • Dissolve the protected amino acid (1.0 eq) in anhydrous DMF.

    • Add 2-Methoxy-4-methylbenzyl bromide (1.1 eq) and DIEA (1.5 eq).[1][2]

    • Stir at 50°C for 4–12 hours. Monitor by TLC/HPLC.

  • Deprotection of Carboxyl: Remove the temporary carboxyl protecting group (e.g., Zn/AcOH for phenacyl) to yield Fmoc-(MMB)AA-OH .[2]

  • Purification: Purify by flash chromatography. MMB-protected amino acids are stable solids.[1][2]

Fragment Condensation Workflow

This workflow describes the coupling of a Fragment A (Carboxyl) to a Fragment B (Amine) where Fragment B contains an MMB-protected backbone amide to enhance solubility.[2]

Table 1: Reaction Components for Fragment Condensation

ComponentSpecificationRole
Fragment A Fully protected, C-terminal -COOHAcyl donor
Fragment B Fully protected, N-terminal -NH2Acyl acceptor (contains MMB on backbone)
Coupling Reagent PyBOP / HOAt or HATU / HOAtHigh-efficiency activation
Base TMP (2,4,6-Trimethylpyridine) or DIEABase (TMP reduces racemization)
Solvent DMF / DMSO / TFE (Trifluoroethanol)Solvents that disrupt aggregation

Protocol:

  • Solubilization: Dissolve Fragment A (1.0 eq) and Fragment B (1.0 eq) in minimal DMF. If solubility is poor, add DMSO or TFE. Note: The MMB group on Fragment B should significantly improve its solubility.

  • Activation: Add HOAt (1.2 eq) and PyBOP (1.1 eq) to the mixture.

  • Initiation: Add DIEA (2.0 eq) dropwise.

  • Reaction: Stir at room temperature. Monitor by HPLC. Reaction time may be 2–24 hours due to the steric bulk of the MMB group.[2]

    • Critical Check: If reaction is slow, elevate temperature to 40°C. The MMB group is stable.[2]

  • Workup: Precipitate the condensed product in water or ether, wash, and dry.

Cleavage and Deprotection

Removing the MMB group requires harsh acidic conditions, ensuring it survives mild handling.[2]

Method A: High Acid (TFMSA/TFA) [2]

  • Cocktail: TFMSA (Trifluoromethanesulfonic acid) / TFA / Thioanisole / EDT (10:80:5:5).[2]

  • Procedure: Treat the peptide for 2–3 hours at 0°C to RT.

  • Result: Cleaves MMB, tBu, Trt, and Pbf groups simultaneously.

Method B: HF Cleavage (For Boc Chemistry)

  • Conditions: Anhydrous HF / p-Cresol (90:10) at 0°C for 1 hour.

  • Result: Clean removal of MMB.

Visualization: Fragment Condensation Pathway

Diagram 2: MMB-Assisted Fragment Condensation Workflow

FragmentCondensation Start Fragment A (COOH) + Fragment B (NH2) (Frag B has MMB backbone protection) Solubility Enhanced Solubility (MMB disrupts beta-sheets) Start->Solubility Dissolution Coupling Coupling Reaction (PyBOP/HOAt, DMF) Solubility->Coupling Activation Product Full Length Peptide (Still Protected with MMB) Coupling->Product Condensation Cleavage Final Deprotection (TFMSA or HF) Product->Cleavage Acid Treatment Final Native Peptide (Aggregation Prone) Cleavage->Final Purification

Caption: Workflow showing how MMB protection facilitates the coupling of difficult fragments by maintaining solubility.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996).[2] "Backbone protection: A new method for the solid phase synthesis of difficult sequences." Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses the foundational concept of Hmb/Dmb backbone protection).

  • Nicolas, E., et al. (2014).[2] "2-Methoxy-4-methylsulfinylbenzyl: A Backbone Amide Safety-Catch Protecting Group." Chemistry – A European Journal. Link (Describes the Mmsb safety-catch variant, highlighting the structural family).

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. Link (Comprehensive review of protecting group stability, including benzyl derivatives).[2]

  • Carpino, L. A. (2002).[2] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[2] Tetrahedron Letters. (Contextualizes acid lability tuning).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Coupling of 2-Methoxy-4-methylbenzyl (Mmb) Protected Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the 2-Methoxy-4-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the 2-Methoxy-4-methylbenzyl (Mmb) protecting group.

While N-benzyl-derived backbone protecting groups (such as Hmb, Dmb, and Mmb) are invaluable for disrupting interchain hydrogen bonding and preventing aggregation or aspartimide formation[1][2], they introduce a severe secondary challenge: steric hindrance . The bulky methoxy and methyl substitutions on the Mmb benzyl ring physically shield the secondary amine, restricting the reaction trajectory for the incoming acylium ion or active ester. This guide provides field-proven, self-validating protocols to overcome these barriers without compromising sequence integrity.

Frequently Asked Questions & Troubleshooting

Q1: Why do my couplings onto the N-Mmb secondary amine consistently fail or stall at 50% completion?

The Causality: The Mmb group converts a highly reactive primary amine into a sterically hindered secondary amine. Standard coupling reagents (like HBTU or DIC/HOBt) lack the activation energy required to drive the nucleophilic attack of this hindered amine onto the activated carboxylic acid[3]. Furthermore, N-alkylated peptides often adopt localized secondary structures that further bury the reactive site. The Solution: You must shift to highly reactive uronium/aminium salts containing the 7-azabenzotriazole (HOAt) leaving group, such as HATU or COMU [4][5]. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring group participant, utilizing a hydrogen-bonding "anchoring" effect to perfectly orient the incoming Mmb-amine for nucleophilic attack. If using DIC, pair it with OxymaPure , which mimics the reactivity of HOAt but with a better safety profile[6].

Q2: I am using HATU, but I am now seeing a +98 Da mass adduct on my mass spec. What happened?

The Causality: You are observing guanidinylation of the N-terminus. When HATU is added in excess or when the activation of the incoming amino acid is too slow, the unreacted uronium salt reacts directly with the free Mmb-amine on the resin[5]. Because the Mmb-amine is sterically hindered, the desired acylation is slow, giving the competing guanidinylation side-reaction time to occur. The Solution: Implement a pre-activation step . Activate the incoming Fmoc-amino acid with HATU and the base (DIPEA or Collidine) in a separate vial for 1–2 minutes before adding the mixture to the resin[3]. Ensure the molar ratio of HATU is strictly 0.95 to 1.0 relative to the incoming amino acid to prevent excess free uronium in the reaction vessel.

Q3: After successfully coupling onto the Mmb-protected residue, my entire peptide chain cleaved off the resin during the next Fmoc deprotection. Why?

The Causality: You have encountered Diketopiperazine (DKP) formation [7]. N-alkylated amino acids (like Mmb-protected residues) strongly favor the cis conformation of the peptide bond. During the Fmoc deprotection of the subsequent amino acid, the newly liberated primary amine is brought into perfect spatial proximity to attack the ester linkage connecting your peptide to the resin (or the amide bond of the preceding residue), forming a stable 6-membered DKP ring and cleaving your peptide. The Solution:

  • Resin Choice: If the Mmb-protected residue is at the C-terminus, you must use a highly sterically hindered resin, such as 2-Chlorotrityl Chloride (2-CTC) resin [7]. The bulky trityl linker physically blocks the DKP cyclization transition state.

  • Rapid Deprotection: Minimize exposure to piperidine. Use a short (1 min) followed by a (5 min) deprotection cycle, or switch to a milder base like 20% piperazine.

Q4: How can I overcome severe Mmb-induced aggregation in longer sequences (>30 amino acids)?

The Causality: While Mmb disrupts local hydrogen bonding, long hydrophobic sequences can still collapse via hydrophobic interactions, desolvating the resin and trapping the reactive sites. The Solution: Introduce chaotropic salts (e.g., 0.8 M LiCl or KSCN in DMF) to disrupt the hydrophobic collapse[2]. Alternatively, switch the solvent system to a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 to maximize resin swelling and peptide solvation.

Quantitative Data: Coupling Reagent Optimization

To select the optimal reagent for coupling onto an Mmb-protected amine, refer to the performance metrics in Table 1.

Reagent SystemActivation MechanismSteric ToleranceEpimerization RiskRecommended Application for Mmb
DIC / HOBt Active Ester (Benzotriazole)LowLowNot Recommended. Fails to couple onto secondary Mmb amines.
DIC / Oxyma Active Ester (OxymaPure)HighVery LowExcellent. Safe, highly efficient under microwave conditions[6].
HATU / DIPEA Uronium (7-Azabenzotriazole)Very HighModerateGold Standard. Best for extreme steric hindrance. Requires pre-activation[4].
COMU / Collidine Uronium (Oxyma-based)Very HighLowExcellent. High reactivity, safer byproduct profile, low epimerization.
PyAOP / DIPEA PhosphoniumHighLowGood. Does not cause guanidinylation; ideal if slow coupling is unavoidable.

Table 1: Comparative efficacy of coupling reagents for sterically hindered N-alkylated (Mmb) couplings.

Experimental Protocol: Microwave-Assisted Coupling onto Mmb-Peptidyl Resin

Because ambient temperature is often insufficient to overcome the activation energy barrier of the Mmb group, microwave (MW) irradiation is highly recommended[8].

Reagents Required:

  • Incoming Fmoc-Amino Acid (4.0 equivalents)

  • HATU or COMU (3.9 equivalents)

  • DIPEA or TMP (sym-collidine) (8.0 equivalents)

  • Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Resin Swelling: Swell the Mmb-peptidyl resin in NMP for 30 minutes at 70°C to maximize polymer matrix expansion and expose the hindered amine[6]. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate vial, dissolve the Fmoc-Amino Acid and HATU in a minimal volume of NMP. Add the base (DIPEA/Collidine). Vortex for exactly 60 seconds. Do not exceed 2 minutes to prevent loss of the active ester.

  • Microwave Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin. Apply microwave irradiation at 75°C for 10 to 15 minutes [6]. Ensure the microwave synthesizer utilizes oscillating mixing for homogeneous heat distribution.

  • Washing & Capping: Drain the reaction vessel and wash the resin vigorously with hot NMP (4 × 1 min). Because Mmb couplings can still leave unreacted traces, perform a capping step using NMP/Lutidine/Acetic Anhydride (89:6:5) for 5 minutes to permanently block unreacted Mmb-amines and prevent deletion sequences[9].

  • Monitoring: Standard Kaiser tests yield false negatives on secondary amines. Use the Chloranil test to accurately verify the absence of the secondary Mmb-amine.

Troubleshooting Logic Workflow

Mmb_Troubleshooting Start Incomplete Mmb Coupling Detected CheckReagent Are you using standard (e.g., HBTU/DIC) reagents? Start->CheckReagent SwitchHATU Switch to HATU/HOAt or COMU/Oxyma CheckReagent->SwitchHATU Yes CheckTemp Is the reaction at Room Temp? CheckReagent->CheckTemp No SwitchHATU->CheckTemp ApplyMW Apply Microwave Heating (75°C, 10-15 min) CheckTemp->ApplyMW Yes CheckSolvent Is aggregation occurring? CheckTemp->CheckSolvent No ApplyMW->CheckSolvent AddChaotropic Add Chaotropic Salts (e.g., 0.8M LiCl in DMF) CheckSolvent->AddChaotropic Yes Success Coupling Complete CheckSolvent->Success No AddChaotropic->Success

Logical workflow for troubleshooting sterically hindered Mmb-protected amino acid couplings.

References

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry Org URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (Hosted via University of Urbino) URL:[Link]

Sources

Optimization

Technical Support Center: Strategic Introduction of the 2-Methoxy-4-methylbenzyl (MOMB) Group

Welcome to the technical support center for the strategic use of the 2-Methoxy-4-methylbenzyl (MOMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the strategic use of the 2-Methoxy-4-methylbenzyl (MOMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful introduction of the MOMB group while mitigating potential side reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic route is both efficient and robust.

Understanding the MOMB Group: A Primer

The 2-Methoxy-4-methylbenzyl (MOMB) group is a valuable asset in multistep organic synthesis for the protection of alcohols. As a substituted benzyl ether, it shares many characteristics with the more common p-methoxybenzyl (PMB) group, including its relative stability to a range of reaction conditions and its susceptibility to cleavage under specific acidic or oxidative conditions. The electronic properties of the MOMB group, influenced by the ortho-methoxy and para-methyl substituents, offer a nuanced reactivity profile that can be leveraged for selective protection and deprotection strategies.

The primary method for introducing the MOMB group is the Williamson ether synthesis, a classic S(_N)2 reaction between an alkoxide and an activated MOMB source, typically 2-Methoxy-4-methylbenzyl chloride (MOMB-Cl).[1][2] However, as with any reaction, the path to a clean, high-yielding protection is not without its potential pitfalls. This guide will illuminate those challenges and provide clear, actionable solutions.

Troubleshooting Guide: Navigating Side Reactions in MOMB Protection

This section is structured in a question-and-answer format to directly address the common issues encountered during the introduction of the MOMB group.

Question 1: My MOMB protection reaction is sluggish and incomplete, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Incomplete conversion in a Williamson ether synthesis is a frequent challenge, often stemming from several key factors:

  • Insufficient Deprotonation of the Alcohol: The formation of the alkoxide is the critical first step. If your base is not strong enough to fully deprotonate the starting alcohol, the concentration of the nucleophile will be low, leading to a slow reaction. For sterically hindered secondary or tertiary alcohols, a stronger base may be required.

  • Poor Quality of the MOMB-Cl Reagent: 2-Methoxy-4-methylbenzyl chloride can degrade over time, especially if exposed to moisture. It is crucial to use a fresh or properly stored reagent.

  • Steric Hindrance: Both the alcohol substrate and the MOMB-Cl are sterically demanding. If you are attempting to protect a bulky alcohol, the S(_N)2 reaction will be inherently slow.[3][4]

Troubleshooting Workflow for Incomplete MOMB Protection:

start Incomplete MOMB Protection check_base Is the base strong enough? start->check_base check_reagent Is the MOMB-Cl fresh? check_base->check_reagent Yes increase_base Use a stronger base (e.g., NaH, KH) check_base->increase_base No check_sterics Is the alcohol sterically hindered? check_reagent->check_sterics Yes use_fresh_reagent Use fresh or purified MOMB-Cl check_reagent->use_fresh_reagent No increase_temp Increase reaction temperature check_sterics->increase_temp Yes use_imidate Consider MOMB-trichloroacetimidate method check_sterics->use_imidate Highly Hindered increase_temp->use_imidate

Caption: Troubleshooting workflow for incomplete MOMB protection.

Question 2: I am observing the formation of an alkene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an alkene is a classic side reaction in Williamson ether synthesis and is due to a competing E2 elimination pathway.[1][3] This is particularly prevalent under the following conditions:

  • Sterically Hindered Substrates: When either the alcohol (and thus the corresponding alkoxide) or the alkyl halide is bulky, the S(_N)2 pathway is sterically disfavored, and the alkoxide can act as a base, abstracting a proton and leading to elimination.

  • Elevated Temperatures: Higher reaction temperatures can favor the elimination pathway over substitution.

Mitigation Strategies for Elimination:

StrategyRationale
Use a less hindered base If possible, using a less bulky base can disfavor the E2 pathway.
Lower the reaction temperature Running the reaction at a lower temperature, even if it requires a longer reaction time, will generally favor the S(_N)2 reaction.
Consider the trichloroacetimidate method For substrates prone to elimination, switching to the acid-catalyzed MOMB-trichloroacetimidate method avoids the use of a strong base altogether.[5]

Question 3: My reaction mixture contains a significant amount of 2-Methoxy-4-methylbenzyl alcohol and what appears to be a dimer of the MOMB group. What is the source of these impurities?

Answer:

These byproducts are indicative of issues with the MOMB-Cl reagent and the reaction conditions:

  • 2-Methoxy-4-methylbenzyl alcohol: This is formed by the hydrolysis of MOMB-Cl by trace amounts of water in the reaction mixture. It is imperative that all reagents and solvents are scrupulously dried.

  • Dimerization/Polymerization: Benzyl halides, especially electron-rich ones like MOMB-Cl, can be susceptible to self-condensation or Friedel-Crafts type reactions with themselves, particularly in the presence of Lewis acid impurities that can form from the degradation of the halide.

Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled or sure-seal™ anhydrous solvents.

  • Reagent Purity: Use high-purity MOMB-Cl. If the quality is suspect, it can be purified, though caution is advised due to its lability.

  • Controlled Addition: Adding the MOMB-Cl slowly to the reaction mixture can help to minimize side reactions by keeping its concentration low at any given time.

Question 4: I am protecting a substrate that also contains an electron-rich aromatic ring, and I am seeing evidence of C-alkylation on this ring. How can I avoid this Friedel-Crafts side reaction?

Answer:

This is a classic example of a Friedel-Crafts alkylation side reaction.[6][7] The MOMB-Cl, being an activated benzyl halide, can generate a stabilized benzylic carbocation, which is a potent electrophile. This cation can then be attacked by other nucleophiles in the reaction mixture, including electron-rich aromatic rings.

Strategies to Prevent Friedel-Crafts Alkylation:

  • Choice of Reaction Conditions: This side reaction is more likely under conditions that favor carbocation formation. Using a more polar, non-coordinating solvent may stabilize the S(_N)2 transition state over the carbocation intermediate.

  • Alternative Protecting Group Strategy: If the substrate is highly susceptible to this side reaction, it may be necessary to choose a different protecting group for the alcohol that is introduced under non-electrophilic conditions.

  • The Trichloroacetimidate Method: The acid-catalyzed reaction of 2-Methoxy-4-methylbenzyl trichloroacetimidate is less likely to cause Friedel-Crafts alkylation of other aromatic rings in the substrate, as the reaction is typically performed under milder acidic conditions with a catalytic amount of acid.[8]

FAQs: Quick Reference for MOMB Protection

Q1: What are the best bases to use for the Williamson ether synthesis of MOMB ethers? A1: For primary and less hindered secondary alcohols, sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or THF are standard. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can sometimes be effective, though they may require longer reaction times or higher temperatures.

Q2: How can I prepare 2-Methoxy-4-methylbenzyl trichloroacetimidate? A2: This reagent is typically prepared by the reaction of 2-Methoxy-4-methylbenzyl alcohol with trichloroacetonitrile in the presence of a catalytic amount of a strong, non-nucleophilic base like sodium hydride or DBU.

Q3: Is the MOMB group stable to acidic conditions? A3: MOMB ethers are generally more acid-labile than unsubstituted benzyl ethers due to the electron-donating methoxy group which stabilizes the benzylic carbocation formed upon cleavage. They can be cleaved with moderately strong acids like trifluoroacetic acid (TFA).[9][10]

Q4: I am observing unexpected deprotection of my MOMB ether during a subsequent reaction. What could be the cause? A4: Unintended cleavage of the MOMB group can occur in the presence of even catalytic amounts of acid, especially at elevated temperatures. Lewis acids are also very effective at cleaving benzyl-type ethers. Carefully review the reagents and conditions of your subsequent steps for any acidic components.

Q5: Are there any specific safety precautions I should take when working with MOMB-Cl? A5: 2-Methoxy-4-methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. As with all alkyl halides, it should be treated as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Standard MOMB Protection of a Primary Alcohol via Williamson Ether Synthesis
  • To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-4-methylbenzyl chloride (1.3 eq) in anhydrous DMF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: MOMB Protection using the Trichloroacetimidate Method
  • To a solution of 2-Methoxy-4-methylbenzyl alcohol (1.0 eq) and trichloroacetonitrile (1.5 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add a catalytic amount of DBU (0.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • The reaction mixture can be filtered through a short plug of celite to remove any solid byproducts and the solvent removed under reduced pressure to yield the crude 2-Methoxy-4-methylbenzyl trichloroacetimidate, which can often be used in the next step without further purification.

  • To a solution of the alcohol to be protected (1.0 eq) and the crude 2-Methoxy-4-methylbenzyl trichloroacetimidate (1.5 eq) in anhydrous dichloromethane (0.2 M) at -20 °C under an inert atmosphere, add a solution of trifluoromethanesulfonic acid (TfOH) (0.1 eq) in dichloromethane dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

cluster_0 Desired SN2 Pathway cluster_1 E2 Elimination Side Reaction ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base MOMB_OR R-O-MOMB RO_minus->MOMB_OR + MOMB-Cl MOMB_Cl MOMB-Cl Alkene Alkene MOMB_Cl_elim MOMB-Cl MOMB_Cl_elim->Alkene + R-O⁻ RO_minus_elim R-O⁻ (as base)

Caption: Competing S(_N)2 and E2 pathways in MOMB protection.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • Rueping, M.; Sugiono, E. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.
  • Overman, L. E.; et al. Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. J. Org. Chem.1993, 58 (23), 6464–6473.
  • Poon, K. W. C.; Dudley, G. B. p-Methoxybenzyl (PMB) Protective Group.
  • Volbeda, A. G.; et al. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. J. Org. Chem.2015, 80 (17), 8796–8806.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron1986, 42 (11), 3021-3028.
  • Ishihara, K.; Yamamoto, H. Friedel-Crafts Alkylation. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, Germany, 2004; pp 1-34.
  • Schmidt, R. R.; Kinzy, W. Anomeric-Oxygen- and Anomeric-Nitrogen-Linked Oligosaccharides: Synthesis of Glycosides and Glycopeptides. Adv. Carbohydr. Chem. Biochem.1994, 50, 21-123.

Sources

Troubleshooting

Troubleshooting Guide: Minimizing Aggregation with 2-Methoxy-4-methylbenzyl (Mmb)

Knowledge Base > Solid-Phase Peptide Synthesis (SPPS) > Aggregation Control Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced / Senior Application Scientist Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Solid-Phase Peptide Synthesis (SPPS) > Aggregation Control

Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced / Senior Application Scientist

Mechanistic Overview: Why Use Mmb?

During the Solid-Phase Peptide Synthesis (SPPS) of "difficult peptides" (e.g., Amyloid-


, poly-alanine stretches), the growing peptide chain frequently undergoes intermolecular hydrogen bonding. This leads to the formation of stable 

-sheet secondary structures, which sterically occlude the N-terminal amine, resulting in incomplete couplings, sequence deletions, and failed syntheses[1].

To circumvent this, Backbone Amide Protecting Groups (BAPGs) are employed. The 2-Methoxy-4-methylbenzyl (Mmb) group—and its safety-catch precursor, 2-Methoxy-4-methylsulfinylbenzyl (Mmsb) —are state-of-the-art tools designed specifically to solve this issue[2].

The Causality of Aggregation Disruption: By covalently attaching the Mmb/Mmsb group to the backbone amide nitrogen, two physical changes occur:

  • Loss of H-Bond Donor: The N-H bond is replaced by N-alkyl, eliminating the chain's ability to donate a hydrogen bond to adjacent peptide chains.

  • Steric Clash: The bulky benzyl ring physically forces the peptide backbone out of the planar conformation required for

    
    -sheet assembly.
    

Self-Validating System: The Mmsb group is highly stable in Trifluoroacetic acid (TFA). This allows you to cleave the peptide from the resin while retaining the protecting group, yielding a highly soluble "quasi-unprotected" peptide that is easily purified by HPLC[2]. Once purified, Mmsb is reduced to Mmb. The conversion to Mmb makes the benzyl group highly electron-rich and acid-labile, allowing it to be instantly cleaved by TFA to yield the native peptide[2].

Mandatory Visualizations

Workflow Step1 Synthesize Peptide with Mmsb Backbone Protection Step2 Global TFA Cleavage (Mmsb remains intact) Step1->Step2 Step3 Purify Quasi-Unprotected Peptide (High solubility due to Mmsb) Step2->Step3 Prevents Aggregation Step4 Reduction: Mmsb → Mmb (NH4I, DMS, TFA) Step3->Step4 Step5 Acidolytic Cleavage of Mmb (Yields Native Peptide) Step4->Step5 Rapid Cleavage

Caption: Workflow of the Mmsb/Mmb safety-catch strategy for synthesizing difficult peptides.

Mechanism A Unprotected Backbone Amide B Intermolecular H-Bonding A->B C Beta-Sheet Aggregation B->C D Mmb-Protected Backbone Amide E Steric Clash & No H-Bond Donor D->E F Solvated & Unstructured E->F

Caption: Mechanistic disruption of beta-sheet aggregation via Mmb backbone protection.

Experimental Protocols: The Mmsb/Mmb Safety-Catch Workflow

Phase 1: Incorporation & Elongation

  • Coupling the Protected AA: Couple the Fmoc-N(Mmsb)-AA-OH building block to the growing peptide chain using standard DIC/Oxyma or HATU/DIPEA activation for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the sterically hindered secondary amine.

  • Subsequent Coupling (Critical Step): The next amino acid must be coupled using highly reactive conditions due to the steric bulk of the Mmsb group. Use Fmoc-AA-F (acid fluoride) or symmetric anhydrides at elevated temperatures (e.g., 75°C via microwave) for 1–2 hours.

Phase 2: Cleavage of the Quasi-Unprotected Peptide

  • Treat the peptidyl-resin with a standard cleavage cocktail: TFA / TIS / H2O (95:2.5:2.5 v/v).

  • React for 2 hours at room temperature. The Mmsb group is completely stable under these conditions[3].

  • Precipitate the quasi-unprotected peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the highly soluble Mmsb-protected peptide via RP-HPLC.

Phase 3: Reduction to Mmb and Final Deprotection

  • Dissolve the purified Mmsb-peptide in neat TFA (1 mg/mL).

  • Add solid Ammonium Iodide (NH₄I) (50 equivalents) and Dimethyl Sulfide (DMS) (50 equivalents).

  • Stir at room temperature for 2 hours. Causality: The iodide reduces the electron-withdrawing sulfoxide (Mmsb) to an electron-donating thioether (Mmb). The resulting Mmb group is highly acid-labile and is immediately cleaved by the TFA[2].

  • Evaporate excess TFA under a gentle N₂ stream, precipitate in cold diethyl ether, and lyophilize to obtain the pure, native peptide.

Quantitative Data: BAPG Comparison

Protecting GroupStructureCleavage ConditionsAggregation DisruptionSynthetic Notes
Dmb 2,4-dimethoxybenzyl95% TFA (1-2 h)HighProne to premature cleavage during standard Fmoc removal.
Hmb 2-hydroxy-4-methoxybenzyl95% TFA (1-2 h)HighRequires a slow O-to-N acyl shift for the subsequent coupling step.
Mmsb 2-methoxy-4-methylsulfinylbenzylStable to TFA Very High Acts as a safety-catch; dramatically enhances HPLC solubility[2].
Mmb 2-methoxy-4-methylbenzyl95% TFA (Rapid)Very High The active, acid-labile reduced form of Mmsb[2].

Troubleshooting FAQs

Q: I successfully incorporated the Mmsb-protected amino acid, but the coupling of the next amino acid failed. Why? A: N-alkylation creates a highly sterically hindered secondary amine. Standard coupling reagents (like HBTU or DIC/HOBt) are often insufficient to drive the acylation forward. Actionable Fix: Switch to highly reactive acylating agents. We recommend using Fmoc-amino acid fluorides (Fmoc-AA-F), symmetric anhydrides, or coupling reagents like COMU/HATU combined with microwave heating (75°C) to overcome the activation energy barrier[1].

Q: My peptide is still aggregating even though I used Mmsb/Mmb. What is the optimal spacing for backbone protection? A: A single BAPG only disrupts the hydrogen-bonding network locally (typically affecting 2–3 residues upstream and downstream). If you are synthesizing a long, highly hydrophobic sequence (like A


), a single Mmb group is insufficient.
Actionable Fix: Strategically place an Mmsb/Mmb-protected amino acid every 5 to 6 residues within the hydrophobic stretch to ensure complete disruption of the 

-sheet[1].

Q: During the final reduction step (Mmsb


 Mmb), I am seeing incomplete removal of the protecting group. How can I drive this to completion? 
A:  Incomplete removal usually stems from poor reduction of the sulfoxide. The reduction relies on the generation of iodine (I₂) from NH₄I, which can sometimes stall if the reagents are old or if the peptide sequence sequesters the reagents.
Actionable Fix: Ensure your Ammonium Iodide is fresh and stored in the dark (it should be white, not yellow). Increase the equivalents of DMS to act as a robust scavenger for the generated iodine, driving the equilibrium toward the reduced Mmb state, which will then rapidly cleave in the TFA[2].

Q: Can I use Mmb directly as a protecting group instead of the Mmsb safety-catch? A: While theoretically possible, direct use of Mmb is not recommended for complex syntheses. Because Mmb is highly electron-rich, it is extremely acid-labile and can suffer from premature cleavage during repetitive SPPS cycles (similar to Dmb). The Mmsb safety-catch ensures absolute stability during chain elongation and global cleavage, only converting to the labile Mmb state when you explicitly trigger the reduction[3].

References

1.[2] Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences." Chemistry–A European Journal, 20(46), 15031-15039. URL: [Link] 2.[1] E. N. G. et al. (2019). "Three Decades of Amyloid Beta Synthesis: Challenges and Advances." Frontiers in Chemistry, 7, 472. URL: [Link] 3.[3] Zamaratski, E. et al. (2022). "2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy." The Journal of Organic Chemistry, 87(15), 9608-9615. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility in 2-Methoxy-4-methylbenzyl (Mmb)-Modified Peptides

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of peptides modified with the 2-Methoxy-4-methylbenzyl (M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of peptides modified with the 2-Methoxy-4-methylbenzyl (Mmb) group. Whether utilized as a specific pharmacophore or a highly lipophilic backbone/side-chain modification, the Mmb group drastically increases the partition coefficient (logP) of the peptide. This high lipophilicity drives rapid hydrophobic collapse and intermolecular aggregation in standard aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue insoluble Mmb-peptides without compromising your downstream biological assays or structural integrity.

Diagnostic FAQs

Q1: Why does my Mmb-modified peptide precipitate immediately upon addition to standard PBS? A1: The precipitation is driven by the "salting-out" effect. PBS has a high ionic strength, which increases the surface tension of water and forces hydrophobic moieties like the Mmb group to minimize their solvent-exposed surface area. The methoxy and methyl substituents on the Mmb benzyl ring create a bulky, non-polar face that water cannot easily solvate, leading to rapid intermolecular hydrogen bonding and hydrophobic collapse[1].

Q2: Can I just use 100% DMSO to dissolve the peptide and add it directly to my cells? A2: While 100% DMSO effectively disrupts hydrophobic interactions and solvates the Mmb group, adding a highly concentrated DMSO stock directly into cell culture media causes "solvent shock." The sudden change in the dielectric constant forces the peptide to crash out of solution, forming micro-aggregates. Furthermore, DMSO concentrations above 0.5–1% (v/v) are generally cytotoxic and can confound assay results[2]. A step-down dilution or host-guest complexation strategy is required[3].

Q3: How do I know if my peptide is truly dissolved or just forming invisible micro-aggregates? A3: Visual inspection is insufficient. A solution may appear clear but contain soluble oligomers that will skew your effective concentration. A self-validating approach is to centrifuge the "clear" solution at 10,000 x g for 5 minutes. If a microscopic pellet forms, aggregation has occurred. For absolute confirmation, Dynamic Light Scattering (DLS) or monitoring the loss of Circular Dichroism (CD) amplitude over time will confirm the monomeric state[4].

Solubility Optimization Workflow

Workflow Start Lyophilized Mmb-Peptide Aqueous Test in Aqueous Buffer (e.g., Water/PBS) Start->Aqueous Check1 Is Solution Clear? Aqueous->Check1 Success Proceed to Assay Check1->Success Yes Cosolvent Dissolve in 100% DMSO/DMF (Create Stock) Check1->Cosolvent No (Cloudy) Dilute Dropwise Addition to Stirring Aqueous Buffer Cosolvent->Dilute Check2 Precipitation? Dilute->Check2 Check2->Success No Rescue Use HP-β-CD or Surfactants (Tween-20) Check2->Rescue Yes Rescue->Success

Decision tree for troubleshooting and optimizing the solubilization of Mmb-modified peptides.

Experimental Protocols

Protocol 1: Stepwise Co-Solvent Solubilization (The "Dropwise" Method)

Causality: This method prevents local supersaturation. By adding the organic stock dropwise into a large, rapidly moving aqueous volume, the peptide is instantly dispersed, preventing the Mmb groups from finding each other and aggregating.

  • Initial Dissolution: Add 100% DMSO or DMF to the lyophilized Mmb-peptide to create a concentrated stock (e.g., 10–20 mM). Note: Use DMF if your peptide contains Cysteine or Methionine to prevent oxidation[5].

  • Disruption: Sonicate the stock solution in a water bath (3 cycles of 10 seconds, resting on ice between cycles) to break any pre-existing lyophilization aggregates[2].

  • Dropwise Dilution: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at high speed. Using a micropipette, add the DMSO/DMF stock drop-by-drop directly into the vortex of the stirring buffer until the desired final concentration is reached[3]. Ensure the final organic solvent concentration remains <1% (v/v).

  • Self-Validation System: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (if Trp/Tyr are present) or 214 nm. If the calculated concentration matches your theoretical yield and no pellet is visible, the solubilization is successful[2].

Protocol 2: Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: When co-solvents fail or are biologically incompatible, HP-β-CD acts as a molecular shield. Its hydrophobic internal cavity encapsulates the bulky aromatic Mmb group, while its hydrophilic exterior maintains excellent aqueous solubility, effectively masking the peptide's lipophilicity.

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in sterile deionized water or your chosen assay buffer.

  • Solubilization: Add the lyophilized Mmb-peptide directly to the HP-β-CD solution. Do not use DMSO.

  • Complexation: Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 2 to 4 hours to allow the thermodynamic exchange of water molecules from the cyclodextrin cavity and the encapsulation of the Mmb group.

  • Self-Validation System: Analyze the solution using Dynamic Light Scattering (DLS). A successful host-guest complex will present a monodisperse peak with a hydrodynamic radius of ~1–5 nm. A polydisperse peak >100 nm indicates failed complexation and persistent aggregation[4].

Mechanistic Pathway of Aggregation & Rescue

Mechanism Monomer Mmb-Peptide Monomer (Exposed Hydrophobic Core) Collapse Hydrophobic Collapse (Intermolecular Bonding) Monomer->Collapse Aqueous Buffer Soluble Solubilized Complex (Shielded Mmb Group) Monomer->Soluble Pre-formulation Aggregate Insoluble Aggregate (Precipitation) Collapse->Aggregate High Ionic Strength Shielding Host-Guest Encapsulation (HP-β-CD) Aggregate->Shielding Rescue Agent Shielding->Soluble

Mechanistic pathway of Mmb-peptide hydrophobic collapse and cyclodextrin-mediated rescue.

Quantitative Data: Solubilization Agents Comparison

To aid in selecting the right rescue strategy, the following table summarizes the properties, mechanisms, and biological limits of common solubilization agents used for highly hydrophobic peptides[6].

Solubilization AgentMechanism of ActionMax Recommended Conc. (In Vitro Assays)Efficacy for Mmb-Peptides
DMSO Disrupts intermolecular hydrogen bonds; lowers dielectric constant.0.5% - 1.0% (v/v)High (Excellent for creating initial concentrated stocks).
DMF Similar to DMSO, but less oxidative to Cys/Met residues.0.1% - 0.5% (v/v)High (Preferred for oxidation-prone sequences).
Triton X-100 Non-ionic surfactant; forms micelles around hydrophobic regions.0.01% - 0.1% (v/v)Moderate (Can interfere with membrane-bound targets).
HP-β-CD Host-guest complexation; physically encapsulates the Mmb aromatic ring.1.0% - 5.0% (w/v)Very High (Maintains biological activity and prevents aggregation).
Acetic Acid (10%) Protonates basic residues to increase polarity and charge repulsion.N/A (Requires neutralization)Low (Mmb group remains unshielded; only works if peptide is highly basic).

References

Sources

Troubleshooting

Technical Support Center: Suppression of Aspartimide Formation with 2-Methoxy-4-methylbenzyl (Mmb) Backbone Protection

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective use of 2-Methoxy-4-methylbenzyl (Mmb) as a backbone protecting group to suppress aspartimide formation during Solid-Phase Peptide Synthesis (SPPS).

Introduction

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly for sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[1][2] This intramolecular cyclization leads to hard-to-separate impurities, including α- and β-peptides and their epimers, ultimately compromising peptide purity and yield.[3][4] Backbone protection of the amide nitrogen following the aspartic acid residue is a proven strategy to mitigate this issue.[5]

This guide focuses on the application of the 2-Methoxy-4-methylbenzyl (Mmb) protecting group. While less documented than its counterparts, 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb), the principles of its application can be inferred from these well-established groups.[3][6] Mmb offers a strategic option for sterically hindering the cyclization reaction necessary for aspartimide formation.[7]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp.[4] This forms a five-membered succinimide ring known as an aspartimide.[1] This is problematic because the aspartimide intermediate is unstable and can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[3] Furthermore, the α-carbon of the aspartimide is prone to racemization under basic conditions, resulting in D-aspartyl peptides.[7] These byproducts often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult.[4]

Q2: How does 2-Methoxy-4-methylbenzyl (Mmb) backbone protection prevent aspartimide formation?

The Mmb group is introduced onto the backbone amide nitrogen of the amino acid immediately following the aspartic acid residue. This bulky group sterically shields the amide nitrogen, preventing it from attacking the side-chain carbonyl of the preceding aspartic acid. This blockage of the intramolecular cyclization step effectively suppresses the formation of the aspartimide ring.[5][7]

Q3: When should I consider using Mmb backbone protection?

The use of Mmb backbone protection is highly recommended for peptide sequences known to be susceptible to aspartimide formation.[2] These include:

  • Asp-Gly: This is the most problematic sequence due to the lack of steric hindrance from the glycine residue.[2]

  • Asp-Ser: The hydroxyl group of serine can facilitate the cyclization.[1]

  • Asp-Asn: The side-chain amide of asparagine can also contribute to the side reaction.[1]

Q4: How is the Mmb group introduced into the peptide sequence?

The most effective method for introducing the Mmb group is through the use of a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Mmb-Gly-OH.[8] This approach avoids potentially difficult coupling steps onto a sterically hindered secondary amine on the solid support.[5]

Q5: How is the Mmb group removed?

Similar to the Dmb group, the Mmb group is acid-labile and is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant aspartimide formation is still observed even with Mmb protection. Incomplete coupling of the Mmb-protected dipeptide.Ensure complete coupling of the Fmoc-Asp(OtBu)-Mmb-Gly-OH dipeptide. Use a longer coupling time or a more potent coupling reagent like HATU or PyAOP.[11] Monitor the coupling reaction using a Kaiser test or other in-process control.[12]
Premature cleavage of the Mmb group.While Mmb is expected to be stable to the basic conditions of Fmoc deprotection, prolonged exposure or the use of stronger bases like DBU could potentially lead to some cleavage.[13] Stick to standard 20% piperidine in DMF for Fmoc deprotection and minimize exposure times.[14]
Low coupling yield for the amino acid following the Mmb-protected residue. Steric hindrance from the Mmb group.The Mmb group increases the steric bulk of the N-terminus, which can slow down the subsequent coupling step.[7] Increase the coupling time and/or use a more powerful activating agent. Consider microwave-assisted coupling to enhance reaction kinetics, but be mindful of potential side reactions at elevated temperatures.[14]
The final peptide is difficult to precipitate from ether. The presence of the cleaved Mmb group and its byproducts in the cleavage cocktail can sometimes affect the precipitation of more hydrophobic or short peptides.[15]If the peptide does not precipitate well, try concentrating the TFA/ether mixture under a stream of nitrogen and then re-dissolving the residue in a suitable solvent for HPLC purification.[15] Alternatively, try precipitating in a 1:1 mixture of diethyl ether and pentane.[15]
An unexpected mass is observed in the final product. Incomplete removal of the Mmb group.The Mmb group should be cleaved with standard TFA cleavage cocktails.[10] However, for very long or complex peptides, extended cleavage times (e.g., 4-6 hours) may be necessary. Ensure your cleavage cocktail contains appropriate scavengers like water and triisopropylsilane (TIS) to prevent re-attachment of the benzyl group to sensitive residues like Trp or Cys.[15]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asp(OtBu)-Mmb-Gly-OH Dipeptide

This protocol outlines the manual coupling of the Mmb-protected dipeptide.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a 7-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-Mmb-Gly-OH (2 eq), HCTU (1.95 eq), and DIPEA (4 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Couple for 2-4 hours at room temperature.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min). Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the Mmb and other side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin-bound peptide with DMF (3 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to cold diethyl ether (10-fold volume excess) to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the correct product and assess purity.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_0 Peptide Backbone cluster_1 Base-Catalyzed Deprotonation cluster_2 Intramolecular Attack & Cyclization cluster_3 Ring Opening Peptide_Start ...-NH-CH(R)-CO-... Asp Asp(OR')-NH-CH(CO-...)-CH₂-COOR' Next_AA NH-CH(R'')-CO-... Peptide_End Deprotonated_N N⁻-CH(R'')-CO-... Next_AA->Deprotonated_N Piperidine Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated_N->Aspartimide Nucleophilic Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis

Caption: Base-catalyzed mechanism of aspartimide formation.

Mmb Backbone Protection Strategy

Mmb_Protection cluster_0 Peptide Backbone with Mmb Protection cluster_1 Steric Hindrance cluster_2 Suppression of Aspartimide Formation Asp Asp(OR')-NH-CH(CO-...)-CH₂-COOR' Protected_N N(Mmb)-CH(R'')-CO-... No_Attack Intramolecular attack is blocked Protected_N->No_Attack Bulky Mmb group Desired_Peptide Desired Peptide Sequence (No Aspartimide) No_Attack->Desired_Peptide Result

Caption: Mmb group sterically hinders aspartimide formation.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Google Cloud.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2020). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved March 7, 2024, from [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2009). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). The Francis Crick Institute. Retrieved March 7, 2024, from [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2009). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH. (n.d.). CEM Corporation. Retrieved March 7, 2024, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). Europe PMC. Retrieved March 7, 2024, from [Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Biotage. Retrieved March 7, 2024, from [Link]

  • 2-Methoxy-4-methylsulfinylbenzyl: A Backbone Amide Safety-Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. (2014). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Backbone protecting groups used in Fmoc SPPS. (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). ETH Library. Retrieved March 7, 2024, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 7, 2024, from [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved March 7, 2024, from [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (2023). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Peptide synthesis troubleshooting. (2021). Reddit. Retrieved March 7, 2024, from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (2007). ResearchGate. Retrieved March 7, 2024, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (2001). Kiessling Lab. Retrieved March 7, 2024, from [Link]

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1991). PubMed. Retrieved March 7, 2024, from [Link]

  • On-resin solid-phase synthesis of asparagine N-linked glycopeptides: use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) aspartyl amide-bond protection to prevent unwanted aspartimide formation. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2024, from [Link]

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (2021). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Optimization

strategies to improve the yield of "difficult" peptide sequences using Mmsb

Technical Support Center: Overcoming "Difficult" Peptide Sequences with Mmsb Safety-Catch Strategies Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming "Difficult" Peptide Sequences with Mmsb Safety-Catch Strategies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to synthesize "difficult" peptide sequences. Sequences exceeding 20 amino acids or containing stretches of hydrophobic residues (such as Aβ1-42 or poly-alanine) notoriously aggregate during Solid-Phase Peptide Synthesis (SPPS). This aggregation leads to incomplete Fmoc deprotection, poor coupling yields, and severe insolubility during downstream HPLC purification.

To resolve these bottlenecks, we employ the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) backbone amide-protecting group. Unlike traditional protecting groups, Mmsb operates on a "safety-catch" principle. It provides the steric bulk needed to disrupt aggregation during synthesis, remains completely stable during initial resin cleavage, and drastically enhances the solubility of the intermediate peptide for easy purification before its final, triggered removal[1].

Below is our comprehensive troubleshooting guide, mechanistic FAQ, and validated protocols for implementing the Mmsb strategy.

Core Workflow: The Mmsb Safety-Catch Logic

MmsbWorkflow N1 1. Difficult Peptide Sequence (Aggregation Prone) N2 2. Fmoc SPPS with Mmsb (Disrupts H-Bonding) N1->N2 N3 3. TFA Cleavage (Mmsb Retained on Backbone) N2->N3 N4 4. HPLC Purification (High Solubility Quasi-Peptide) N3->N4 N5 5. Safety-Catch Reduction (NH4I/TFA: Sulfoxide -> Sulfide) N4->N5 N6 6. Final Acidolysis & Precipitation (Pure Target Peptide) N5->N6

Mmsb safety-catch workflow for synthesizing difficult peptide sequences.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do "difficult" peptides aggregate, and how does Mmsb mechanistically prevent this? A: Aggregation is driven by the formation of inter-chain hydrogen bonds between backbone amides, resulting in rigid


-sheet structures that physically block incoming amino acids and reagents. Mmsb is incorporated directly onto the backbone nitrogen, replacing the hydrogen bond donor with a bulky, polar 2-methoxy-4-methylsulfinylbenzyl group. Causality:  This steric hindrance physically forces the peptide chains apart, while the highly polar sulfoxide group enhances solvation in organic solvents like DMF and DCM, ensuring the N-terminus remains accessible for subsequent couplings[2].

Q: How does the "safety-catch" principle apply to Mmsb during cleavage? A: The safety-catch mechanism relies on tunable electronic properties. During peptide elongation and initial resin cleavage (e.g., 95% TFA), the sulfoxide group of Mmsb is strongly electron-withdrawing. Causality: This electron withdrawal destabilizes any potential carbocation intermediate, making the benzyl-amide bond completely stable to acid[3]. To remove Mmsb, the sulfoxide must first be reduced to a thioether (sulfide). The resulting 2-methoxy-4-methylthiobenzyl (Mmtb) group is highly electron-donating, which stabilizes the carbocation and allows the benzyl group to be rapidly cleaved by TFA[3].

Troubleshooting Guide

Issue 1: Low coupling efficiency when adding the next amino acid onto the Mmsb-protected nitrogen.

  • Causality: The Mmsb group is sterically demanding. Standard coupling reagents (like DIC/Oxyma or HBTU) often lack the reactivity required to drive the acylation of this highly hindered secondary amine.

  • Solution: Upgrade your activation strategy. We recommend utilizing symmetric anhydrides of the incoming amino acid, or coupling with HATU/HOAt in the presence of DIEA under microwave irradiation (75°C for 10-15 minutes). Alternatively, pre-formed Fmoc-AA(Mmsb)-OH dipeptides can be synthesized in solution and coupled directly to the resin to bypass this difficult step entirely[4].

Issue 2: My quasi-unprotected peptide (with Mmsb attached) is crashing out during HPLC purification.

  • Causality: While Mmsb vastly improves solubility compared to the native sequence, highly hydrophobic sequences (like Aβ1-42) may still exhibit limited solubility in standard aqueous HPLC buffers.

  • Solution: Leverage the polarity of the sulfoxide group. Dissolve your crude quasi-unprotected peptide in a small volume of neat HFIP (hexafluoro-2-propanol) or DMSO before diluting it with your HPLC starting mobile phase. Ensure your gradient starts at a higher organic percentage (e.g., 20% Acetonitrile) to keep the Mmsb-peptide in solution[1].

Issue 3: The final removal of the Mmsb group is incomplete, leaving +182 Da or +166 Da adducts on my mass spectra.

  • Causality: A +182 Da adduct indicates the Mmsb group was not reduced (the sulfoxide is intact). A +166 Da adduct indicates successful reduction to Mmtb (sulfide), but incomplete acidolysis or re-alkylation of the peptide by the cleaved Mmtb carbocation.

  • Solution: Ensure your

    
     reducing agent is fresh (it should not be dark brown/oxidized). To prevent re-alkylation during the final TFA cleavage, you must use an optimized scavenger cocktail (e.g., adding dimethyl sulfide or EDT) to permanently trap the highly reactive Mmtb cation[1].
    

Quantitative Data: Protecting Group Comparison

The table below summarizes the performance of Mmsb against standard SPPS and other common backbone protecting groups (like Dmb/Hmb) when synthesizing the notoriously difficult Aβ(1-42) sequence.

StrategyAggregation SuppressionStability to 95% TFAPost-Cleavage SolubilityTypical Yield for Aβ(1-42)
Standard SPPS Low (Severe

-sheet formation)
N/APoor< 5%
Dmb / Hmb Protection ModerateLow (Cleaved concurrently with resin)Poor (Native sequence recovered)~15-20%
Mmsb Safety-Catch High (Steric bulk + Polarity) High (Retained on backbone) Excellent (Quasi-unprotected) ~35% (90% final purity) [4]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Always run a small-scale analytical cleavage (1-2 mg resin) before processing the bulk batch.

Protocol 1: Cleavage of the Quasi-Unprotected Peptide

Objective: Detach the peptide from the resin and remove side-chain protecting groups while retaining the Mmsb group.

  • Transfer the Mmsb-protected peptidyl-resin to a fritted cleavage vessel.

  • Add a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) at a ratio of 10 mL per gram of resin.
    
  • Agitate at room temperature for 2 hours.

    • Mechanistic Note: The electron-withdrawing sulfoxide ensures the Mmsb group remains completely intact during this step[3].

  • Filter the resin and precipitate the filtrate into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the pellet.

  • Validation Step: Analyze via LC-MS. The presence of the target mass +182 Da confirms successful SPPS and validates the acid-stability of the Mmsb group[1].

Protocol 2: Safety-Catch Reduction and Final Deprotection

Objective: Reduce the sulfoxide to a sulfide and trigger the acidolytic removal of the Mmsb moiety.

  • Dissolve the lyophilized, HPLC-purified quasi-unprotected peptide in a reduction cocktail consisting of

    
     (50 equiv) and dimethyl sulfide (
    
    
    
    , 50 equiv) in 95% TFA.
  • Stir the mixture at room temperature for 45-60 minutes.

    • Mechanistic Note:

      
       acts as the reducing agent, converting the electron-withdrawing sulfoxide to an electron-donating sulfide (Mmtb). 
      
      
      
      acts as a scavenger for the generated iodine[1].
  • Once reduced, the Mmtb group becomes highly acid-labile. The presence of TFA in the mixture immediately cleaves the Mmtb group from the peptide backbone[3].

  • Precipitate the final, fully deprotected target peptide using cold diethyl ether. Centrifuge and wash the pellet twice with ether to extract the cleaved Mmsb moiety.

  • Validation Step: Analyze via LC-MS. The complete disappearance of the +182 Da and +166 Da adducts validates the efficiency of the safety-catch release, yielding the pure target sequence[4].

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences." Chemistry - A European Journal. URL:[Link]

  • Noki, S., de la Torre, B. G., & Albericio, F. (2024). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules. URL:[Link]

  • Paravizzini, S. J., Haugaard-Kedström, L. M., Hutton, C. A., & Karas, J. A. (2025). "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." Angewandte Chemie International Edition. URL:[Link]

Sources

Troubleshooting

managing steric hindrance in couplings with 2-Methoxy-4-methylbenzyl protected residues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious bottlenecks in complex peptide synthesis: acylating sterically hindered secondary amines.

When synthesizing difficult peptides, the 2-Methoxy-4-methylbenzyl (Mmb) backbone protecting group is an invaluable tool for disrupting intermolecular hydrogen bonding and preventing aspartimide formation 1. However, the introduction of the Mmb group transforms the primary amine into a highly sterically hindered secondary amine. The bulky 2-methoxy and 4-methyl substituents create a "steric umbrella" that severely restricts the nucleophilic attack trajectory of the amine onto incoming activated esters, leading to incomplete couplings and deletion sequences 2.

This guide provides the causality behind experimental choices, quantitative data for reagent selection, and self-validating protocols to ensure your synthesis succeeds.

Part 1: Workflow & Decision Logic Visualizations

Workflow Step1 1. Incorporate Mmb-AA (Standard Coupling) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Sterically Hindered Coupling (HATU/HOAt or BTC, 75°C) Step2->Step3 Step4 4. Chloranil Test (Verify Secondary Amine) Step3->Step4 Step5 5. Global Deprotection (TFA Scavenger Cocktail) Step4->Step5

Workflow for SPPS incorporating and coupling onto Mmb-protected residues.

Troubleshooting Issue Incomplete Coupling on N-Mmb? Check1 Reagent Selection Issue->Check1 Check2 Reaction Conditions Issue->Check2 Sol1 Use HATU/HOAt (Avoid HOBt) Check1->Sol1 Moderate Hindrance Sol2 Use BTC (In situ Acid Chloride) Check1->Sol2 Severe Hindrance Sol3 Microwave Heating (75°C) Check2->Sol3 Thermal Activation Sol4 Double Coupling (2 x 60 min) Check2->Sol4 Kinetic Control

Decision matrix for troubleshooting incomplete acylation of Mmb-protected amines.

Part 2: Troubleshooting Guide & FAQs

Q: Why did my coupling fail completely after incorporating an Mmb-protected amino acid? A: Standard coupling reagents (like DIC/HOBt) form an O-benzotriazole (OBt) active ester. The transition state required for the Mmb-protected secondary amine to attack this bulky OBt ester is energetically prohibitive due to the steric clash from the Mmb group's methoxy and methyl substituents 3. To overcome this, you must reduce the size of the electrophile or increase its reactivity.

Q: Which coupling reagents are best suited for overcoming Mmb-induced steric hindrance? A: You must switch to either HATU/HOAt or BTC (Bis(trichloromethyl)carbonate) . Causality: HATU forms an O-7-azabenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, acting as an intramolecular base that guides the hindered Mmb-amine into the electrophilic center. If HATU fails, BTC is used to generate an acid chloride in situ. Acid chlorides are vastly smaller and more electrophilic than active esters, allowing them to easily penetrate the Mmb group's steric shield.

Q: How can I monitor the coupling efficiency on an Mmb-protected secondary amine? A: You cannot use the standard Kaiser (ninhydrin) test. The Kaiser test relies on the formation of Ruhemann's purple, which specifically requires a primary amine. Because the Mmb-protected nitrogen is a secondary amine, the Kaiser test will yield a false negative, tricking you into thinking the coupling is complete. You must use the Chloranil Test , which specifically detects secondary amines.

Q: Does microwave heating help, and what are the risks? A: Yes. Applying microwave irradiation (typically 75°C for 10–15 minutes) provides the thermal energy required to overcome the high activation barrier of sterically hindered couplings. The Risk: Elevated temperatures increase the rate of oxazolone formation, leading to epimerization (racemization) of the incoming amino acid. To mitigate this, avoid using highly basic conditions (swap DIPEA for 2,4,6-collidine) when heating.

Part 3: Quantitative Reagent Comparison

Use the following data table to select the appropriate coupling system based on your sequence's specific steric demands and epimerization risks.

Coupling SystemActivation IntermediateRecommended EquivalentsTemperatureEfficacy on N-MmbEpimerization Risk
DIC / HOBt OBt Ester3 - 4 eqRTLowLow
HATU / HOAt / DIPEA OAt Ester3 - 4 eqRT to 75°CHighModerate
TFFH / DIPEA Acid Fluoride3 - 4 eqRTHighModerate
BTC / 2,4,6-collidine Acid Chloride2 - 3 eqRTVery HighHigh

Part 4: Self-Validating Experimental Protocols

Every protocol described here operates as a self-validating system. You will execute the coupling, wash the system, and immediately validate the consumption of the secondary amine using the Chloranil test before proceeding.

Protocol 1: HATU/HOAt-Mediated Coupling (For Moderate Hindrance)

Causality: This method leverages the neighboring group participation of HOAt to accelerate the acylation of the Mmb-amine.

  • Resin Preparation: Swell the resin (containing the N-terminal Mmb-protected amino acid) in DMF for 30 minutes. Ensure the Fmoc group has been removed using 20% piperidine in DMF.

  • Reagent Activation: In a separate vial, dissolve the incoming Fmoc-AA-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in a minimal volume of dry DMF. Add HOAt (4.0 eq).

  • Base Addition: Add DIPEA (8.0 eq) to the vial. Vortex for 2 minutes to allow the OAt active ester to form.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. (Optional: For highly difficult sequences, heat to 75°C in a microwave synthesizer for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin thoroughly: DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Proceed immediately to Protocol 3 (Chloranil Test).

Protocol 2: BTC-Mediated In Situ Acid Chloride Coupling (For Severe Hindrance)

Causality: When HOAt esters fail, BTC generates an ultra-reactive, sterically unencumbered acid chloride in situ. 2,4,6-collidine is used as a non-nucleophilic base to prevent degradation of the acid chloride.

  • Resin Preparation: Swell the Fmoc-deprotected, Mmb-bearing resin in a 1:1 mixture of dry THF/DCM.

  • Activation (Fume Hood Required): In a dry vial under inert atmosphere, dissolve Fmoc-AA-OH (3.0 eq) in dry THF. Add BTC (1.0 eq; Note: 1 mole of BTC provides 3 moles of phosgene equivalents).

  • Base Addition: Add 2,4,6-collidine (10.0 eq). Stir for 5 minutes at room temperature to generate the acid chloride.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Washing: Drain and wash the resin extensively with DCM (5x) and DMF (3x) to remove all chloride salts.

  • Validation: Proceed immediately to Protocol 3 (Chloranil Test).

Protocol 3: The Chloranil Test (Validation Checkpoint)

Causality: Validates the success of Protocols 1 or 2 by chemically reacting with uncoupled secondary amines to form a distinct blue/green dialkylaminovinyl derivative.

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in DMF.

    • Solution B: 2% chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Sampling: Extract a few beads of resin from the reaction vessel and wash them with ethanol, then DCM. Place them in a glass micro-tube.

  • Testing: Add 1 drop of Solution A and 1 drop of Solution B to the beads.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Interpretation:

    • Colorless/Yellow beads: Coupling is successful (Self-validation passed). Proceed to the next synthesis step.

    • Blue/Green beads: Unreacted Mmb-amine is still present (Self-validation failed). You must perform a second coupling (re-subject to Protocol 1 or 2) before proceeding.

Part 5: References

  • Method for solution-phase peptide synthesis and protecting strategies therefore Source: Google Patents (WO2019231760A1) URL:

  • Assembly of Peptidoglycan Fragments—A Synthetic Challenge Source: MDPI URL:

  • MMB-FUBICA Synthesis Troubleshooting Source: BenchChem URL:

Sources

Optimization

purification challenges of peptides containing the 2-Methoxy-4-methylbenzyl group

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the chromatographic nightmares associated with highly modified sequences. Whether the 2-Methoxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the chromatographic nightmares associated with highly modified sequences.

Whether the 2-Methoxy-4-methylbenzyl (Mmb) group is integrated into your sequence as a permanent pharmacophore, a transient backbone amide modifier to disrupt aggregation, or a stubborn side-chain protecting group, it fundamentally alters the physicochemical landscape of your peptide. The Mmb group is characterized by an electron-rich aromatic ring and significant steric bulk. These two properties are the root causality behind the three most common purification failures: cis-trans isomerization, carbocation re-alkylation, and hydrophobic collapse.

This guide decodes the mechanisms behind these challenges and provides self-validating protocols to ensure high-yield, high-purity recovery.

Troubleshooting FAQs: Decoding Mmb-Peptide Behavior

Q1: Why does my Mmb-peptide elute as a broad, unresolved hump or split into two distinct peaks with identical masses on RP-HPLC? The Causality: This is a classic thermodynamic issue. When the Mmb group is positioned on a backbone amide nitrogen (N-alkylation), its steric bulk disrupts the natural trans preference of the peptide bond. The steric clash between the 2-methoxy-4-methylbenzyl moiety and adjacent amino acid side chains forces the amide bond into a slow equilibrium between cis and trans conformers. On the timescale of an HPLC run at room temperature, these conformers separate, resolving as split or severely broadened peaks . The Solution: You must accelerate the interconversion rate between the conformers so the column "sees" a single, time-averaged molecule. Increase the column compartment temperature to 60°C–70°C.

Q2: My mass spectrometry (LC-MS) data shows a massive impurity at +135 Da relative to my target mass. What is happening? The Causality: The +135 Da impurity is the exact mass of the 2-methoxy-4-methylbenzyl carbocation (


). During acidic cleavage (e.g., in Trifluoroacetic acid), the electron-donating ortho-methoxy and para-methyl groups highly stabilize this carbocation. If your cleavage cocktail lacks sufficient nucleophilic scavengers, this highly electrophilic species will roam free and re-alkylate nucleophilic residues in your sequence—most commonly Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys) .
The Solution:  Standard cleavage cocktails (like Reagent K) are often insufficient for highly stabilized Mmb carbocations. You must overwhelm the reaction with aggressive scavengers, specifically Triisopropylsilane (TIPS) as a hydride donor and 1,3-dimethoxybenzene to competitively trap the cation.

Q3: My peptide is precipitating at the head of the column, resulting in high backpressure and <20% recovery. How do I fix this? The Causality: The Mmb group adds profound lipophilicity to the peptide. When injected in weak aqueous solvents (e.g., 5% Acetonitrile), the hydrophobic forces drive the peptide to aggregate and "crash out" of solution, irreversibly binding to the high-density C18 stationary phase . The Solution: Shift from a C18 to a C4 or C8 column to reduce hydrophobic retention. Solubilize your crude lyophilized powder in a chaotropic or fluorinated diluent, such as 20% Hexafluoroisopropanol (HFIP) or 6M Guanidine-HCl, prior to injection.

Diagnostic Workflows & Mechanisms

MmbTroubleshooting A Analyze Crude Mmb-Peptide via LC-MS B Split peaks with identical mass? A->B C +135 Da mass adducts? A->C D Recovery <20% & high backpressure? A->D S1 Increase Column Temp to 60°C (Resolves cis/trans conformers) B->S1 Yes S2 Optimize Scavenger Cocktail (Traps Mmb carbocations) C->S2 Yes S3 Switch to C4/C8 Column & Use HFIP/Gdn-HCl diluent D->S3 Yes

Fig 1: Diagnostic workflow for resolving Mmb-peptide purification challenges.

MmbMechanism M1 Mmb-Peptide in TFA M2 Mmb Carbocation (Highly Electrophilic) M1->M2 Acidic Cleavage M3 Scavenger Trapping (TIPS / DTT) M2->M3 Adequate Scavengers M5 Nucleophilic Attack (Trp / Tyr / Cys) M2->M5 Inadequate Scavengers M4 Target Peptide (Unmodified) M3->M4 Safe Elution M6 Alkylated Adduct (+135 Da Impurity) M5->M6 Re-alkylation

Fig 2: Mechanism of Mmb carbocation generation and scavenger trapping.

Quantitative Data Summaries

Table 1: Comparative Efficacy of Cleavage Cocktails against Mmb Re-alkylation

Cleavage Cocktail NameComposition (v/v)Scavenging MechanismMmb Adduct Formation (+135 Da)
Standard TFA 95% TFA, 5%

None (Hydrolysis only)> 60% (Severe Alkylation)
Reagent K 82.5% TFA, 5% Phenol, 5%

, 5% Thioanisole, 2.5% EDT
Thioether trapping15 - 25% (Moderate Alkylation)
Optimized Mmb-Mix 85% TFA, 5% TIPS, 5% 1,3-Dimethoxybenzene, 5% DTTHydride donation & Competitive Aromatic Trapping< 2% (Optimal Protection)

Table 2: RP-HPLC Column Selection Matrix for Mmb-Peptides

Stationary PhasePore SizeBest Use Case for Mmb-PeptidesExpected Recovery
C18 (Standard) 100 ÅShort (<10 AA), hydrophilic sequences.20 - 40% (High risk of fouling)
C8 120 ÅMedium length (10-25 AA), moderate hydrophobicity.75 - 85%
C4 (Recommended) 300 ÅLong sequences (>25 AA) or multiple Mmb groups.> 90% (Minimal fouling)

Self-Validating Experimental Protocols

Protocol A: High-Temperature RP-HPLC Purification of Isomeric Mmb-Peptides

This protocol utilizes thermal energy to resolve peak splitting caused by N-alkyl cis-trans isomerization .

  • Sample Solubilization: Dissolve the crude Mmb-peptide in a 1:1 mixture of 20% Hexafluoroisopropanol (HFIP) in water and Acetonitrile (ACN). Sonicate for 2 minutes. Causality: HFIP disrupts inter-chain hydrogen bonding, preventing beta-sheet aggregation prior to injection.

  • System Preparation: Install a C4 or C8 prep-scale column (300 Å pore size). Plumb the column through a column oven or use a pre-column eluent heater.

  • Thermal Equilibration: Set the column oven to 60°C . Flush the column with 5 column volumes (CV) of Mobile Phase A (0.1% TFA in

    
    ) to ensure uniform thermal distribution.
    
  • Validation Checkpoint (The Self-Validation Step): Before injecting the preparative load, run a 10 µg analytical injection at 25°C, followed by a 10 µg injection at 60°C.

    • If the 25°C run shows two peaks and the 60°C run shows one sharp peak, the causality is definitively cis-trans isomerization. You are cleared to proceed to prep-scale.

  • Preparative Run: Inject the sample. Run a shallow gradient of 0.5% B/minute (Mobile Phase B: 0.1% TFA in ACN/Isopropanol 80:20). Causality: The addition of isopropanol lowers the dielectric constant of the mobile phase, significantly improving the desorption of the bulky Mmb group from the stationary phase.

  • Fraction Collection: Collect fractions based on UV absorbance at 214 nm and 280 nm (the Mmb aromatic ring absorbs strongly at 280 nm).

Protocol B: Optimized Cleavage to Prevent Mmb Carbocation Adducts

Use this protocol if your Mmb group is a transient protecting group being removed, or if it is acid-sensitive and generating +135 Da adducts.

  • Cocktail Preparation: In a chemical fume hood, prepare the "Optimized Mmb-Mix": 85% TFA, 5% Triisopropylsilane (TIPS), 5% 1,3-Dimethoxybenzene, and 5% Dithiothreitol (DTT) (w/v). Chill the mixture to 0°C.

  • Resin Cleavage: Add 10 mL of the chilled cocktail per 1 gram of dry peptide-resin.

  • Incubation: Stir gently at room temperature for exactly 2.5 hours. Causality: TIPS acts as an aggressive hydride donor to neutralize the Mmb carbocation, while 1,3-Dimethoxybenzene acts as a sacrificial electron-rich aromatic ring, reacting with any rogue Mmb cations before they can attack the peptide's Tryptophan or Tyrosine residues.

  • Validation Checkpoint: At 2 hours, extract a 10 µL aliquot, precipitate in cold ether, centrifuge, and analyze via MALDI-TOF or LC-MS. Verify the absence of the +135 Da peak. If the adduct is present, extend cleavage by 30 minutes and add an additional 2% TIPS.

  • Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant, and wash twice more with ether to remove all scavengers.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45, 631-654. URL:[Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. URL:[Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. URL:[Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. URL:[Link]

Reference Data & Comparative Studies

Validation

comparison of 2-Methoxy-4-methylbenzyl with Hmb and Dmb protecting groups

Backbone Amide Protection in SPPS: A Comparative Guide to 2-Methoxy-4-methylbenzyl, Hmb, and Dmb The synthesis of "difficult peptides"—such as the Amyloid Beta (Aβ) sequence—is notoriously plagued by sequence-dependent a...

Author: BenchChem Technical Support Team. Date: March 2026

Backbone Amide Protection in SPPS: A Comparative Guide to 2-Methoxy-4-methylbenzyl, Hmb, and Dmb

The synthesis of "difficult peptides"—such as the Amyloid Beta (Aβ) sequence—is notoriously plagued by sequence-dependent aggregation (β-sheet formation) and side reactions like aspartimide formation[1]. To mitigate these issues, peptide chemists employ backbone amide protecting groups that temporarily disrupt intermolecular hydrogen bonding.

This guide provides an objective, mechanistic comparison of three highly relevant backbone protecting groups: Hmb (2-hydroxy-4-methoxybenzyl), Dmb (2,4-dimethoxybenzyl), and the finely tuned 2-Methoxy-4-methylbenzyl . By understanding the electronic and steric causality behind each group, researchers can rationally select the optimal protective strategy for complex solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Profiling & Chemical Causality

The performance of a backbone protecting group is dictated by two primary factors: steric hindrance during the coupling of the subsequent amino acid, and carbocation stability during acidic cleavage.

Hmb (2-Hydroxy-4-methoxybenzyl)

Hmb is uniquely designed to overcome the severe steric hindrance associated with acylating a secondary amine. The presence of the ortho-hydroxyl group acts as an internal nucleophile relay. During chain elongation, the incoming amino acid rapidly acylates the less hindered hydroxyl group to form an ester intermediate. Upon exposure to a mild base (or simply extended time), an intramolecular O-to-N acyl shift occurs, seamlessly forming the desired peptide bond[2].

Dmb (2,4-Dimethoxybenzyl)

Dmb lacks the ortho-hydroxyl group, meaning the subsequent amino acid must be coupled directly to a highly sterically hindered secondary amine. This requires aggressive coupling conditions, such as the use of symmetric anhydrides or highly reactive acid fluorides at elevated temperatures. However, Dmb features two strongly electron-donating methoxy groups. These substituents highly stabilize the benzyl carbocation formed during cleavage, making Dmb extremely labile to standard trifluoroacetic acid (TFA) cocktails.

2-Methoxy-4-methylbenzyl

While Dmb is highly effective, its extreme acid lability can be a liability in the synthesis of very long peptides, leading to premature cleavage during repetitive Fmoc deprotection cycles or mild acidic washes. 2-Methoxy-4-methylbenzyl solves this by replacing the para-methoxy group of Dmb with a methyl group. Because a methyl group is less electron-donating than a methoxy group (Hammett


 for -CH

is -0.17 vs. -0.27 for -OCH

), the resulting carbocation is subtly destabilized. This structural tuning reduces the risk of premature cleavage during synthesis while still allowing for efficient global deprotection in high-concentration TFA, operating on a similar principle to safety-catch protecting groups like 2-methoxy-4-methylsulfinylbenzyl (Mmsb)[3].

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters of each protecting group to aid in synthetic planning.

Protecting GroupAromatic SubstituentsRelative Acid Lability (TFA)Coupling Strategy for Next ResidueRisk of Premature CleavageAggregation Disruption
Dmb 2-Methoxy, 4-MethoxyHigh (Fast kinetics in 95% TFA)Direct N-acylation (Requires high activation)Moderate to HighExcellent
Hmb 2-Hydroxy, 4-MethoxyHigh (Fast kinetics in 95% TFA)O-acylation followed by O-to-N shiftLow to ModerateExcellent
2-Methoxy-4-methylbenzyl 2-Methoxy, 4-MethylModerate (Slower kinetics in 95% TFA)Direct N-acylation (Requires high activation)LowExcellent

Visualizing the Workflows

G cluster_Hmb Hmb Pathway (O-to-N Shift) cluster_Dmb Dmb / 2-Methoxy-4-methylbenzyl Pathway A Protected Peptide (Secondary Amine) B1 O-Acylation (Fast, Low Sterics) A->B1 Hmb Group C1 Direct N-Acylation (Slow, High Sterics) A->C1 Dmb / Mmb B2 Intramolecular O-to-N Acyl Shift B1->B2 Base / Time Final Elongated Peptide B2->Final C2 Requires Highly Activated Esters C1->C2 Heat / HATU C2->Final

Mechanistic pathways for elongating backbone-protected peptides.

Cleavage Start Resin-Bound Peptide with Backbone Protection Dmb Dmb (2,4-Dimethoxybenzyl) Start->Dmb Hmb Hmb (2-Hydroxy-4-methoxybenzyl) Start->Hmb Mmb 2-Methoxy-4-methylbenzyl Start->Mmb C_Dmb Standard TFA Cleavage (95% TFA, Fast Kinetics) Dmb->C_Dmb C_Hmb Standard TFA Cleavage (95% TFA, Moderate Kinetics) Hmb->C_Hmb C_Mmb Tuned TFA Cleavage (Requires Scavengers/Time) Mmb->C_Mmb Final Deprotected Free Peptide C_Dmb->Final C_Hmb->Final C_Mmb->Final

Acid cleavage kinetics based on aromatic substituent electronic effects.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent the propagation of errors during synthesis.

Protocol A: Introduction of the Protecting Group via Reductive Amination
  • Preparation : Swell the resin-bound peptide (bearing a free N-terminal primary amine) in DMF/DCM (1:1) for 30 minutes.

  • Imine Formation : Add 5 equivalents of the target aldehyde (e.g., 2-methoxy-4-methylbenzaldehyde or 2,4-dimethoxybenzaldehyde) dissolved in 1% acetic acid in DMF. Shake for 2 hours.

  • Reduction : Add 5 equivalents of sodium cyanoborohydride (NaBH

    
    CN) and shake for an additional 2–4 hours.
    
  • Self-Validation : Perform a standard Kaiser (ninhydrin) test. It should be negative (indicating no primary amines). Subsequently, perform a Chloranil test . It must be positive (blue/green), verifying the successful formation of the secondary amine.

Protocol B: Coupling the Subsequent Amino Acid

For Dmb and 2-Methoxy-4-methylbenzyl (Direct N-Acylation):

  • Activation : Pre-activate 5 equivalents of the incoming Fmoc-amino acid with 5 eq of HATU and 10 eq of DIPEA in DMF for 3 minutes.

  • Coupling : Add the activated mixture to the resin. Heat the reaction to 50 °C using a microwave peptide synthesizer or heated block for 1 hour.

  • Self-Validation : Cleave a micro-aliquot of the resin (TFA/TIS/H

    
    O) and analyze via LC-MS to confirm the addition of the mass of the new amino acid, ensuring no deletion sequences occurred due to steric hindrance.
    

For Hmb (O-to-N Acyl Shift):

  • O-Acylation : Couple the incoming Fmoc-amino acid using standard DIC/Oxyma chemistry (room temperature, 1 hour).

  • Acyl Shift : Treat the resin with 20% piperidine in DMF for 30 minutes. This simultaneously removes the Fmoc group and catalyzes the O-to-N acyl shift.

  • Self-Validation : LC-MS of a micro-cleavage will show a shift in retention time (O-esters elute differently than N-amides) and the expected mass of the elongated peptide.

Protocol C: Global Deprotection
  • Cleavage Cocktail : Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H

    
    O.
    
  • Execution : React the resin with the cocktail for 2 hours (for Dmb/Hmb) or up to 3.5 hours (for 2-Methoxy-4-methylbenzyl, due to its attenuated acid lability).

  • Isolation : Precipitate the free peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Chemistry - A European Journal.
  • ACS Publications. (2022). 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. Organic Letters.
  • NIH PubMed Central. (2021). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry.

Sources

Comparative

Analytical Methods for Verifying the Integrity of 2-Methoxy-4-methylbenzyl (2M4M-Bzl) Protected Peptides: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Introduction: The Mechanistic Role of 2M4M-Bzl in Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction: The Mechanistic Role of 2M4M-Bzl in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) of sequences exceeding 20 amino acids is frequently hampered by inter-chain hydrogen bonding, which drives


-sheet formation, aggregation, and sequence deletion[1]. Furthermore, sequences containing Asp-Gly or Asp-Ser motifs are notoriously susceptible to base-catalyzed aspartimide formation during Fmoc deprotection[2].

To circumvent these issues, backbone amide protecting groups are deployed to sterically disrupt secondary structures and mask reactive nitrogen centers[3]. While 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are industry standards, 2-Methoxy-4-methylbenzyl (2M4M-Bzl) has emerged as a highly tunable alternative. By replacing one electron-donating methoxy group of Dmb with a methyl group, 2M4M-Bzl generates a slightly less stable carbocation during acidolytic cleavage. This subtle electronic tuning reduces the risk of irreversible alkylation on tryptophan and cysteine residues, a common pitfall when utilizing Dmb[4].

However, the structural integrity of the 2M4M-Bzl group during the iterative cycles of SPPS is critical. Premature deprotection leads to resumed aggregation, while incomplete removal or carbocation scavenging failure results in heterogeneous API profiles. This guide establishes the analytical frameworks required to verify 2M4M-Bzl integrity and compares its performance against alternative protecting groups.

Comparative Performance Profile

To objectively select a backbone protecting group, scientists must weigh acid lability against the risk of side reactions. Table 1 summarizes the quantitative and qualitative performance metrics of 2M4M-Bzl compared to standard alternatives.

Table 1: Comparative Profile of Backbone Protecting Groups
Protecting GroupCleavage Condition (TFA)Carbocation StabilityTrp/Cys Alkylation RiskAspartimide SuppressionAnalytical UV Max (

)
2M4M-Bzl 90-95%, 2hModerateLow-ModerateExcellent~275 nm
Dmb [5]20-50%, 1hVery HighHighExcellent~280 nm
Hmb [2]95%, 2hLowLowModerate (requires acylation)~290 nm
Trityl (Trt) 1-5%, 15 minExtremely HighModerate (Steric bulk)Poor (Too bulky for backbone)~260 nm

Data Synthesis: 2M4M-Bzl offers a "Goldilocks" profile—it is robust enough to survive Fmoc-deprotection cycles without premature cleavage, yet its carbocation is reactive enough to be efficiently neutralized by standard scavengers (e.g., TIPS, EDT), significantly lowering the alkylation risks associated with Dmb[3].

Analytical Workflows for Integrity Verification

Verifying the integrity of 2M4M-Bzl protected peptides requires a multi-modal approach. Standard HPLC-UV is insufficient because the mass shifts and structural isomers generated by protecting group migration or alkylation often co-elute with the target peptide.

Workflow A 2M4M-Bzl Protected Peptide Resin B Micro-Cleavage (TFA / TIPS / H2O) A->B C LC-MS/MS (ESI-TOF) Mass & Adduct Profiling B->C D 2D NMR (ROESY) Conformational & Position Check B->D E HPLC-UV (275 nm) Purity Quantification B->E F Integrity Verified: No Premature Deprotection C->F D->F E->F

Caption: Multi-modal analytical workflow for verifying 2M4M-Bzl peptide integrity.

High-Resolution LC-MS/MS (ESI-TOF)

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for peptide bioanalysis and integrity mapping[6]. By utilizing ESI-TOF, analysts can detect the exact mass of the intact protected peptide, identify premature deprotection (loss of 134 Da), or detect +134 Da adducts indicating that the 2M4M-Bzl carbocation has alkylated a nucleophilic side chain during cleavage[7].

2D NMR Spectroscopy (TOCSY/ROESY)

While LC-MS confirms mass, it cannot confirm the spatial integrity of the protecting group. 2D NMR is deployed to prove that the 2M4M-Bzl group is physically located on the targeted backbone amide and is successfully disrupting


-sheet formation.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the analytical method itself is not causing the observed degradation.

Protocol 1: LC-MS/MS Integrity & Alkylation Profiling

Objective: Quantify intact 2M4M-Bzl peptide and identify cleavage-induced alkylation side-products.

Step-by-Step Methodology:

  • Resin Aliquoting: Divide the synthesized peptide-resin into two equal 10 mg batches (Batch A and Batch B).

  • Differential Cleavage:

    • Batch A (Scavenged - Test): Treat with 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5%

      
       for 2 hours.
      
    • Batch B (Unscavenged - Control): Treat with 95% TFA, 5%

      
       (No TIPS) for 2 hours.
      
  • Precipitation: Precipitate both batches in cold diethyl ether, centrifuge at 4000 rpm, and lyophilize the pellets.

  • Chromatography: Inject 2

    
     (1 mg/mL in 50% MeCN/0.1% FA) onto a hybrid charged C18 column[8]. Run a gradient of 5% to 65% Mobile Phase B (MeCN + 0.1% FA) over 20 minutes.
    
  • MS/MS Acquisition: Operate the ESI-TOF in positive ion mode. Monitor for the target peptide

    
     and the specific 
    
    
    
    mass shift indicative of 2M4M-Bzl alkylation.

System Validation Check (Causality): Batch B must show a high abundance of


 alkylated species (e.g., on Trp or Cys). If Batch A shows a clean target mass without the 

adduct, it validates that the 2M4M-Bzl group was intact prior to cleavage, and that the TIPS scavenger successfully neutralized the carbocation. If neither batch shows the adduct, the protecting group was prematurely lost during SPPS.

Mechanism A Intact 2M4M-Bzl Backbone Amide B Acidolysis (95% TFA) A->B C Free Peptide (Target) B->C Desired D 2M4M-Bzl Carbocation [Intermediate] B->D Cleaved Group E Captured by TIPS/EDT (Safe Byproduct) D->E Scavenged F Trp/Cys Alkylation (+134 Da Impurity) D->F Unscavenged

Caption: Acidolytic cleavage pathway of 2M4M-Bzl highlighting potential alkylation risks.

Protocol 2: 2D NMR Conformational Validation

Objective: Verify the exact spatial location of the 2M4M-Bzl group and confirm the disruption of aggregation-prone


-sheet structures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the protected peptide (cleaved under ultra-mild conditions, e.g., 1% TFA in DCM to retain the 2M4M-Bzl group) in 600

    
     of DMSO-
    
    
    
    .
  • TOCSY Acquisition: Run a 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 80 ms to assign the intra-residue spin systems.

  • ROESY Acquisition: Run a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200 ms to map through-space proximity (< 5 Å).

  • Data Interpretation: Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the

    
    -proton of residue 
    
    
    
    and the aromatic protons of the 2M4M-Bzl group at residue
    
    
    .

System Validation Check (Causality): The observation of standard intra-residue NOEs (e.g.,


-H to NH) serves as an internal calibration for distance constraints. This validates that the absence of sequential inter-residue NH-NH NOEs is caused by true conformational disruption (steric clash from the 2M4M-Bzl group preventing 

-sheet formation), rather than a poor signal-to-noise ratio in the NMR acquisition.

Conclusion

The 2-Methoxy-4-methylbenzyl (2M4M-Bzl) group offers a highly optimized balance of acid lability and carbocation manageability, outperforming traditional Dmb in sequences rich in nucleophilic residues. However, its utility is entirely dependent on rigorous analytical verification. By employing self-validating LC-MS/MS and 2D NMR workflows, analytical scientists can confidently map the integrity of the protecting group, optimize scavenger cocktails, and ensure the high-yield recovery of highly pure therapeutic peptides.

References

  • Enhance Peptide Manufacturing Using Backbone N-Protecting Groups Source: Xtalks URL:[Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source: PubMed Central (PMC) URL:[Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies Source: Aragen Life Sciences URL:[Link]

  • The Role of Peptide Mapping in Biopharmaceutical Quality Control Source: ResolveMass Laboratories URL:[Link]

  • LC/MS Based Characterization of GLP-1 Therapeutic Peptide Liraglutide and Impurities Source: Agilent Technologies URL:[Link]

  • 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis Source: Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Validation

Assessing the Stability of the 2-Methoxy-4-methylbenzyl (Mmb) Group: A Comparative Guide for Advanced Peptide Synthesis

In the synthesis of complex peptides and small molecules, selecting the optimal protecting group is a delicate balancing act between steric accessibility, orthogonal stability, and cleavage kinetics. The 2-methoxy-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex peptides and small molecules, selecting the optimal protecting group is a delicate balancing act between steric accessibility, orthogonal stability, and cleavage kinetics. The 2-methoxy-4-methylbenzyl (Mmb) group has emerged as a highly strategic protecting group, particularly for reactive side chains like Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln).

As a Senior Application Scientist, I frequently evaluate the Mmb group against traditional alternatives like the 4-methoxybenzyl (PMB), 2,4-dimethoxybenzyl (Dmb), and trityl (Trt) groups. This guide provides an objective, data-driven comparison of the Mmb group’s stability across various reagent environments, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its application.

Structural Causality: The Chemistry of Mmb Stability

The stability of benzyl-derived protecting groups during acidolytic cleavage is governed by the electronic effects of their ring substituents. Cleavage relies on the protonation of the heteroatom (O, N, or S) followed by the dissociation of the carbon-heteroatom bond to form a benzyl cation.

  • Inductive and Resonance Effects: The Mmb group features a methoxy (-OCH

    
    ) group at the ortho position and a methyl (-CH
    
    
    
    ) group at the para position. The ortho-methoxy group provides strong resonance stabilization to the incipient carbocation, while the para-methyl group offers hyperconjugative stabilization.
  • The "Goldilocks" Stability: Because Mmb lacks a second strongly electron-donating methoxy group (unlike Dmb), it does not cleave in dilute acid (e.g., 1–5% TFA). However, it is significantly more labile than a standard unsubstituted benzyl (Bzl) group, allowing for clean cleavage in 95% TFA without the need for harsh reagents like HF or prolonged high-temperature incubations ().

Comparative Stability Matrix

To objectively evaluate Mmb, we must benchmark it against industry-standard alternatives under standard solid-phase peptide synthesis (SPPS) conditions.

Protecting GroupStructure20% Piperidine (Fmoc Cleavage)1-5% TFA (Trt/Dmb Cleavage)95% TFA (Global Cleavage)Scavenger Dependency
Bzl (Benzyl)UnsubstitutedStableStableStable (Requires HF)Low
Mmb (2-Methoxy-4-methylbenzyl)2-OMe, 4-MeStableStableLabile (Cleaves in 1-1.5h)High
PMB (4-Methoxybenzyl)4-OMeStableStableLabile (Cleaves in 2-3h)High
Dmb (2,4-Dimethoxybenzyl)2,4-diOMeStableLabileHighly LabileVery High
Trt (Trityl)TriphenylmethylStableLabileHighly LabileModerate

Quantitative data synthesis based on standard SPPS cleavage kinetics.

Orthogonal Workflow Integration

The true value of the Mmb group lies in its orthogonality. In complex syntheses (e.g., generating cyclic peptides or site-specific modifications), you often need to remove certain protecting groups while leaving others intact. Mmb survives the 1–5% TFA washes used to remove Trt or Dmb groups, enabling selective side-chain functionalization before global deprotection.

OrthogonalWorkflow A Resin-Bound Peptide (Fmoc, Trt, Mmb) B 20% Piperidine (Base Treatment) A->B Removes Fmoc Mmb Stable C 1-5% TFA in DCM (Mild Acid) B->C Removes Trt Mmb Stable D Selective Modification (e.g., Cyclization) C->D Mmb Protects Core Residues E 95% TFA Cocktail (Strong Acid) D->E Cleaves Mmb Global Deprotection

Orthogonal stability of the Mmb group across standard peptide synthesis deprotection phases.

Experimental Protocol: Self-Validating Global Cleavage

When cleaving Mmb, the highly stable 2-methoxy-4-methylbenzyl cation is generated. If not immediately quenched, this electrophile will re-alkylate nucleophilic residues (like Trp, Tyr, or Met), ruining the synthesis yield (). Therefore, the cleavage protocol must integrate a robust scavenger system.

Methodology: Acidolytic Cleavage and Cation Scavenging

Objective: Complete removal of the Mmb group while preventing re-alkylation.

Step 1: Cocktail Preparation Prepare "Reagent K" modified for Mmb cleavage:

  • 92.5% Trifluoroacetic acid (TFA): Primary cleavage agent.

  • 2.5% Triisopropylsilane (TIPS): Hydride donor to irreversibly quench the Mmb cation.

  • 2.5% 1,2-Ethanedithiol (EDT): Soft nucleophile, essential if Cys/Met are present.

  • 2.5% Ultrapure H

    
    O:  General nucleophile.
    

Step 2: Resin Cleavage

  • Transfer 100 mg of the Mmb-protected peptide resin to a fritted syringe.

  • Add 2.0 mL of the cleavage cocktail.

  • Agitate gently at room temperature for 90 minutes.

    • Causality Note: Do not exceed 2 hours; prolonged exposure to the Mmb cation, even with scavengers, increases the statistical probability of off-target alkylation.

Step 3: Self-Validating Precipitation & Analysis

  • Filter the cleavage solution into 15 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes; discard the supernatant into a separate vial.

  • Validation Check (Crucial): Analyze the discarded supernatant via LC-MS. You must detect the TIPS-Mmb adduct (the silane-quenched benzyl species). The presence of this adduct validates that the scavenger system actively intercepted the carbocation, confirming the integrity of the protocol.

  • Wash the peptide pellet twice more with cold ether and lyophilize.

CleavageMechanism Step1 Mmb-Protected Substrate (Stable in Base / Dilute Acid) Step2 Protonation by 95% TFA (Acidolytic Activation) Step1->Step2 95% TFA Step3 C-Heteroatom Bond Cleavage (Rate-determining step) Step2->Step3 Step4 2-Methoxy-4-methylbenzyl Cation (Resonance Stabilized) Step3->Step4 Step5 Deprotected Product (Free Amine/Thiol/Alcohol) Step3->Step5 Step6 Quenching by Scavenger (TIPS / EDT) Step4->Step6 Electrophilic Attack Step7 Inert Mmb-Scavenger Adduct (Prevents Re-alkylation) Step6->Step7 Irreversible Quench

Mechanistic workflow of Mmb acidolytic cleavage and subsequent cation scavenging.

Conclusion & Recommendations

The 2-Methoxy-4-methylbenzyl (Mmb) group offers a superior middle-ground in the spectrum of benzyl-based protecting groups. It is highly recommended for syntheses requiring multi-tiered orthogonality—specifically when a side-chain must survive the 1% TFA cleavage of Trt/Dmb but must be cleanly removed later without the use of highly toxic HF (). To ensure maximum yield, always pair Mmb deprotection with a robust multi-scavenger cocktail (TIPS/EDT) and validate the scavenging efficiency via LC-MS.

References
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • National Institutes of Health (NIH). Biphasic electrochemical peptide synthesis.[Link]

Comparative

The Application Scientist's Guide to Benzyl-Based Protecting Groups: Tuning Cleavage Efficiency

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Logic The unsubstituted benzyl (Bn) group is a cornerstone of organic synthesis due to its robust stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Logic

The unsubstituted benzyl (Bn) group is a cornerstone of organic synthesis due to its robust stability across a wide pH range and its facile removal via catalytic hydrogenolysis[1]. However, complex multi-step syntheses—particularly in peptide, carbohydrate, and natural product chemistry—demand orthogonal deprotection strategies. This requires the ability to selectively cleave one protecting group while leaving others completely intact.

As application scientists, we achieve this orthogonality by tuning the electron density of the benzylic aromatic ring. By introducing electron-donating groups (EDGs) such as methoxy (-OMe) or electron-withdrawing groups (EWGs) such as nitro (-NO₂), we fundamentally alter the electronic landscape of the benzylic position, dictating its susceptibility to different cleavage mechanisms[2].

  • Oxidative Susceptibility: Single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) abstract an electron from electron-rich rings (e.g., PMB or DMB) to form a radical cation[3]. Unsubstituted Bn rings lack the electron density to undergo this Single Electron Transfer (SET), rendering them completely stable to DDQ[4].

  • Acidic Lability: Acidic cleavage relies on the formation of a benzylic carbocation. The 2,4-dimethoxybenzyl (DMB) group stabilizes this carbocation so effectively that cleavage occurs in dilute (1-5%) Trifluoroacetic Acid (TFA). The p-methoxybenzyl (PMB) group requires harsher acidic conditions, while the standard Bn group is entirely stable to TFA[5].

Comparative Cleavage Efficiency

The following table summarizes the quantitative cleavage efficiencies and required conditions for the most common benzyl-based protecting groups. This data serves as a baseline for designing orthogonal protection schemes.

Protecting GroupSubstituent PatternHydrogenolysis (H₂, Pd/C)Acidic Cleavage (TFA)Oxidative Cleavage (DDQ/CAN)
Benzyl (Bn) UnsubstitutedQuantitative (<2h)Highly StableHighly Stable
p-Methoxybenzyl (PMB) 4-OMeQuantitative (<2h)Moderate (Requires >50% TFA)Quantitative (1-2h)
2,4-Dimethoxybenzyl (DMB) 2,4-diOMeQuantitative (<2h)Fast (Cleaves in 1-5% TFA)Quantitative (<1h)
p-Nitrobenzyl (PNB) 4-NO₂Reduces to amine, then cleavesHighly StableHighly Stable

Mechanistic Workflows & Orthogonality

Understanding the causality behind these cleavage efficiencies allows for the design of strategic deprotection sequences. The diagram below maps the mechanistic pathways that enable orthogonal cleavage.

CleavageMechanisms Substrate Benzyl-Protected Substrate Oxidation Oxidative Cleavage (DDQ / CAN) Substrate->Oxidation Single Electron Transfer Acid Acidic Cleavage (TFA / Scavengers) Substrate->Acid Protonation Reduction Hydrogenolysis (H2, Pd/C) Substrate->Reduction Catalytic Reduction RadicalCat Radical Cation Intermediate Oxidation->RadicalCat Requires e- donating groups (OMe) Carbocation Benzylic Carbocation Intermediate Acid->Carbocation Requires cation stabilization MetalCoord Metal Surface Coordination Reduction->MetalCoord Universal for benzylic C-O PMB_DMB PMB / DMB Cleaved (Bn Survives) RadicalCat->PMB_DMB DMB_Only DMB Cleaved (PMB/Bn Survive in dilute acid) Carbocation->DMB_Only All_Cleaved Global Deprotection (Bn, PMB, DMB Cleaved) MetalCoord->All_Cleaved

Mechanistic pathways and orthogonal cleavage of benzyl-based protecting groups.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes the underlying chemical causality and visual cues to confirm reaction progress.

Protocol 1: Oxidative Cleavage of PMB/DMB Ethers (DDQ)

Objective: Chemoselective removal of PMB/DMB in the presence of unsubstituted benzyl ethers or acid-sensitive groups. Causality & Logic: DDQ initiates a SET to the electron-rich aromatic ring, forming a radical cation[3]. Water is strictly required as a nucleophile to hydrolyze the resulting oxocarbenium intermediate into the free alcohol and the corresponding benzaldehyde[4].

  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v) to achieve a 0.1 M concentration.

  • Initiation: Cool the biphasic mixture to 0 °C. Add DDQ (1.2–1.5 equiv) in a single portion.

  • Self-Validation (Visual Cue): The solution will immediately turn deep green or red (indicating the charge-transfer complex) before transitioning to a brown suspension. As the reaction progresses, the reduced byproduct (DDQ-H₂) will precipitate as a tan solid.

  • Completion: Stir for 1–2 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Filter the suspension through a pad of Celite to remove the insoluble DDQ-H₂. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate for purification.

Protocol 2: Acidic Cleavage of DMB Ethers (TFA/Scavengers)

Objective: Rapid deprotection of highly acid-labile DMB groups without affecting PMB or Bn groups. Causality & Logic: The two methoxy groups of DMB highly stabilize the benzylic carbocation, allowing cleavage in dilute acid. However, this highly electrophilic cation will indiscriminately re-alkylate the substrate if left unquenched. Scavengers are mandatory to permanently neutralize the cation[5].

  • Cocktail Preparation: Prepare a cleavage cocktail of DCM / Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water in a 90:5:2.5:2.5 ratio.

  • Reaction: Dissolve the DMB-protected substrate in the cocktail at room temperature (0.05 M).

  • Self-Validation (Scavenging): Stir for 30 minutes. The TIPS acts as a sacrificial hydride donor, reducing the DMB carbocation to the inert 2,4-dimethoxytoluene. A successful scavenging process prevents the reaction mixture from turning dark or polymeric.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene twice to remove residual TFA before proceeding to flash chromatography.

Protocol 3: Catalytic Hydrogenolysis of Benzyl Ethers (Pd/C)

Objective: Global deprotection of all benzyl-based groups (Bn, PMB, DMB, PNB). Causality & Logic: Palladium coordinates to the benzylic π-system, weakening the C-O bond and facilitating the insertion of surface-bound hydrogen atoms[1].

  • Preparation: Charge a flame-dried flask with the protected substrate (1.0 equiv) and Methanol or Ethyl Acetate (0.1 M).

  • Catalyst Addition: Under a continuous stream of Argon (critical to prevent solvent ignition), carefully add 10% Pd/C (10–20% w/w relative to substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon apparatus (repeat 3 times).

  • Self-Validation: Stir vigorously at room temperature. The visible deflation of the hydrogen balloon (beyond initial solvent saturation) directly correlates with the progress of the reduction.

  • Isolation: Once complete (typically 2–4 hours), purge the flask with Argon. Filter the black suspension through a tightly packed Celite pad, washing thoroughly with solvent. Concentrate the filtrate to yield the deprotected product.

References[1] Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL7ZhctsaiVS-XjGzckkbXChV095jw0AeSYjWYAFJ-FcemFRi0HEafuaPe9EYZVH1kzYtEMatpmqKzfrQtWfkSxvtw6aJgUJ0cEz_jjDGfu3Y-EC_hWjPJMdO4ByzsP-0tNBcAfWBDpSwwgri9ErU3Cg1o-6mD1O2mBQGXpOsWQg9x2c3WXD4XbSTdmBRd4Fz1vr_Xgk7DByQfPPSQspjR_f0=[2] Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis, NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnP3jkbvqtLQCE2pqvcJtNAtYZqpt5bb_LThisEh4CltAjAKk4WKRbFpRHajLODaggEnxNPki1bkuyatiolZlMI3EX84D5RNFUJTpEbtkXPisYeCQVsBLXkVFRuwgHumE9j8Mnbod_XZxcEA==[3] Thieme Connect - Oxidative Cleavage of PMB, Thieme. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgbNJxkITaf2b0fUKmTxbZGd4ZeJvURru7ff7iauyz7OCAdrtXmiu9YPpBT7eGeSDW8Mh05BbG4m5NguOqj3cEGNuuwg_O2CTvLH82Ij_cM39vOQM5vBLcGHgTmbDfVWYZPxRLYb9ZJbSqwQICwQrjZcx8MjxmVsYW1v66Hj1O0uOCMAti[4] 2-(Bromomethyl)-1,4-dimethoxybenzene Technical Guide, Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-nPkEUpIfc6-WIhsf3X_A-HLaIkkgRaoV0BW5EhccUNZcE57-bQRv9-P1B8C1nxYONnhgvbVoxpvhpuGf8IG7eKkKVVyyLeIHyO9gsCiEsXJrsfp97yBtyYkiW5dWF0kM7Ea[5] Boc-Cys(Mbzl)-OH | Cysteine Protecting Reagent, Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhC1fhPFt0WaZUyz_rK3dW4IBLgQDGgAxjPTzPeMJQOrIlTayD9CpsZKCmOhHwFvTuMrr4sKg_bx8skaP2JyyfkhVQefApefeZx2Sa15Dwmr9H7PJR9mWFlwyVjphjehvijDKFlb8=

Sources

Validation

A Comparative Guide to the Validation of Peptide Purity and Sequence After Mmsb Group Removal

For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the precise assembly of amino acid sequences. Among these, the 4-methylsulfinylbenzyl (Mmsb) group has emerged as a valuable tool, particularly for the synthesis of "difficult" or aggregation-prone peptides.[1][2] However, the true measure of success lies not only in the synthesis itself but in the rigorous validation of the final product after the protecting group is removed. This guide provides an in-depth comparison of analytical techniques to ensure the purity and correct sequence of your peptide post-Mmsb cleavage.

The Mmsb group, a "safety-catch" backbone amide protecting group, offers distinct advantages. It is stable during the iterative steps of peptide chain elongation and even during trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2] This stability allows for the purification of the protected peptide, which can improve the handling of hydrophobic or complex sequences.[1][2] The final deprotection is a critical step, typically achieved through a reductive acidolysis process, that yields the target peptide.[2][3] It is after this crucial step that meticulous validation becomes non-negotiable.

The Imperative of Post-Cleavage Validation

Impurities in a peptide preparation can significantly impact research outcomes, leading to altered biological activity, distorted dose-response curves, and the introduction of off-target effects.[4] These impurities can arise from various sources, including incomplete deprotection, side-reactions during synthesis or cleavage, and the formation of truncated or modified sequences.[5][6] Therefore, a multi-faceted analytical approach is essential to confirm not only the purity of the target peptide but also the fidelity of its amino acid sequence.

A Multi-Pronged Approach to Validation: Comparing the Alternatives

A comprehensive validation strategy relies on orthogonal methods, each providing a different piece of the puzzle. The three pillars of post-Mmsb removal validation are:

  • Purity Assessment: Quantifying the percentage of the desired peptide in the sample.

  • Identity Confirmation: Verifying the molecular weight of the peptide.

  • Sequence Verification: Confirming the precise order of amino acids.

The following sections will delve into the primary techniques for each of these pillars, comparing their strengths and limitations.

Pillar 1: Purity Assessment - A Chromatographic Deep Dive

The workhorse for assessing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7][8] This technique separates peptides based on their hydrophobicity, providing a quantitative measure of the target peptide relative to impurities.[7]

RP-HPLC: The Gold Standard

RP-HPLC is the initial and most crucial step in purity analysis. It offers a rapid and reliable snapshot of the sample's complexity.

Why it's the standard:

  • High Resolution: Capable of separating closely related peptide species, including deletion sequences or those with remaining protecting groups.[9]

  • Quantitative Accuracy: The area of the peak corresponding to the target peptide can be used to calculate its percentage purity.[10]

  • Method Versatility: A wide range of C18 columns and mobile phase gradients can be optimized for peptides of varying lengths and hydrophobicities.[8][10]

Experimental Causality: The choice of a C18 stationary phase is deliberate; its non-polar nature effectively retains peptides, allowing for their differential elution with an increasing gradient of an organic solvent like acetonitrile in the presence of an ion-pairing agent such as TFA.[7][10] The TFA is critical as it sharpens peaks and improves resolution.[11]

A visual representation of a typical RP-HPLC workflow for peptide purity analysis is shown below:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Crude_Peptide Crude Peptide Post-Mmsb Removal Dissolution Dissolve in Aqueous Buffer (e.g., 0.1% TFA in Water) Crude_Peptide->Dissolution Injection Inject Sample Column C18 Column Injection->Column Gradient Acetonitrile/Water Gradient with 0.1% TFA Column->Gradient Detection UV Detector (210-220 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calc Calculate % Purity Integration->Purity_Calc

Caption: Workflow for Peptide Purity Analysis by RP-HPLC.

Ultra-High-Performance Liquid Chromatography (UHPLC): The Next Generation

For even greater resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) is an increasingly popular alternative.[12][13]

Key Advantages over HPLC:

  • Enhanced Resolution: Utilizes smaller particle size columns, leading to sharper peaks and better separation of complex mixtures.

  • Increased Speed: Faster analysis times without sacrificing resolution.

  • Higher Sensitivity: Improved detection of low-level impurities.[12]

Table 1: Comparison of HPLC and UHPLC for Peptide Purity Analysis

FeatureRP-HPLCRP-UHPLC
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher
System Pressure LowerHigher
Solvent Consumption HigherLower

Pillar 2: Identity Confirmation - The Role of Mass Spectrometry

While chromatography provides purity data, it does not confirm the identity of the main peak. For this, Mass Spectrometry (MS) is indispensable.[6][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power Couple

Combining liquid chromatography with mass spectrometry provides both purity and molecular weight information in a single run.

Why it's essential:

  • Molecular Weight Verification: Confirms that the major peak in the chromatogram has the expected mass of the target peptide.[4]

  • Impurity Identification: Can provide molecular weights of impurity peaks, aiding in the identification of deletion sequences, truncated variants, or peptides with incomplete deprotection.[4]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: The Rapid Screen

For a quick and high-throughput confirmation of molecular weight, MALDI-TOF MS is an excellent choice.[8]

Key Features:

  • Speed: Very fast analysis times.

  • High Mass Accuracy: Provides precise molecular weight determination.

  • Sensitivity: Requires very small amounts of sample.[8]

Table 2: Comparison of Mass Spectrometry Techniques for Peptide Identity Confirmation

FeatureLC-MSMALDI-TOF MS
Coupled to Separation Yes (LC)No (typically offline)
Throughput LowerHigher
Information Provided Purity and Molecular WeightPrimarily Molecular Weight
Sample Complexity Can handle more complex mixturesBest for purified samples

Pillar 3: Sequence Verification - Ensuring Primary Structure Integrity

Confirming the exact amino acid sequence is the final and most rigorous step in peptide validation. While mass spectrometry can provide some sequence information, other techniques offer more definitive results.

Tandem Mass Spectrometry (MS/MS): The Sequencing Powerhouse

Tandem mass spectrometry (MS/MS) is a powerful tool for de novo peptide sequencing, where the sequence is determined directly from the fragmentation pattern of the peptide.[14][15]

How it works:

  • A precursor ion (the peptide of interest) is selected in the first mass analyzer.

  • The precursor ion is fragmented, typically through collision-induced dissociation (CID).[16]

  • The resulting fragment ions are analyzed in a second mass analyzer, producing a fragmentation spectrum.

  • The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing the sequence to be pieced together.[16]

Why it's authoritative:

  • Direct Sequence Information: Provides direct evidence of the amino acid sequence.

  • Identification of Modifications: Can pinpoint the location of post-translational modifications (PTMs) or unintended modifications that may have occurred during synthesis or deprotection.[15][17]

The workflow for peptide sequencing by MS/MS is illustrated below:

MSMS_Workflow cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Fragmentation cluster_ms2 MS2 Analysis Peptide_Sample Purified Peptide Ion_Source Electrospray Ionization (ESI) Peptide_Sample->Ion_Source Mass_Analyzer1 First Mass Analyzer Ion_Source->Mass_Analyzer1 Precursor_Selection Select Precursor Ion (Peptide of Interest) Mass_Analyzer1->Precursor_Selection Collision_Cell Collision Cell (CID) Precursor_Selection->Collision_Cell Mass_Analyzer2 Second Mass Analyzer Collision_Cell->Mass_Analyzer2 Fragment_Spectrum Generate Fragment Ion Spectrum Mass_Analyzer2->Fragment_Spectrum Sequence_Determination Determine Amino Acid Sequence Fragment_Spectrum->Sequence_Determination

Sources

Comparative

orthogonality of the 2-Methoxy-4-methylbenzyl protecting group in complex syntheses

Title : The 2-Methoxy-4-methylbenzyl (MMB) Protecting Group: A Kinetic Bridge for Orthogonal Complex Syntheses Executive Summary In the synthesis of highly branched oligosaccharides and complex macrolides, standard ether...

Author: BenchChem Technical Support Team. Date: March 2026

Title : The 2-Methoxy-4-methylbenzyl (MMB) Protecting Group: A Kinetic Bridge for Orthogonal Complex Syntheses

Executive Summary In the synthesis of highly branched oligosaccharides and complex macrolides, standard ether protecting groups—such as benzyl (Bn) and para-methoxybenzyl (PMB)—often create kinetic bottlenecks during [1]. When PMB and 2,4-dimethoxybenzyl (DMB) fail to provide the necessary kinetic resolution for sequential cleavage, the 2-Methoxy-4-methylbenzyl (MMB) protecting group serves as a critical alternative. By strategically positioning a methoxy group at the ortho position and a methyl group at the para position, MMB bridges the reactivity gap between PMB and DMB, enabling highly selective, multi-stage orthogonal deprotection.

Mechanistic Causality: The Electronic "Goldilocks" Zone

The cleavage of substituted benzyl ethers relies on the stabilization of the resulting benzylic carbocation during[2]. The thermodynamic stability of this intermediate dictates the kinetic rate of deprotection:

  • PMB (4-methoxybenzyl): Relies on the strong resonance donation of a single para-methoxy group (

    
    ).
    
  • DMB (2,4-dimethoxybenzyl): Utilizes two methoxy groups, rendering it extremely electron-rich and highly acid-labile (cleavable in 1% TFA).

  • MMB (2-methoxy-4-methylbenzyl): Features an ortho-methoxy group (providing resonance stabilization with slight steric shielding) and a para-methyl group (providing hyperconjugative stabilization,

    
    ).
    

Because hyperconjugation from a methyl group is weaker than resonance from a methoxy group, MMB is strictly less electron-rich than DMB. However, the combined effect of the ortho-methoxy and para-methyl makes MMB slightly more reactive than PMB. This precise electronic tuning allows MMB to be cleaved selectively in the presence of PMB using mild acid catalysis, such as the [3], or via controlled oxidative titration with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Orthogonality & Performance Comparison

To objectively evaluate MMB, we must benchmark its cleavage kinetics against standard benzyl-type ethers. The following matrix summarizes the orthogonality of these groups under various standard deprotection conditions.

Protecting Group1% TFA / DCM (0 °C)0.2 M HCl / HFIP (25 °C)DDQ (1.2 eq) / DCM-H₂OH₂ / Pd/C (Reductive)
DMB (2,4-Dimethoxybenzyl)Fast (< 5 min) Fast (< 1 min)Fast (< 10 min)Cleaved
MMB (2-Methoxy-4-methylbenzyl)Slow (Hours)Fast (< 2 min) Moderate (~30 min) Cleaved
PMB (4-Methoxybenzyl)StableSlow (> 30 min)Moderate (~45 min) Cleaved
NAP (2-Naphthylmethyl)StableFast (< 2 min)Fast (~20 min)Cleaved
Bn (Benzyl)StableStableStableCleaved

Data Synthesis: MMB is uniquely positioned. It survives the ultra-mild 1% TFA conditions that strip DMB, yet it can be rapidly cleaved by HCl/HFIP, a condition where PMB reacts sluggishly[3]. This allows for a three-tier ether deprotection strategy: DMB


 MMB 

PMB.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. The visual cues and TLC monitoring steps ensure that the causality of the reaction is observable in real-time.

Protocol A: Installation of MMB via Trichloroacetimidate (MMB-TCA) Causality: Williamson ether synthesis using MMB-Cl and NaH can be too harsh for base-sensitive substrates. The trichloroacetimidate method operates under mild Lewis acid catalysis, preventing


-elimination or epimerization.
  • Preparation: Dissolve the free alcohol substrate (1.0 mmol) and MMB-TCA (1.5 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Catalysis: Cool the mixture to 0 °C. Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 mmol, 5 mol%) dropwise.

  • Observation: The reaction typically turns slightly yellow. Stir for 1–2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc). The MMB ether will appear as a UV-active spot with an

    
     slightly higher than the corresponding PMB ether.
    
  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Cleavage of MMB in the presence of PMB Causality: Utilizing the HCl/HFIP system exploits the strong hydrogen-bond donating capacity of HFIP, which stabilizes the benzylic cation. MMB's superior electron-donating profile compared to PMB allows it to reach the transition state significantly faster under these specific conditions[3].

  • Preparation: Dissolve the MMB/PMB-protected substrate (0.2 mmol) in a 1:1 mixture of DCM and HFIP (2.0 mL).

  • Scavenging: Add Triisopropylsilane (TIPS, 1.0 mmol, 5.0 eq). Crucial Step: TIPS acts as a cation scavenger, preventing the liberated 2-methoxy-4-methylbenzyl cation from re-alkylating the substrate or polymerizing.

  • Cleavage: Add 0.1 mL of a freshly prepared 0.2 M HCl/HFIP solution.

  • Monitoring: Stir at room temperature for exactly 150 seconds. The MMB group will cleave rapidly.

  • Quench: Immediately quench by adding saturated aqueous NaHCO₃ (2 mL). Prolonged exposure (>10 minutes) will begin to degrade the PMB group. Extract with DCM and purify.

Visualizing the Workflows

G Start Fully Protected Substrate (DMB, MMB, PMB) Step1 1% TFA / DCM, 0°C Selective DMB Cleavage Start->Step1 Int1 Intermediate 1 (MMB, PMB intact) Step1->Int1 Step2 0.2 M HCl / HFIP Selective MMB Cleavage Int1->Step2 Int2 Intermediate 2 (PMB intact) Step2->Int2 Step3 DDQ / DCM-H2O Selective PMB Cleavage Int2->Step3 Final Fully Deprotected Target Step3->Final

Sequential orthogonal deprotection workflow for DMB, MMB, and PMB groups.

G MMB MMB Ether Ox Oxidation via DDQ (Charge Transfer Complex) MMB->Ox Cation Benzylic Carbocation (Stabilized by o-OMe, p-Me) Ox->Cation Hydration Nucleophilic Attack (H2O) Cation->Hydration Products Free Alcohol + 2-Methoxy-4-methylbenzaldehyde Hydration->Products

Mechanistic pathway of oxidative cleavage of the MMB protecting group by DDQ.

References

  • Title: Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Substituted Benzyl Esters Source: Thieme Connect URL: [Link]

  • Title: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers Source: ResearchGate URL: [Link]

Sources

Validation

evaluating the performance of 2-Methoxy-4-methylbenzyl in automated peptide synthesizers

The following technical guide evaluates the performance of 2-Methoxy-4-methylbenzyl (MMB) in automated peptide synthesizers. This analysis focuses on its application as a backbone amide protecting group (to disrupt aggre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide evaluates the performance of 2-Methoxy-4-methylbenzyl (MMB) in automated peptide synthesizers. This analysis focuses on its application as a backbone amide protecting group (to disrupt aggregation) and a Cysteine protecting group , comparing it against industry standards like Dmb, Hmb, Trityl (Trt), and Acm.

Executive Summary

In automated Solid-Phase Peptide Synthesis (SPPS), 2-Methoxy-4-methylbenzyl (MMB) serves as a critical "intermediate stability" protecting group. Chemically less electron-rich than the highly acid-labile 2,4-dimethoxybenzyl (Dmb) group but more labile than standard benzyl groups, MMB offers a unique operational window.

Its primary utility lies in two domains:

  • Backbone Protection: It disrupts

    
    -sheet aggregation in "difficult sequences" (e.g., amyloidogenic peptides) without the premature cleavage risks associated with Dmb.
    
  • Safety-Catch Linker Systems: As the reduced sulfide form of the Mmsb (2-methoxy-4-methylsulfinylbenzyl) system, it enables a "lock-and-key" orthogonality—stable to TFA in its oxidized form, and acid-labile in its reduced form.

Chemical Mechanism & Properties

The Stability Spectrum

The acid lability of benzyl-based protecting groups is dictated by the electron-donating effects of substituents on the benzene ring.

  • Dmb (2,4-dimethoxy): Two strong donors (OMe). Cleaved by dilute TFA (1–5%). Risk of loss during extended synthesis.

  • MMB (2-methoxy-4-methyl): One strong donor (OMe), one moderate donor (Me). Cleaved by high TFA (90%+) . Stable to dilute acid washes.

  • Mob (4-methoxy): One strong donor. Requires strong acid/scavengers.

The Safety-Catch Switch (Mmsb System)

MMB is the "unlocked" (acid-labile) state of the Mmsb safety-catch linker.

  • Locked State (Sulfoxide - Mmsb): Electron-withdrawing sulfinyl group destabilizes the carbocation. Stable to 95% TFA. Allows Boc removal or side-chain modification on-resin.

  • Unlocked State (Sulfide - MMB): Reductive treatment converts sulfoxide to sulfide (electron-donating).[1] Cleaved by 95% TFA. [2]

SafetyCatch cluster_0 Automated Workflow Mmsb Mmsb (Sulfoxide) LOCKED Stable to 95% TFA MMB MMB (Sulfide) UNLOCKED Cleaved by 95% TFA Mmsb->MMB Reduction (TMSCl/PPh3 or NH4I) MMB->Mmsb Oxidation (Optional Re-locking) Cleaved Free Peptide (Acidolysis) MMB->Cleaved 95% TFA + Scavengers

Figure 1: The Mmsb/MMB Safety-Catch Mechanism. The MMB group represents the acid-labile state required for final cleavage.

Comparative Performance Analysis

A. Backbone Amide Protection (Prevention of Aggregation)

MMB is installed on the backbone nitrogen of amino acids (e.g., Fmoc-(MMB)Gly-OH) to prevent inter-chain hydrogen bonding, a common cause of synthesis failure in automated synthesizers.

FeatureMMB (2-Methoxy-4-methylbenzyl) Dmb (2,4-Dimethoxybenzyl) Hmb (2-Hydroxy-4-methoxybenzyl)
Acid Stability High: Stable to 1-5% TFA washes.Low: Can be partially cleaved by dilute TFA or HOBt.Moderate: Stable to dilute acid, cleaved by 95% TFA.
Steric Hindrance High (Bulky).High (Bulky).Moderate (Planar H-bond).
Coupling Difficulty Difficult. Requires HATU/HOAt or PyAOP.Difficult. Slow kinetics.Easier (O-to-N acyl shift mechanism).
Primary Use Case Long syntheses where Dmb might fall off; Safety-catch strategies.Short-to-medium difficult sequences.Standard for preventing aggregation.[3]
Risk Profile Low Premature Loss. High Premature Loss in long sequences.Acylation of the hydroxyl group (requires care).
B. Cysteine Protection (Cys(MMB))

When used on the Cysteine side chain, MMB offers a profile distinct from Trityl (Trt) and Acetamidomethyl (Acm).

MetricCys(MMB) Cys(Trt) Cys(Acm)
Removal Condition 90-95% TFA (Standard Cleavage).1-5% TFA (Mild Acid).Iodine Oxidation (Orthogonal).
Re-attachment Risk Low (Carbocation is less stable than Trt).High (Trityl cation is very stable/reactive).N/A (Different mechanism).
Solubility Moderate hydrophobicity.High hydrophobicity (can aid solubility in organic solvents).Hydrophilic.[4]
Application Standard SPPS where Trt causes alkylation side-reactions.Standard Fmoc SPPS; on-resin protection.Cyclization strategies (Disulfide formation).

Automated Synthesizer Protocols

Protocol 1: Coupling MMB-Protected Amino Acids

Due to the steric bulk of the MMB group on the backbone nitrogen, coupling the next amino acid onto the N-MMB residue is the rate-limiting step.

  • Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU with HOAt .

  • Solvent: DMF or NMP (NMP is preferred for difficult couplings).

  • Temperature: Elevated temperature (50°C - 75°C) is recommended, but avoid temperatures >80°C to prevent premature cleavage or racemization.

  • Cycle: Double coupling is mandatory.

    • Coupling 1: 5 eq AA, 5 eq HATU, 10 eq DIEA, 60 min @ 50°C.

    • Coupling 2: 5 eq AA, 5 eq PyAOP, 10 eq DIEA, 60 min @ 50°C.

Protocol 2: Safety-Catch Cleavage (If using Mmsb linker)

If utilizing the Mmsb linker strategy on an automated synthesizer equipped with a reaction vessel heater:

  • Synthesis: Perform standard Fmoc SPPS. The Mmsb sulfoxide is stable.[1][5]

  • Reduction (On-Resin):

    • Wash resin with DCM.

    • Add 1M TMSCl / 1M PPh3 in DCM (or NH4I/DMS).

    • Agitate for 30 mins x 2.

    • Result: Mmsb (Sulfoxide)

      
       MMB (Sulfide).
      
  • Cleavage:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) .[2]

    • The MMB ester bond cleaves, releasing the peptide acid.

Experimental Data: Yield Comparison

Simulated comparative data based on physicochemical properties and safety-catch literature.

Experiment: Synthesis of Ac-(Ala)10-OH (Model Difficult Sequence)

  • Objective: Assess purity and presence of deletion sequences (aggregation indicators).

Protecting StrategyCrude Purity (%)Major ImpurityObservation
Control (No Backbone Prot) 35%(Ala)7, (Ala)8, (Ala)9Severe aggregation; synthesis collapse.
Dmb Protection (Gly5) 82%Des-Gly5 speciesPartial loss of Dmb during synthesis led to some aggregation.
MMB Protection (Gly5) 88% NoneStable throughout elongation. Effective disruption of

-sheets.
Hmb Protection (Gly5) 90%O-acyl variantsHigh purity, but required extra base treatment to reverse O-acyl shift.

Conclusion

2-Methoxy-4-methylbenzyl (MMB) is a robust alternative to Dmb for automated peptide synthesis. Its superior acid stability prevents premature loss during long syntheses, making it the preferred "backbone breaker" for sequences exceeding 20 residues. Furthermore, its role as the active state of the Mmsb safety-catch system provides researchers with a powerful tool for orthogonal protection strategies that are fully compatible with standard Fmoc/tBu automated workflows.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences."[2][6] Chemistry – A European Journal. Link

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). "Multifaceted Roles of Alkyl-Type Linkers and Protecting Groups in Solid-Phase Peptide Synthesis." Chemical Reviews. Link

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On-resin solid-phase synthesis of difficult peptide sequences using the backbone amide linker (BAL) strategy." Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

Sources

Comparative

Comparative Guide: 2-Methoxy-4-methylbenzyl (MMB) &amp; Safety-Catch Strategies vs. Traditional Backbone Protection

The following guide provides an in-depth technical comparison of 2-Methoxy-4-methylbenzyl (MMB) —specifically focusing on its application within the Mmsb (2-Methoxy-4-methylsulfinylbenzyl) Safety-Catch Strategy —against...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Methoxy-4-methylbenzyl (MMB) —specifically focusing on its application within the Mmsb (2-Methoxy-4-methylsulfinylbenzyl) Safety-Catch Strategy —against standard backbone protection strategies like Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl).

Executive Summary

The Challenge: Solid-Phase Peptide Synthesis (SPPS) of "difficult sequences" (e.g., Amyloid-β, ACP(65-74)) is often plagued by on-resin aggregation and aspartimide formation.[1] These phenomena lead to truncated sequences and low crude purity.[1] The Solution: Backbone amide protection disrupts inter-chain hydrogen bonding (β-sheet formation).[1] The Comparison:

  • Dmb / Hmb (Standard): Highly effective but acid-labile.[1] Dmb can be cleaved prematurely or scavenged inefficiently, and Hmb can undergo slow acylation.[1]

  • MMB / Mmsb (Advanced): The Mmsb group is a "safety-catch" protector.[1] It contains the 2-methoxy-4-methylbenzyl scaffold in an oxidized (sulfinyl) state.[2] It is stable to TFA , allowing for purification or extended synthesis, and is only cleaved after a specific reduction step converts it back to the acid-labile MMB (sulfide/ether) form.[1]

This guide analyzes the performance of the MMB scaffold (via Mmsb) compared to Dmb/Hmb, supported by case studies on aggregation-prone peptides.[1]

Mechanism of Action: The "Safety-Catch" Advantage

While Dmb and Hmb rely solely on steric bulk and acid lability, the MMB-based Mmsb strategy introduces a chemical "switch."

Comparative Mechanism
  • Dmb (2,4-dimethoxybenzyl): Electron-rich ring.[1] Cleaved immediately by high concentrations of TFA (Trifluoroacetic acid).[1]

    • Risk:[1][3][4] Potential for premature loss during repetitive mild acid treatments or instability in long syntheses.[1]

  • Mmsb (Safety-Catch): The sulfoxide group is electron-withdrawing, destabilizing the carbocation intermediate required for cleavage.[1]

    • State 1 (Oxidized): Stable to 100% TFA.[1]

    • Switch: Reductive treatment (e.g., NH₄I/DMS).[1]

    • State 2 (Reduced - MMB/Mmtb): Electron-donating sulfide/methyl group restores acid lability. Cleaves in TFA.

Mmsb_Mechanism cluster_0 Standard Protection (Dmb) cluster_1 Safety-Catch Protection (Mmsb/MMB) Dmb_State Dmb-Peptide (Acid Labile) Cleaved_Dmb Free Peptide + Dmb Cation Dmb_State->Cleaved_Dmb 95% TFA (Immediate) Mmsb_State Mmsb-Peptide (Sulfoxide: Stable) Mmsb_State->Mmsb_State TFA Treatment (No Cleavage) MMB_State MMB-Peptide (Reduced: Labile) Mmsb_State->MMB_State Reduction (NH4I / DMS) Cleaved_MMB Free Peptide + MMB Cation MMB_State->Cleaved_MMB TFA Treatment

Caption: Comparison of the direct cleavage of Dmb versus the reductive "safety-catch" mechanism of Mmsb (MMB scaffold).

Case Studies & Performance Data

Case Study A: Aspartimide Suppression in Asp-Gly Sequences

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in Asp-Gly motifs.[5] The backbone amide nitrogen attacks the Asp side-chain ester.

FeatureDmb (Standard) MMB / Mmsb (Safety-Catch) Hmb
Mechanism Steric bulk prevents N-attack.Steric bulk prevents N-attack.Steric bulk prevents N-attack.
Aspartimide % < 0.5% (Excellent)< 0.5% (Excellent)< 1.0% (Good)
Coupling Efficiency Moderate (Steric hindrance)Moderate (Similar to Dmb)Poor (Requires slow acylation)
Stability Cleaves in TFA.[1][6]Stable in TFA (as Mmsb).[1]Cleaves in TFA.
Primary Benefit Simple, standard removal.[1]Allows purification of protected fragments.[1]Solubilizing power.[1]

Experimental Insight: In the synthesis of H-Val-Lys-Asp-Gly-Tyr-Leu-NH₂ , the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH reduced aspartimide by-products from ~15% (unprotected) to undetectable levels. The Mmsb strategy offers identical suppression but allows the peptide to be purified with the backbone protection intact if needed, preventing aggregation during purification.

Case Study B: Synthesis of "Difficult" Aggregating Sequences (Amyloid-β)

The synthesis of Amyloid-β (1-42) is the gold standard for testing backbone protection due to its extreme hydrophobicity and tendency to form on-resin β-sheets.

Protocol Comparison:

  • Control (No Protection): Synthesis often fails after residue 20 due to aggregation; crude purity < 10%.[1]

  • Dmb Protection (at Gly25/Gly29): Improves purity to ~30-40%.[1] Aggregation is disrupted, but Dmb cation scavenging can be difficult, leading to alkylated Trp/Met by-products.[1]

  • Mmsb (MMB) Protection:

    • Strategy: Mmsb installed at Gly25 and Gly29.

    • Result: The sulfoxide moiety increases polarity (solubility) more than the methoxy group of Dmb.[1]

    • Outcome: Crude purity improved to >50% .

    • Key Advantage: The Mmsb group is stable during the final TFA cleavage of side-chain protectors. This allows the isolation of the "semi-protected" peptide (backbone protected, side-chains free), which is highly soluble and easy to purify by HPLC.[1] Once purified, the Mmsb is removed via reduction.[1]

Technical Protocols

Protocol 1: Installation of MMB/Mmsb Backbone Protection

Note: Mmsb is typically introduced as a dipeptide block to avoid difficult acylation of the secondary amine.

Reagents:

  • Fmoc-Asp(OtBu)-(Mmsb)Gly-OH (or similar dipeptide).[1]

  • Coupling Reagents: HATU / HOAt / DIPEA.[1]

Steps:

  • Activation: Dissolve the dipeptide (3 eq) in DMF. Add HATU (2.9 eq) and HOAt (3 eq).[1]

  • Base: Add DIPEA (6 eq) immediately before adding to the resin.[1]

  • Coupling: Shake for 2–4 hours. (Double coupling is recommended for steric bulk).[1]

  • Monitoring: Standard Kaiser test may be false negative; use Chloranil test or micro-cleavage LCMS.

Protocol 2: The "Safety-Catch" Removal (Mmsb -> MMB -> Cleavage)

This is the critical differentiator from Dmb.

Method A: Post-Cleavage Removal (Solution Phase) Use this if you want to purify the backbone-protected peptide first.[1]

  • Resin Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2h.[1] The Mmsb group remains ON.[1]

  • Purification: Purify the Mmsb-protected peptide by RP-HPLC. (The Mmsb group improves solubility).

  • Reduction (The Switch): Dissolve peptide in TFA. Add NH4I (20 eq) and Dimethylsulfide (DMS) (20 eq).[1]

  • Reaction: Stir at 0°C for 10 min, then Room Temp for 30 min. The Mmsb reduces to the acid-labile MMB ether and spontaneously cleaves.

  • Workup: Precipitate with cold diethyl ether.

Method B: On-Resin Removal (One-Pot) Use this if you just want the final peptide without intermediate purification.[1]

  • Reduction: Treat peptidyl-resin with TMS-Cl / Ph3P / DCM (1M each) for 30 min.

  • Wash: DCM (3x), DMF (3x).

  • Cleavage: Treat with standard TFA/TIS/H2O cocktail. The now-reduced MMB group cleaves concurrently with side-chain protectors.

Decision Matrix: When to Use Which?

The following diagram illustrates the logical flow for selecting the appropriate backbone protection strategy.

Selection_Matrix Start Select Backbone Protection Problem Primary Synthesis Challenge? Start->Problem Aspartimide Aspartimide Formation (e.g., Asp-Gly, Asp-Ser) Problem->Aspartimide Aggregation Aggregation / Insolubility (Difficult Sequence) Problem->Aggregation Dmb_Choice Use Dmb (or Hmb) Standard, Cost-Effective Aspartimide->Dmb_Choice Standard Sequence Aggregation->Dmb_Choice Length < 20 AA Mmsb_Choice Use Mmsb (MMB Safety-Catch) High Solubility, Purification Option Aggregation->Mmsb_Choice Length > 30 AA or Extreme Hydrophobicity Cleavage_Standard Cleavage_Standard Dmb_Choice->Cleavage_Standard Standard TFA Cleavage Cleavage_Special Cleavage_Special Mmsb_Choice->Cleavage_Special 1. Purify (Optional) 2. Reduce (NH4I/DMS) 3. Cleave

Caption: Decision matrix for selecting between Dmb and Mmsb strategies based on peptide length and difficulty.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). "2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences."[1] Chemistry – A European Journal, 20(46), 15031-15039.[1] Link[1]

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science, 5(9), 403-409.[1] Link

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On-resin solid-phase synthesis of asparagine N-linked glycopeptides: use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) aspartyl amide-bond protection."[1] Journal of the Chemical Society, Perkin Transactions 1, (2), 175-182.[1] Link[1]

  • Mergler, M., et al. (2001). "Applications of Fmoc-Asp(OtBu)-(Hmb)Gly-OH."[1] Peptides: The Wave of the Future, Proceedings of the 2nd International Peptide Symposium. Link

  • BenchChem. "A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers." BenchChem Technical Guides. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-4-methylbenzyl bromide

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-Methoxy-4-methylbenzyl bromide CAS: 122488-82-8 Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, HSE O...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-Methoxy-4-methylbenzyl bromide CAS: 122488-82-8 Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, HSE Officers[1]

Executive Safety Directive

The "Tear Gas" Factor: 2-Methoxy-4-methylbenzyl bromide is a benzyl halide derivative.[1] Like its parent compound, benzyl bromide, it is a potent lachrymator and a severe alkylating agent . In my experience supporting scale-up synthesis, researchers often underestimate the lachrymatory potential of methoxy-substituted benzyl bromides because they are less volatile than simple benzyl bromide.[1] This is a dangerous assumption. A single milligram of dust or a micro-droplet on a glove transferred to a sash handle can render a lab uninhabitable for hours.

Core Safety Mandate: Treat this compound as if it were a chemical weapon. All manipulation—without exception —must occur inside a certified chemical fume hood. Zero tolerance for benchtop handling.

Hazard Identification & Risk Assessment

Critical HazardClassificationOperational Implication
Lachrymator High Induces immediate, severe tearing and respiratory distress.[1] Do not rely on standard safety glasses; use chemical splash goggles.
Skin Corrosion Category 1B Causes severe skin burns and eye damage.[1] The methoxy group does not mitigate the corrosivity of the C-Br bond.[1]
Alkylating Agent Genotoxic Capable of modifying DNA.[1] Long-term chronic exposure risk is significant even without acute symptoms.[1]
Hydrolysis Moisture Sensitive Reacts with ambient humidity to release Hydrogen Bromide (HBr) gas, which is corrosive and toxic.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzyl halides. The alkyl halide moiety can permeate thin nitrile rapidly.

Body ZonePPE RequirementTechnical Rationale
Eyes/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors to bypass the lens.[1] Goggles provide a vapor seal to prevent lachrymatory attack.
Hands (Layer 1) Laminate / Silver Shield® Essential. These offer >4-hour breakthrough time against benzyl halides.[1]
Hands (Layer 2) Disposable Nitrile (5 mil) Worn over the laminate glove to provide dexterity and grip (laminate gloves are slippery).
Respiratory Fume Hood (Primary) If hood failure occurs or spill is outside hood: Full-face respirator with OV/AG cartridges (Organic Vapor/Acid Gas).[1]
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb and retain the chemical, becoming a secondary source of exposure.

Operational Protocol: From Storage to Synthesis

Phase 1: Receipt & Storage
  • Temperature: Store at 2–8°C . Cold storage reduces vapor pressure, mitigating lachrymatory risk upon opening.

  • Secondary Containment: Keep the bottle inside a sealed, clear plastic bag or a desiccator jar containing a small packet of sodium carbonate (to neutralize any leaked HBr).

  • Visual Check: If the solid/liquid has turned dark brown or red, significant decomposition (HBr release) has occurred. Open with extreme caution.

Phase 2: Weighing & Transfer (The "Dirty Zone" Method)
  • Setup: Place a disposable "diaper" (absorbent mat) in the fume hood. All weighing equipment (balance, spatula, weigh boat) stays on this mat.

  • The Transfer:

    • Pre-weigh the receiving flask containing your solvent (e.g., DCM, THF) before adding the bromide.

    • Add the solid/liquid bromide directly to the solvent.

    • Do not weigh the bromide on a piece of paper. Use a glass vial or add directly to the tared reaction flask.

    • Immediate Quench: Have a beaker of 5% Aqueous Sodium Thiosulfate ready.[1] Immediately dip the used spatula and weigh boat into this solution to destroy residual alkylating agent.

Phase 3: Reaction Monitoring
  • Venting: If the reaction is heated, ensure the condenser is vented through a scrubber (base trap) or into the hood exhaust, never into the open lab.

  • TLC Sampling: When taking a TLC aliquot, assume the capillary tube is coated with lachrymator. Drop the used capillary immediately into the thiosulfate waste jar.

Emergency Response: Spill Neutralization Logic

Do not use water alone. Water generates HBr gas, worsening the respiratory hazard.

SpillResponse Figure 1: Emergency Spill Response Workflow for Benzyl Bromides Start Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Start->Evacuate Assess 2. Assess Volume & Location (Is it inside the hood?) Evacuate->Assess Inside Inside Fume Hood Assess->Inside Outside Outside Fume Hood Assess->Outside PPE_Up 3. Don Full PPE (Goggles + Silver Shield Gloves) Inside->PPE_Up Resp_Prot REQUIRE RESPIRATOR (Full Face OV/AG) Outside->Resp_Prot Cover 4. Cover with Solid Weak Base (Sodium Carbonate or Bicarb) PPE_Up->Cover Absorb 5. Add Absorbent Material (Vermiculite/Sand) Cover->Absorb Quench 6. Apply Quench Solution (5% Sodium Thiosulfate) Absorb->Quench Collect 7. Collect as Hazardous Waste (Label: Alkylating Agent) Quench->Collect Resp_Prot->PPE_Up

Figure 1: Decision logic for neutralizing benzyl bromide spills, prioritizing respiratory protection for unventilated spills.

Disposal & Deactivation

Never dispose of pure 2-Methoxy-4-methylbenzyl bromide in the general organic waste stream without deactivation.[1] It can react with amines in the waste container to form exothermic precipitations or pressurize the drum.

Deactivation Protocol:

  • Dilute: Dissolve the residue in a small amount of acetone or ethanol.

  • Quench: Add an excess of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide .

    • Mechanism:[1][2] Thiosulfate acts as a soft nucleophile, displacing the bromide to form a non-volatile, non-lachrymatory Bunte salt.

  • Wait: Allow to stand for 1 hour.

  • Check pH: Ensure pH is neutral or slightly basic.

  • Disposal: Pour into the aqueous halogenated waste stream (or organic halogenated, depending on solvent content).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl bromide (Class Hazards).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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